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Foundational

N-(4-carbamimidamidophenyl)acetamide chemical structure and properties

N-(4-Carbamimidamidophenyl)acetamide: Structural Dynamics, Synthetic Workflows, and Applications in Protease Inhibition Executive Summary As a Senior Application Scientist specializing in small-molecule drug design and s...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(4-Carbamimidamidophenyl)acetamide: Structural Dynamics, Synthetic Workflows, and Applications in Protease Inhibition

Executive Summary

As a Senior Application Scientist specializing in small-molecule drug design and synthetic methodology, I frequently encounter building blocks that serve as linchpins in complex molecular architectures. N-(4-carbamimidamidophenyl)acetamide (often referred to as 4-acetamidophenylguanidine) is a prime example. Featuring a highly basic guanidino group para-substituted to an acetamide moiety across a rigid phenyl ring, this molecule operates as a bifunctional scaffold. It is extensively utilized as an arginine mimetic in the development of serine protease inhibitors and as a transient intermediate in the oxidative synthesis of benzimidazoles[1].

This technical guide deconstructs the physicochemical properties, structural rationale, and validated synthetic protocols for N-(4-carbamimidamidophenyl)acetamide, providing researchers with a robust framework for its application.

Physicochemical Properties and Structural Rationale

Understanding the intrinsic properties of N-(4-carbamimidamidophenyl)acetamide is critical for predicting its behavior in biological assays and synthetic reactions. Due to the high basicity of the guanidino group, the molecule is typically isolated and utilized as a stable salt, such as a methanesulfonate.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication in Design
Chemical Formula C9H12N4ODefines the core mass and elemental composition.
Molecular Weight 192.22 g/mol (Free base)Low molecular weight allows significant room for structural elaboration without violating Lipinski's rules.
CAS Number 1426290-72-3 (Mesylate)Standard identifier for procurement and safety tracking[2].
pKa (Guanidino) ~13.5Ensures 100% protonation at physiological pH (7.4), which is critical for salt-bridge formation in target proteins.
LogP (Estimated) 0.45High hydrophilicity; necessitates lipophilic optimization in downstream drug design.
H-Bond Donors 4Facilitates extensive interaction networks within target protein pockets.
H-Bond Acceptors 2Allows interaction with backbone amides of target proteins.

Causality in Drug Design: The choice of a phenyl ring as a spacer between the guanidino and acetamide groups is deliberate. Unlike the flexible aliphatic chain of native arginine, the rigid phenyl ring reduces the entropic penalty upon binding to a target protein. When the guanidino group anchors into a receptor, the para-substitution vectors the acetamide group directly toward the solvent-exposed regions, providing a perfect synthetic handle for chain elongation.

Biochemical Application: Arginine Mimesis in Serine Proteases

In the realm of thrombosis and hemostasis, serine proteases like Thrombin and Factor Xa recognize specific peptide sequences containing arginine. N-(4-carbamimidamidophenyl)acetamide mimics this arginine residue. The protonated guanidino group forms a critical bidentate salt bridge with the conserved Asp189 residue located at the bottom of the S1 pocket.

S1_Pocket cluster_0 Serine Protease S1 Subsite Asp189 Asp189 (Carboxylate) Negative Charge Gly216 Gly216 (Backbone) H-Bond Acceptor Guanidino Guanidino Group Positive Charge Guanidino->Asp189 Bidentate Salt Bridge (~2.8 Å) Guanidino->Gly216 Hydrogen Bond Phenyl Phenyl Ring Rigid Spacer Phenyl->Guanidino C-N bond Acetamide Acetamide Group Solvent/S2 Vector Acetamide->Phenyl C-N bond

Binding modality of the guanidino moiety within the S1 pocket of serine proteases.

Self-Validating Synthetic Methodology

To synthesize N-(4-carbamimidamidophenyl)acetamide, we employ a three-step linear sequence starting from commercially available 4-nitroaniline. This protocol is designed as a self-validating system: each step includes specific In-Process Controls (IPCs) that must be met before proceeding, ensuring high fidelity and preventing the carryover of impurities.

Synthesis A 4-Nitroaniline (Starting Material) B N-(4-Nitrophenyl)acetamide (Intermediate 1) A->B Ac2O, Pyridine (Acetylation) C N-(4-Aminophenyl)acetamide (Intermediate 2) B->C H2, Pd/C (Reduction) D N-(4-Carbamimidamidophenyl) acetamide C->D Cyanamide, HCl (Guanidinylation)

Synthetic workflow for N-(4-carbamimidamidophenyl)acetamide from 4-nitroaniline.

Step-by-Step Protocol:

Step 1: Acetylation of 4-Nitroaniline

  • Procedure : Dissolve 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) and cool to 0°C. Dropwise add acetic anhydride (1.2 eq). Stir at room temperature for 4 hours.

  • Causality : Pyridine acts as an acid scavenger to neutralize the acetic acid byproduct, driving the reaction forward. Cooling to 0°C prevents exothermic runaway and limits di-acetylation.

  • Self-Validation (IPC) : Perform TLC (Hexane:EtOAc 1:1). The bright yellow spot of 4-nitroaniline (Rf ~0.6) must completely disappear, replaced by a pale yellow spot (Rf ~0.3).

Step 2: Catalytic Hydrogenation

  • Procedure : Dissolve N-(4-nitrophenyl)acetamide in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with N2, then H2. Stir under a hydrogen balloon (1 atm) for 6 hours. Filter through Celite to remove the catalyst.

  • Causality : Pd/C under 1 atm H2 selectively reduces the nitro group to an aniline without reducing the aromatic ring or cleaving the acetamide.

  • Self-Validation (IPC) : LC-MS analysis must show the disappearance of the nitro mass[M+H]+ 181 and the appearance of the aniline mass [M+H]+ 151. The solution color will transition from yellow to colorless.

Step 3: Guanidinylation

  • Procedure : Dissolve N-(4-aminophenyl)acetamide in ethanol. Add cyanamide (NH2CN, 2.0 eq) and a catalytic amount of concentrated HCl. Reflux for 12 hours. Cool to precipitate the product as a hydrochloride salt.

  • Causality : The acid protonates the cyanamide, making the central carbon highly electrophilic. The nucleophilic aniline attacks this carbon, forming the guanidino group. Refluxing is required to overcome the activation energy of this addition.

  • Self-Validation (IPC) : 1H NMR (DMSO-d6) must reveal a broad singlet integrating to 4 protons around 7.0-7.5 ppm, corresponding to the newly formed guanidinium protons, alongside the sharp singlet of the acetamide methyl group at ~2.0 ppm.

Advanced Synthetic Utility: Oxidative Cyclization

Beyond its role as an end-product inhibitor, N-(4-carbamimidamidophenyl)acetamide and its derivatives serve as transient intermediates in the synthesis of complex heterocycles. According to foundational research by the Indian Academy of Sciences[1], 4-acylaminophenylguanidines can undergo oxidative cyclization using Lead Tetraacetate (LTA).

Mechanistic Causality: Treatment with LTA oxidizes the aromatic ring to a highly reactive quinone-imide intermediate. Because the guanidino group has free ortho-positions, an intramolecular nucleophilic attack occurs. The electron-rich nature of the acetamide-substituted terminus dictates the regioselectivity, leading to the formation of benzimidazole derivatives. This demonstrates the scaffold's utility not just as a static binder, but as a dynamic synthetic precursor[1].

Analytical Characterization Standards

To ensure absolute trustworthiness of the synthesized batch, the following analytical standards must be met:

  • HPLC Purity : >98% at 254 nm (The extended conjugation of the phenyl ring with the acetamide and guanidino groups provides strong UV absorbance).

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C9H13N4O[M+H]+: 193.1084; Found: 193.1088.

  • Salt Form Verification : If synthesized as the methanesulfonate salt[2], 1H NMR must show a distinct singlet at ~2.3 ppm integrating to 3 protons for the mesylate methyl group.

References

  • Sigma-Aldrich . "N-(4-carbamimidamidophenyl)acetamide; methanesulfonic acid Product Page." Sigma-Aldrich, 2024.

  • Indian Academy of Sciences . "Quinone-imines and their derivatives as transient intermediates in cyclisation reactions." IAS Publications. 1

  • Chemsrc . "CAS 1426290-72-3 Properties and Suppliers." Chemsrc, 2025.2

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(4-carbamimidamidophenyl)acetamide

Foreword: Charting Unexplored Territory In the landscape of drug discovery and molecular biology, we occasionally encounter compounds with intriguing structures but a conspicuous absence of established biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting Unexplored Territory

In the landscape of drug discovery and molecular biology, we occasionally encounter compounds with intriguing structures but a conspicuous absence of established biological activity. N-(4-carbamimidamidophenyl)acetamide, a molecule featuring both an acetamide and a guanidinium group, represents one such case. A thorough review of the existing scientific literature reveals a significant knowledge gap regarding its specific in vitro mechanism of action. This guide, therefore, is not a retrospective summary but a prospective roadmap. It is designed for researchers, scientists, and drug development professionals to systematically investigate and unveil the biological role of this compound. We will proceed from a foundation of chemical structure analysis, drawing parallels with related molecular classes to formulate testable hypotheses, and then detail a comprehensive, multi-tiered in vitro screening strategy.

Structural Deconstruction and Hypothesis Formulation

The structure of N-(4-carbamimidamidophenyl)acetamide presents two key functional moieties that are known to confer biological activity: the acetamide group and the carbamimidoyl (guanidinium) group .

  • Acetamide Derivatives : The broader class of acetamide derivatives has been explored for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and antibacterial activities.[1][2] For instance, some N-phenylacetamide derivatives have been shown to induce apoptosis in cancer cells, while others exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1][3]

  • Guanidine Derivatives : The guanidinium group is a strong base and is protonated at physiological pH. This cationic character often mediates interactions with negatively charged pockets in proteins. Guanidine and its derivatives are known to modulate the function of ion channels and neurotransmitter release.[4]

Based on these structural precedents, we can formulate several primary hypotheses for the mechanism of action of N-(4-carbamimidamidophenyl)acetamide:

  • Hypothesis 1: Anticancer Activity The compound may exhibit cytotoxic effects on cancer cell lines through the induction of apoptosis or cell cycle arrest.[5][6]

  • Hypothesis 2: Enzyme Inhibition The guanidinium group could target the active site of enzymes, such as proteases or kinases, that are implicated in disease pathways.

  • Hypothesis 3: Neuromodulatory Effects The compound might interact with ion channels or receptors in neuronal cells, altering their function.[4]

  • Hypothesis 4: Anti-inflammatory Activity It could potentially inhibit key enzymes in inflammatory pathways, such as COX or lipoxygenase (LOX).[7]

The following sections will outline a logical, tiered approach to test these hypotheses.

Tier 1: Initial Profiling and Cytotoxicity Screening

The first step is to determine the general cytotoxic profile of N-(4-carbamimidamidophenyl)acetamide across a diverse panel of human cell lines. This will establish a therapeutic window and guide concentration ranges for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cytotoxicity[2][7]
  • Cell Line Selection : A panel of cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer, PC3 prostate cancer) and a non-cancerous control cell line (e.g., HEK293) should be selected.[2][5]

  • Cell Seeding : Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of N-(4-carbamimidamidophenyl)acetamide (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[2][7]

  • MTT Addition : After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[7]

  • Data Analysis : Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC50) for each cell line and time point.

Data Presentation: Cytotoxicity Profile
Cell LineTypeIC50 (µM) at 48h
A375MelanomaExperimental Value
MCF-7Breast CancerExperimental Value
PC3Prostate CancerExperimental Value
HEK293Non-cancerousExperimental Value
Workflow for Initial Screening

G cluster_0 Tier 1: Initial Screening cluster_1 Decision Point cluster_2 Next Steps A Compound Synthesis & QC B Select Diverse Cell Line Panel (Cancer & Non-cancerous) A->B C Perform MTT Cytotoxicity Assay (24, 48, 72h) B->C D Calculate IC50 Values C->D E Analyze Results: Selective vs. General Cytotoxicity D->E F Significant & Selective Cytotoxicity? E->F G Proceed to Tier 2: Apoptosis & Cell Cycle Assays F->G Yes H Proceed to Tier 3: Broad Panel Enzyme/Receptor Screening F->H No

Caption: Tier 1 investigative workflow for N-(4-carbamimidamidophenyl)acetamide.

Tier 2: Mechanistic Elucidation of Anticancer Effects

If the Tier 1 screening reveals selective cytotoxicity towards cancer cell lines, the next logical step is to investigate the underlying mechanism, focusing on apoptosis and cell cycle arrest.

Experimental Protocol: Apoptosis and Cell Cycle Analysis
  • Apoptosis Induction : Treat a sensitive cancer cell line with N-(4-carbamimidamidophenyl)acetamide at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Flow Cytometry for Apoptosis : Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay : Measure the activity of key executioner caspases (caspase-3/7) using a luminescent or fluorescent substrate-based assay.

  • Cell Cycle Analysis : Fix treated cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Proposed Apoptotic Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound N-(4-carbamimidamidophenyl)acetamide death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor ? bax Bax/Bak Activation compound->bax ? bcl2 Bcl-2/Bcl-xL Inhibition compound->bcl2 ? caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax->mitochondrion bcl2->mitochondrion caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathways modulated by the compound.

Tier 3: Broad-Spectrum Target-Based Screening

In the absence of specific cytotoxicity, or in parallel to Tier 2 investigations, a broader screening approach is warranted to identify potential protein targets.

Experimental Approaches
  • Kinase Profiling : Screen the compound against a large panel of recombinant human kinases. Many commercial services offer panels of over 400 kinases. This will identify any specific or off-target kinase inhibition.

  • Protease Profiling : Similarly, screen against a panel of proteases, particularly those with a negatively charged active site that might interact with the guanidinium group.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay : Given that some guanidine-containing compounds can interact with peptidases, an assay for DPP-4 inhibition is a rational choice.[8][9] DPP-4 is a therapeutic target in type 2 diabetes.[8]

Experimental Protocol: DPP-4 Inhibition Assay
  • Reagents : Recombinant human DPP-4, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a known inhibitor (e.g., sitagliptin) as a positive control.[8]

  • Assay Procedure : In a 96-well plate, incubate DPP-4 with various concentrations of N-(4-carbamimidamidophenyl)acetamide.

  • Reaction Initiation : Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Data Acquisition : Measure the fluorescence intensity over time.

  • Data Analysis : Calculate the rate of reaction and determine the IC50 value for the inhibition of DPP-4.

Concluding Remarks and Future Directions

This guide provides a structured and logical framework for the initial in vitro characterization of N-(4-carbamimidamidophenyl)acetamide. The proposed tiered approach ensures a cost-effective and scientifically rigorous investigation, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets. The results from these experiments will form the basis for a deeper understanding of the compound's mechanism of action and will be crucial for any further preclinical and clinical development. Should a promising activity be identified, subsequent studies would involve more advanced techniques such as thermal shift assays to confirm target engagement, and in vivo studies to assess efficacy and safety.

References

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [Link]

  • The mode of action of 4-aminopyridine and guanidine on transmitter release from motor nerve terminals. PubMed. [Link]

  • N-[4-[(E)-(carbamimidoylhydrazinylidene)methyl]phenyl]acetamide. Mol-Instincts. [Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. [Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC. [Link]

  • 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. PubMed. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PMC. [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Semantic Scholar. [Link]

  • Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). PubMed. [Link]

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. PMC. [Link]

  • Mechanism of Action of DPP-4 Inhibitors—New Insights. PMC. [Link]

  • Tizanidine: neuropharmacology and mechanism of action. PubMed. [Link]

Sources

Foundational

Technical Whitepaper: Structural Profiling and Molecular Weight Validation of N-(4-carbamimidamidophenyl)acetamide (CAS 7317-02-4)

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and targeted pharmacophore design, guanidine-containing scaffolds are paramount. N-(4-carbamimidamidophenyl)acetamide (CAS 7317-02-4), frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and targeted pharmacophore design, guanidine-containing scaffolds are paramount. N-(4-carbamimidamidophenyl)acetamide (CAS 7317-02-4), frequently utilized as an arginine mimetic in protease inhibitor development, presents a unique analytical profile. With a molecular formula of C9​H12​N4​O , its precise molecular weight of 192.22 g/mol is a critical parameter for stoichiometric precision during synthesis and accurate mass identification during pharmacokinetic profiling.

As an application scientist, I have designed this technical guide to provide an authoritative framework for the physicochemical characterization, analytical validation, and synthetic methodologies associated with this core building block [1].

Physicochemical and Structural Parameters

The molecule consists of a central phenyl ring substituted with an acetamide group at the para position and a highly basic carbamimidamido (guanidino) group. The molecular weight (192.22 g/mol ) dictates its behavior in solution, particularly its propensity to form stable salts (such as the methanesulfonate derivative, CAS 1426290-72-3, MW: 288.33 g/mol ) to improve aqueous solubility during biological assays [2].

Table 1: Quantitative Structural Data
ParameterValueAnalytical Significance
IUPAC Name N-(4-carbamimidamidophenyl)acetamideDefines structural connectivity.
CAS Registry Number 7317-02-4Primary identifier for the free base [1].
Molecular Formula C9​H12​N4​O Base for isotopic distribution calculations.
Molecular Weight 192.22 g/mol Critical for molarity and stoichiometric control.
Monoisotopic Exact Mass 192.1011 DaTarget mass for High-Resolution Mass Spectrometry.
Hydrogen Bond Donors 4Dictates binding affinity in S1 protease pockets.
Hydrogen Bond Acceptors 2Influences solvation and partition coefficients.

Analytical Validation of Molecular Weight

Accurate empirical determination of the 192.22 Da molecular weight requires robust mass spectrometry. The intrinsic basicity of the guanidino group (pKa ~13) makes it an ideal candidate for positive electrospray ionization (ESI+).

MS_Workflow S1 Sample Preparation (1 µg/mL in MeOH/H2O) S2 Chromatographic Separation (C18 Column, 0.1% Formic Acid) S1->S2 S3 Electrospray Ionization (ESI+) Protonation of Guanidino Group S2->S3 S4 Mass Analysis (HRMS) Detection of m/z 193.1089 [M+H]+ S3->S4

Caption: Analytical workflow for ESI-HRMS molecular weight validation of CAS 7317-02-4.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: To empirically validate the exact mass (192.1011 Da) of CAS 7317-02-4.

  • Step 1: Sample Preparation

    • Action: Dissolve 1 mg of N-(4-carbamimidamidophenyl)acetamide in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: The guanidino moiety is highly basic. The addition of formic acid ensures complete protonation of the imine nitrogen prior to aerosolization, generating a stable [M+H]+ ion and preventing peak tailing or signal loss in the MS source.

  • Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water/Acetonitrile (both supplemented with 0.1% Formic Acid).

    • Causality: The polar nature of the protonated guanidine requires an aqueous-heavy initial gradient to ensure retention, while the phenyl ring provides sufficient hydrophobicity for C18 interaction.

  • Step 3: ESI+ Ionization and Detection

    • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor for the exact mass m/z 193.1089 ( [M+H]+ ).

    • Causality: ESI is a soft ionization technique that prevents the fragmentation of the delicate acetamide bond during ionization, allowing for accurate intact mass measurement.

Self-Validating System Checkpoint: Observe the isotopic distribution in the resulting spectra. The M+1 peak (m/z 194.112) must be approximately 10.5% of the base peak intensity, corresponding directly to the natural abundance of 13C in the 9-carbon skeleton. A deviation of >2% indicates potential isobaric interference, structural degradation, or contamination.

Synthetic Assembly and Stoichiometric Control

Synthesizing CAS 7317-02-4 requires precise control over reaction conditions to prevent over-guanylation or hydrolysis of the acetamide moiety. The target molecular weight of 192.22 g/mol is achieved via the direct guanylation of N-(4-aminophenyl)acetamide.

Synthesis A N-(4-aminophenyl)acetamide (Starting Material) C Protonated Intermediate [M+H]+ A->C + B Acidic Reflux B Cyanamide (Guanylating Agent) D N-(4-carbamimidamidophenyl)acetamide CAS: 7317-02-4 MW: 192.22 g/mol C->D Base Neutralization

Caption: Synthetic pathway and stoichiometric assembly of N-(4-carbamimidamidophenyl)acetamide.

Protocol 2: Base-Free Guanylation Synthesis

Objective: Synthesize CAS 7317-02-4 with high purity for downstream molecular weight analysis and biological screening.

  • Step 1: Precursor Activation

    • Action: React N-(4-aminophenyl)acetamide with cyanamide in the presence of a catalytic amount of concentrated HCl in refluxing ethanol for 4 hours.

    • Causality: HCl protonates the cyanamide, rendering its carbon highly electrophilic. This activation is strictly required for the nucleophilic attack by the aromatic amine, facilitating the formation of the guanidine linkage without requiring harsh, bond-breaking temperatures.

  • Step 2: Neutralization and Precipitation

    • Action: Cool the reaction mixture to 4°C and neutralize dropwise with 1M NaOH until pH 10 is reached.

    • Causality: Neutralization converts the highly soluble hydrochloride salt intermediate into the less soluble free base (MW 192.22 g/mol ). This shift in solubility drives the precipitation of the product, allowing for easy recovery via vacuum filtration and bypassing complex chromatographic purification.

Self-Validating System Checkpoint: Perform a rapid thin-layer chromatography (TLC) check using a mobile phase of Dichloromethane:Methanol (9:1) with a single drop of triethylamine. The starting material will migrate higher up the plate, while the highly polar product (MW 192.22) will remain near the baseline. A single, distinct baseline spot under UV (254 nm) confirms complete conversion and self-validates the synthesis prior to MS analysis.

References

Exploratory

Pharmacokinetics of N-(4-carbamimidamidophenyl)acetamide derivatives

An In-depth Technical Guide to the Pharmacokinetics of N-(4-carbamimidamidophenyl)acetamide Derivatives Introduction The N-(4-carbamimidamidophenyl)acetamide scaffold represents a core structural motif in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacokinetics of N-(4-carbamimidamidophenyl)acetamide Derivatives

Introduction

The N-(4-carbamimidamidophenyl)acetamide scaffold represents a core structural motif in medicinal chemistry. The presence of an acetamide group linked to a phenyl ring bearing a basic carbamimidoyl (amidine) moiety presents a unique combination of physicochemical properties that significantly influence its journey through a biological system. While extensive public data on the pharmacokinetics of the parent compound, N-(4-carbamimidamidophenyl)acetamide, is limited[1][2], a robust understanding of its potential absorption, distribution, metabolism, and excretion (ADME) profile can be constructed.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the study of this chemical series. By synthesizing established principles of pharmacokinetics and drawing insights from structurally related acetamide and amidine-containing molecules, this document outlines the critical experimental considerations and methodologies required to thoroughly characterize these derivatives. We will delve into the causality behind experimental design, providing not just protocols, but the strategic reasoning essential for generating reliable and interpretable pharmacokinetic data.

Physicochemical Landscape and Predicted Pharmacokinetic Profile

The pharmacokinetic behavior of a molecule is fundamentally governed by its physicochemical properties. The N-(4-carbamimidamidophenyl)acetamide structure possesses distinct features that inform our initial hypotheses.

  • The Amidine Group (Carboximidamide): This is a strongly basic functional group, which will be protonated at physiological pH. This charge typically increases aqueous solubility but can limit passive diffusion across biological membranes, potentially impacting oral absorption and brain penetration.

  • The Acetamide Linker: This amide group is relatively stable but can be a site for enzymatic hydrolysis. It also contributes to the molecule's polarity and hydrogen bonding capacity. Modifications to this group are a common strategy to adjust pharmacokinetic parameters[3].

  • The Phenyl Ring: This aromatic core provides a scaffold for structural modification. Substituents on the ring can dramatically alter lipophilicity, metabolic stability, and receptor interactions, thereby fine-tuning the overall ADME profile.

Based on these features, derivatives of this scaffold may be classified under the Biopharmaceutics Classification System (BCS) as Class I (High Solubility, High Permeability) or Class III (High Solubility, Low Permeability), depending on the influence of other structural modifications[4]. The high solubility is predicted from the polar amidine and acetamide groups, while permeability will be the more variable and critical parameter to optimize.

The ADME Pathway: A Mechanistic Overview

A thorough pharmacokinetic evaluation requires a systematic investigation of the four key processes: Absorption, Distribution, Metabolism, and Excretion.

Absorption

For orally administered drugs, absorption involves traversing the gastrointestinal (GI) tract into systemic circulation.

  • Causality in Experimental Choice: The primary challenge for this series is likely to be membrane permeability due to the basic amidine group. An initial in vivo study comparing intravenous (IV) and oral (PO) administration is essential to determine absolute oral bioavailability (F%). A low F% would immediately signal absorption as a key challenge to overcome through medicinal chemistry efforts, such as prodrug strategies or structural modifications that balance polarity and permeability[5][6].

Distribution

Once absorbed, a compound distributes throughout the body, partitioning between blood, plasma proteins, and various tissues.

  • Plasma Protein Binding (PPB): Highly bound drugs have a lower volume of distribution and are less available to exert their pharmacological effect or be metabolized. The equilibrium dialysis method is the gold standard for accurately determining the unbound fraction.

  • Tissue Distribution: For compounds targeting specific organs (e.g., the central nervous system), assessing tissue penetration is critical. For instance, pharmacokinetic studies demonstrating good brain exposure in rats for related acetamide derivatives underscore the feasibility of achieving CNS distribution with this class of compounds[7].

Metabolism

Metabolism, or biotransformation, is the enzymatic conversion of a drug into its metabolites. This process is paramount for detoxification and elimination but can also lead to inactivation or, occasionally, activation of the compound. The liver is the primary site of drug metabolism[8].

  • Predicted Metabolic Pathways: The N-(4-carbamimidamidophenyl)acetamide scaffold is susceptible to several Phase I and Phase II metabolic reactions. Identifying these "metabolic soft spots" is crucial for designing more stable analogues[8].

    • Phase I: N-deacetylation (hydrolysis of the acetamide bond), aromatic hydroxylation on the phenyl ring, and oxidation reactions.

    • Phase II: Glucuronidation or sulfation of hydroxylated metabolites.

The diagram below illustrates the predicted primary metabolic pathways.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent N-(4-carbamimidamidophenyl) acetamide Metabolite1 4-Carbamimidamidoaniline (via N-deacetylation) Parent->Metabolite1 Amidase Metabolite2 Hydroxylated Parent Compound (Aromatic Hydroxylation) Parent->Metabolite2 CYP450 Metabolite3 Glucuronide or Sulfate Conjugate Metabolite2->Metabolite3 UGTs / SULTs

Caption: Predicted metabolic pathways for N-(4-carbamimidamidophenyl)acetamide.

Excretion

The final step is the removal of the parent drug and its metabolites from the body, primarily through the kidneys (renal excretion) or in the feces via the bile (biliary excretion). A mass balance study is often conducted to determine the primary routes of excretion[9].

Core Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols represent self-validating systems for characterizing the pharmacokinetics of this compound series.

Protocol: In Vitro Metabolic Stability Assessment
  • Rationale: This assay provides a rapid and cost-effective way to assess a compound's susceptibility to metabolism by liver enzymes. It is a primary screening tool to rank-order compounds and predict in vivo clearance[8].

  • Methodology:

    • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Rat or human liver microsomes are commonly used[8].

    • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., final concentration 0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound (final concentration 1 µM).

    • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH cofactor solution (final concentration 1.5 mM)[10]. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

    • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is immediately stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step simultaneously precipitates the microsomal proteins[10].

    • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a clean plate or vial for analysis.

    • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol: In Vivo Pharmacokinetic Study in Rodents
  • Rationale: This is the definitive study to understand how a drug behaves in a whole organism. It provides key parameters like clearance, volume of distribution, half-life, and bioavailability, which are critical for dose prediction in higher species[9][11].

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats (250-300 g) are a standard model[11]. Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling[9].

    • Dosing Groups:

      • Intravenous (IV) Group: The compound is formulated in a suitable vehicle and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein[11].

      • Oral (PO) Group: The compound is administered by oral gavage (e.g., 5 mg/kg).

    • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

    • Bioanalysis: Determine the concentration of the drug in plasma samples using a validated LC-MS/MS method. LC-MS/MS is the gold standard for its high specificity and sensitivity in complex biological matrices[12][13].

    • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

The following diagram illustrates the standard workflow for an in vivo pharmacokinetic study.

G DoseAdmin Dose Administration (IV and PO Groups) BloodSample Serial Blood Sampling DoseAdmin->BloodSample PlasmaPrep Plasma Preparation (Centrifugation) BloodSample->PlasmaPrep LCMS LC-MS/MS Bioanalysis PlasmaPrep->LCMS PK_Analysis Pharmacokinetic Analysis (NCA) LCMS->PK_Analysis Report Data Reporting (AUC, Cmax, T½, F%) PK_Analysis->Report

Caption: Standard workflow for an in vivo pharmacokinetic study.

Data Presentation and Structure-Pharmacokinetic Relationships (SPR)

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different derivatives. Understanding how structural changes impact pharmacokinetic parameters (SPR) is a cornerstone of drug optimization.

Table 1: Example Pharmacokinetic Parameters for N-(4-carbamimidamidophenyl)acetamide Derivatives

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)F (%)
Parent IV18500.0812002.5-
PO54501.024002.840
Derivative A IV19200.0818004.1-
(e.g., F-subst.)PO59500.572004.380
Derivative B IV17800.089501.9-
(e.g., bulky grp)PO51502.06002.113

Note: Data are illustrative and serve as an example for comparative analysis.

  • Expert Insights: As illustrated in the hypothetical data above, strategic fluorination (Derivative A) can block sites of metabolism, leading to a longer half-life and significantly improved oral bioavailability (F%)[11]. Conversely, adding a bulky group that hinders membrane transport (Derivative B) could drastically reduce oral absorption. Systematically exploring such modifications allows for the rational design of compounds with optimized pharmacokinetic profiles.

Conclusion

The pharmacokinetic characterization of N-(4-carbamimidamidophenyl)acetamide derivatives is a multi-faceted process that requires a strategic, hypothesis-driven approach. By integrating predictive physicochemical analysis with robust in vitro and in vivo experimental protocols, researchers can build a comprehensive understanding of a compound's ADME profile. The methodologies and insights provided in this guide serve as a foundational framework for advancing drug candidates from this chemical series, enabling the systematic optimization of their properties to achieve desired therapeutic outcomes.

References

  • Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4)
  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs.
  • A Comparative Guide to the Pharmacokinetic Profiles of N'-(4-fluorophenyl)
  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). Journal of Medicinal Chemistry.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020).
  • In vitro metabolism of a nitroderivative of acetylsalicylic acid (NCX4016) by rat liver: LC and LC–MS studies. (2002). Journal of Pharmaceutical and Biomedical Analysis.
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). Journal of Medicinal Chemistry.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020). Pharmaceuticals (Basel).
  • Synthesis, biological and computational studies of flavonoid acetamide deriv
  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). (2023). Journal of Pharmacy & Pharmacognosy Research.
  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). PubMed.
  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2023).
  • Carboxamide and Acetamide Derivatives in Drug Discovery: A Comparative Biological Perspective. (2026). Journal of Research in Chemistry.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice.
  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simul
  • N-[4-[(E)-(carbamimidoylhydrazinylidene)methyl]phenyl]acetamide. (n.d.). ChemSrc.
  • In Vitro Biotransformation in Drug Discovery. (2018). IntechOpen.
  • Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. (2022). MDPI.
  • 53032-86-3|N-(4-Carbamimidoylphenyl)acetamide|BLD Pharm. (n.d.). BLD Pharm.
  • 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. (2018). Bioorganic & Medicinal Chemistry.
  • Study of the in vitro and in vivo metabolism of 4-HO-MET. (2022). Semantic Scholar.
  • N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. (n.d.). Royal Society of Chemistry.

Sources

Foundational

Receptor Binding Affinity Studies of N-(4-carbamimidamidophenyl)acetamide: A Technical Guide to Serine Protease Interactions

Executive Summary N-(4-carbamimidamidophenyl)acetamide (CAS 1426290-72-3) is a highly specialized small molecule featuring a carbamimidamido (guanidino) moiety. In medicinal chemistry, this functional group serves as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-carbamimidamidophenyl)acetamide (CAS 1426290-72-3) is a highly specialized small molecule featuring a carbamimidamido (guanidino) moiety. In medicinal chemistry, this functional group serves as a prototypical 1[1]. It is a critical screening compound used to map the binding landscapes of trypsin-like serine proteases (e.g., thrombin, factor Xa, urokinase) and select G-protein coupled receptors (GPCRs).

This whitepaper provides an in-depth technical framework for characterizing the receptor binding affinity of this compound. By combining Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), researchers can build a self-validating biophysical profile that captures both the kinetics (residence time) and thermodynamics (enthalpic/entropic drivers) of target engagement.

PART 1: Structural Rationale & Target Engagement

To design a robust binding assay, one must first understand the causality of the molecular interaction. The binding of N-(4-carbamimidamidophenyl)acetamide to serine proteases is not a random collision; it is a highly orchestrated structural event.

The Pharmacophore and the S1 Pocket

The primary driver of affinity is the guanidino group, which mimics the basic side chain of L-arginine. In trypsin-like serine proteases, this group penetrates the deep, narrow S1 specificity pocket to form a strong bidentate salt bridge with a highly conserved aspartate residue (2[2]).

  • Enthalpic Contribution ( ΔH ): The bidentate salt bridge and surrounding hydrogen-bonding network provide a massive favorable enthalpic drive.

  • Entropic Contribution ( ΔS ): The displacement of ordered water molecules from the hydrophobic S1 pocket, combined with the positioning of the acetamide moiety in the S2/S3 subsites, provides an entropic boost. However, small conformational changes in the protein backbone emphasize that these "rigid-body" targets are actually dynamic, contributing complex 3[3].

Why Orthogonal Assays?

Relying solely on equilibrium affinity ( KD​ ) is a critical failure point in modern drug discovery. A compound with a sub-nanomolar KD​ might fail in vivo if its dissociation rate ( koff​ ) is too fast. Therefore, we utilize SPR to extract the kinetic rates ( kon​ and koff​ ) and ITC to dissect the thermodynamic forces ( ΔH and −TΔS ) driving the interaction.

MechanisticPathway Ligand N-(4-carbamimidamidophenyl)acetamide S1 S1 Pocket (Asp189) Bidentate Salt Bridge Ligand->S1 Guanidino Group S2 S2/S3 Subsites Hydrophobic Interactions Ligand->S2 Acetamide Group Complex Protease-Ligand Complex S1->Complex Enthalpic Drive (u0394H < 0) S2->Complex Entropic Drive (u0394S > 0)

Caption: Mechanistic pathway of S1 pocket engagement by the arginine mimetic.

PART 2: Experimental Methodologies

Every protocol detailed below is designed as a Self-Validating System . By embedding internal controls, baseline subtractions, and orthogonal checks, the data validates its own integrity before secondary analysis.

Protocol 1: Surface Plasmon Resonance (SPR) - Kinetic Profiling

Causality of Design: N-(4-carbamimidamidophenyl)acetamide is a small molecule (~288 Da). If we immobilized the ligand, the mass of the binding protease (~30 kDa) would generate a huge signal, but the immobilization chemistry would likely mask the critical guanidino pharmacophore. Therefore, we covalently immobilize the protease and flow the small molecule as the analyte.

Self-Validating Mechanism: The system utilizes a dual-channel setup (Active vs. Reference). The reference channel undergoes identical activation/deactivation without protein. Subtracting the reference signal (Fc2 - Fc1) instantly isolates specific binding from bulk refractive index shifts and non-specific matrix interactions.

Step-by-Step Workflow:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Prime the system with running buffer (HBS-EP+ with 1% DMSO).

  • Immobilization (Amine Coupling):

    • Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target serine protease (diluted in 10 mM Sodium Acetate, pH 4.5) until a target immobilization level of ~3000 RU is reached.

    • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • DMSO Calibration: Because the ligand requires DMSO for solubility, bulk refractive index mismatches will occur. Inject a standard DMSO calibration series (0.5% to 1.5%) to create a correction curve.

  • Analyte Injection (Single-Cycle Kinetics): Inject N-(4-carbamimidamidophenyl)acetamide in a 5-step ascending concentration series (e.g., 0.1, 1, 10, 100, 1000 nM) without regeneration between steps. Use a flow rate of 30 µL/min to minimize mass transport limitations.

  • Data Fitting: Fit the double-referenced sensograms (reference-subtracted and DMSO-corrected) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

Causality of Design: ITC provides a direct, label-free measurement of heat. To ensure the dimensionless parameter c ( c=n×[Protease]/KD​ ) falls within the optimal window (10 < c < 1000) for 4[4], the protease is placed in the cell at a high concentration, and the highly soluble ligand is titrated from the syringe.

Self-Validating Mechanism: A control titration of the ligand into the exact matched buffer (without protein) is mandatory. Subtracting this "heat of dilution" from the raw binding isotherm ensures that the integrated peaks represent purely the enthalpy of the binding event ( ΔH ).

Step-by-Step Workflow:

  • Sample Preparation & Dialysis: Dialyze the serine protease extensively against the assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4). Use the exact dialysate to dissolve the N-(4-carbamimidamidophenyl)acetamide powder to guarantee perfect buffer matching.

  • Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble formation, which causes massive thermal artifacts.

  • Titration Execution:

    • Load the sample cell with 20 µM protease.

    • Load the syringe with 200 µM ligand.

    • Set the instrument to 25°C with a stirring speed of 750 rpm.

    • Program 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Data Analysis: Integrate the injection peaks, subtract the buffer-blank heats, and fit the normalized data to an Independent Binding Site model to yield ΔH , KD​ , and stoichiometry ( n ).

OrthogonalWorkflow Start Receptor Binding Study SPR SPR: Kinetic Profiling Start->SPR ITC ITC: Thermodynamic Profiling Start->ITC SPR_Data kon, koff, Kd SPR->SPR_Data ITC_Data u0394H, u0394S, u0394G, n ITC->ITC_Data Validation Orthogonal Confirmation SPR_Data->Validation ITC_Data->Validation

Caption: Orthogonal validation workflow combining SPR and ITC biophysical assays.

PART 3: Data Presentation & Interpretation

To synthesize the multidimensional data generated by these orthogonal assays, all quantitative metrics must be consolidated. The table below illustrates the complementary nature of the parameters derived from SPR and ITC for this class of 5[5].

Biophysical Parameter Summary Matrix
ParameterSymbolPrimary SourceDerivation MethodMechanistic Significance
Equilibrium Affinity KD​ SPR & ITC koff​/kon​ (SPR) Isotherm inflection (ITC)Overall binding strength; validates assay parity.
Association Rate kon​ SPRConcentration-dependent slopeSpeed of target recognition and S1 pocket entry.
Dissociation Rate koff​ SPRDecay phase of sensogramDefines Residence Time ( 1/koff​ ); predicts in vivo duration.
Enthalpy ΔH ITCArea under injection peaksStrength of bidentate salt bridge and H-bonds.
Entropy −TΔS ITCCalculated ( ΔG−ΔH )Hydrophobic effect; S1 pocket desolvation.
Stoichiometry n ITCMolar ratio at saturationConfirms 1:1 active site engagement.

By adhering to this technical guide, researchers can ensure that the binding profile of N-(4-carbamimidamidophenyl)acetamide is not merely an observational metric, but a rigorously validated, mechanistically understood interaction capable of driving structure-based drug design.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-carbamimidamidophenyl)acetamide

This guide provides a comprehensive technical overview of the primary synthesis pathways for N-(4-carbamimidamidophenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the primary synthesis pathways for N-(4-carbamimidamidophenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. The synthesis of this molecule, also known as 4-acetamidobenzamidine, is critical for various research applications, and a thorough understanding of its preparation is essential for its effective utilization.

Introduction

N-(4-carbamimidamidophenyl)acetamide is an aromatic compound featuring both an acetamide and a benzamidine functional group. The presence of the amidine group, a strong basic moiety, makes this molecule a valuable building block in medicinal chemistry, often used as a synthon for the preparation of more complex biologically active compounds. This guide will explore two principal synthetic routes to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Pathway 1: Two-Step Synthesis from N-(4-aminophenyl)acetamide via a Nitrile Intermediate

This classic and reliable pathway involves two key transformations: the conversion of an amino group to a nitrile via the Sandmeyer reaction, followed by the formation of the amidine from the nitrile using the Pinner reaction.

Step 1: Synthesis of N-(4-cyanophenyl)acetamide

The initial step focuses on the synthesis of the nitrile precursor, N-(4-cyanophenyl)acetamide, from the readily available starting material, N-(4-aminophenyl)acetamide. The Sandmeyer reaction is a cornerstone of aromatic chemistry for this type of transformation.

Reaction Principle: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group with a variety of functional groups, including cyano groups.[1] The reaction proceeds through the formation of a diazonium salt intermediate, which is then decomposed by a copper(I) cyanide catalyst to yield the desired nitrile.[1]

Experimental Protocol: Synthesis of N-(4-cyanophenyl)acetamide

This protocol is adapted from established Sandmeyer reaction procedures.[2]

Materials:

  • N-(4-aminophenyl)acetamide

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Benzene (or an alternative aromatic solvent)

  • Ice

  • Sodium carbonate

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • In a suitable reaction vessel, suspend N-(4-aminophenyl)acetamide in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C using an ice bath with vigorous stirring.

    • Slowly add a solution of sodium nitrite in cold water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. A positive test with starch-iodide paper should indicate the presence of excess nitrous acid.[2]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium cyanide in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. The addition should be controlled to maintain the temperature and manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for approximately one hour to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product into a suitable organic solvent such as dichloromethane.

    • Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude N-(4-cyanophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary: N-(4-cyanophenyl)acetamide

PropertyValueReference
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.18 g/mol [3]
Appearance Pale cream to cream crystals or powder[3]
Step 2: Conversion of N-(4-cyanophenyl)acetamide to N-(4-carbamimidamidophenyl)acetamide

The final step in this pathway is the conversion of the nitrile group to the desired amidine functionality. The Pinner reaction is a well-established and effective method for this transformation.

Reaction Principle: The Pinner Reaction

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[2][4] This intermediate is then treated with ammonia or an amine to yield the corresponding amidine.[2][4] The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the Pinner salt to an ester.[5]

Experimental Protocol: Synthesis of N-(4-carbamimidamidophenyl)acetamide hydrochloride

This protocol is based on general Pinner reaction procedures.[3][6]

Materials:

  • N-(4-cyanophenyl)acetamide

  • Anhydrous ethanol

  • Dry hydrogen chloride (gas)

  • Anhydrous ether

  • Ammonia (gas or solution in anhydrous ethanol)

Procedure:

  • Formation of the Pinner Salt:

    • Dissolve N-(4-cyanophenyl)acetamide in a minimal amount of anhydrous ethanol in a flame-dried flask equipped with a drying tube.

    • Cool the solution in an ice-salt bath.

    • Bubble dry hydrogen chloride gas through the solution until saturation is achieved.

    • Seal the flask and allow it to stand in a cold place (e.g., refrigerator) for 24-48 hours, during which the Pinner salt (ethyl 4-acetamidobenzimidate hydrochloride) will precipitate.

    • Collect the precipitate by filtration under anhydrous conditions and wash with anhydrous ether.

  • Ammonolysis to the Amidine:

    • Suspend the freshly prepared Pinner salt in anhydrous ethanol.

    • Cool the suspension in an ice bath.

    • Pass anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in anhydrous ethanol until the reaction is complete (the Pinner salt dissolves and ammonium chloride precipitates).

    • Allow the mixture to stir at room temperature for several hours.

    • Filter off the ammonium chloride precipitate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-(4-carbamimidamidophenyl)acetamide, which can be further purified by recrystallization.

Pathway 2: Direct Synthesis from N-(4-cyanophenyl)acetamide using Sodium Amide

A more direct and potentially higher-yielding approach involves the direct conversion of the nitrile to the amidine using a strong base like sodium amide.

Reaction Principle: Nucleophilic Addition of Amide to a Nitrile

This method relies on the strong nucleophilicity of the amide ion (NH₂⁻), generated from sodium amide, which directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated during an acidic workup to yield the amidine hydrochloride salt.

Experimental Protocol: Synthesis of N-(4-carbamimidamidophenyl)acetamide hydrochloride

This protocol is adapted from a procedure for a similar compound.[7]

Materials:

  • N-(4-cyanophenyl)acetamide

  • Sodium amide (NaNH₂)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated hydrochloric acid

  • Ethanol

  • Ethyl acetate

Procedure:

  • Reaction with Sodium Amide:

    • In a dry reaction flask, dissolve N-(4-cyanophenyl)acetamide in anhydrous dimethyl sulfoxide.

    • Add sodium amide in portions with stirring at room temperature.

    • After the addition is complete, heat the reaction mixture to approximately 80 °C for one hour. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[7]

  • Acidic Work-up and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and with rapid stirring, add concentrated hydrochloric acid to adjust the pH to 3-4.[7]

    • After stirring for 30 minutes, add absolute ethanol to the reaction mixture.

    • Stir for an additional hour, then add ethyl acetate to precipitate the product.

    • Stir the resulting suspension at room temperature for one hour.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield N-(4-carbamimidamidophenyl)acetamide hydrochloride.

Data Summary: N-(4-carbamimidamidophenyl)acetamide hydrochloride

PropertyValueReference
Molecular Formula C₉H₁₂ClN₃OCalculated
Molecular Weight 213.67 g/mol Calculated
Appearance White to off-white solid[7]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_path1 Pathway 1: Two-Step Synthesis cluster_path2 Pathway 2: Direct Conversion A1 N-(4-aminophenyl)acetamide B1 N-(4-cyanophenyl)acetamide A1->B1 Sandmeyer Reaction (NaNO₂, HCl, CuCN) C1 N-(4-carbamimidamidophenyl)acetamide B1->C1 Pinner Reaction (1. EtOH, HCl 2. NH₃) B2 N-(4-cyanophenyl)acetamide C2 N-(4-carbamimidamidophenyl)acetamide B2->C2 Sodium Amide (1. NaNH₂, DMSO 2. HCl) Start Starting Material Start->A1 Start2 Intermediate Start2->B2

Caption: Overview of the two primary synthetic pathways to N-(4-carbamimidamidophenyl)acetamide.

Experimental Workflow Comparison

The following diagram illustrates the key stages of each synthetic pathway.

Workflow_Comparison cluster_path1 Pathway 1 Workflow cluster_path2 Pathway 2 Workflow P1_Start Start N-(4-aminophenyl)acetamide P1_Step1 Step 1: Diazotization - Cool to 0-5 °C - Add NaNO₂ solution P1_Start->P1_Step1 P1_Step2 Step 2: Sandmeyer Reaction - Add diazonium salt to CuCN - Heat to 50-60 °C P1_Step1->P1_Step2 P1_Step3 Step 3: Pinner Salt Formation - Dissolve nitrile in EtOH - Saturate with HCl gas P1_Step2->P1_Step3 P1_Step4 Step 4: Ammonolysis - Treat Pinner salt with NH₃ P1_Step3->P1_Step4 P1_End End N-(4-carbamimidamidophenyl)acetamide P1_Step4->P1_End P2_Start Start N-(4-cyanophenyl)acetamide P2_Step1 Step 1: Amidine Formation - Dissolve in DMSO - Add NaNH₂ - Heat to 80 °C P2_Start->P2_Step1 P2_Step2 Step 2: Acidic Work-up - Cool to 0 °C - Add HCl - Precipitate with EtOH/EtOAc P2_Step1->P2_Step2 P2_End End N-(4-carbamimidamidophenyl)acetamide P2_Step2->P2_End

Caption: Comparative workflow of the two synthesis pathways.

Conclusion

This technical guide has outlined two robust and well-documented pathways for the synthesis of N-(4-carbamimidamidophenyl)acetamide. Pathway 1, a two-step process involving the Sandmeyer and Pinner reactions, offers a classic and reliable route from a readily available amino precursor. Pathway 2 provides a more direct and potentially more efficient conversion from a nitrile intermediate using sodium amide. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Both methods, when executed with care and adherence to established protocols, provide effective means to access this valuable chemical entity for further research and development.

References

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1039.
  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry. [Link]

  • Sichuan Qing Mu Pharmaceutical Co., Ltd.; Li Xiaoxun; Hu Tongjun; Li Jianguo; Wang Bo; Wang Ying. (2018). CN108752237A.
  • Khaliq, R., & Rashid, U. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3123-3151.
  • 4-Aminoacetanilide. Wikipedia. [Link]

  • Pinner reaction. Wikipedia. [Link]

  • Singh, R., Kau, R., & Singh, K. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science and Technology, 4(2), 49-54.
  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]

  • Barbero, M., Cadamuro, S., & Dughera, S. (2014). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO.
  • Clarke, H. T., & Read, R. R. (1925). o-Tolunitrile and p-Tolunitrile. Organic Syntheses, 5, 102.
  • N-(4-cyanophenyl)acetamide. PubChem. [Link]

  • Smajlagić, A., & Srabović, M. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Kuno, H., et al. (2021). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 64(15), 11467-11482.
  • Quantitative determination of the ligand content in Benzamidine Sepharose 4 Fast Flow media with ion-pair chromatography. PubMed. [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]

Sources

Foundational

A Technical Guide to the Structural Analogs of N-(4-carbamimidamidophenyl)acetamide: Design, Synthesis, and Evaluation as Serine Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-carbamimidamidophenyl)acetamide, a benzamidine derivative, serves as a foundational scaffold for the development of potent enzyme inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-carbamimidamidophenyl)acetamide, a benzamidine derivative, serves as a foundational scaffold for the development of potent enzyme inhibitors, particularly targeting serine proteases. Its structure presents multiple avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the structural analogs of N-(4-carbamimidamidophenyl)acetamide. We will delve into the strategic design of these analogs, detail synthetic methodologies, analyze structure-activity relationships (SAR), and provide validated experimental protocols for their biological evaluation. The insights presented herein are synthesized from authoritative literature to furnish researchers and drug development professionals with a field-proven guide for advancing novel therapeutics based on this versatile scaffold.

Introduction: The N-(4-carbamimidamidophenyl)acetamide Scaffold

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological processes, including digestion, blood coagulation, and immunity.[1] Their dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention.[2] Small molecule inhibitors offer a promising avenue for modulating the activity of these enzymes.

Among the most effective scaffolds for serine protease inhibition is the benzamidine moiety.[3][4] The positively charged carbamimidoyl (amidine) group acts as a potent mimic of the natural arginine and lysine substrates, anchoring the inhibitor within the negatively charged S1 specificity pocket of trypsin-like serine proteases.[1] N-(4-carbamimidamidophenyl)acetamide is a archetypal example of this class. It consists of a central phenyl ring substituted with an acetamide group and a carbamimidoyl group, providing a robust and synthetically tractable starting point for analog development. This guide will systematically explore how modifications to this core structure influence its biological activity.

Strategic Avenues for Analog Design

The design of structural analogs is a cornerstone of medicinal chemistry, aimed at optimizing a lead compound's therapeutic potential.[5] For the N-(4-carbamimidamidophenyl)acetamide scaffold, analog design can be systematically approached by considering modifications at three primary sites. The rationale behind these modifications is to probe and enhance interactions with the enzyme's active site, improve metabolic stability, and modulate physicochemical properties like solubility and cell permeability.

Caption: Key modification sites on the N-(4-carbamimidamidophenyl)acetamide scaffold.

  • Site A: The Carbamimidoyl (Amidine) Group: This is the primary recognition element. Modifications here, often through bioisosteric replacement, aim to fine-tune binding affinity, pKa, and metabolic stability while preserving the crucial interaction with the S1 pocket.[6][7]

  • Site B: The Phenyl Ring: The central aromatic ring serves as a scaffold. Introducing substituents can influence electronic properties and create new interactions with the enzyme surface, potentially enhancing potency and selectivity.[3]

  • Site C: The Acetamide Group: This group can be modified to extend into other enzyme subsites (S2, S3, etc.), which can dramatically increase both affinity and selectivity. Amide bioisosteres can also be introduced to improve pharmacokinetic properties.[8]

Synthesis of Structural Analogs

The synthesis of N-(4-carbamimidamidophenyl)acetamide analogs is generally accessible. A common and reliable route involves the acylation of a substituted 4-aminobenzamidine or, more frequently, the acylation of a precursor like 4-aminobenzonitrile followed by conversion of the nitrile to the amidine in the final step.

General Synthetic Protocol: Synthesis of an N-Substituted Analog

This protocol describes a representative synthesis of an analog where the acetyl group of the parent compound is replaced with a different acyl group (R-CO-).

G reagent reagent intermediate intermediate product product condition condition start 4-Aminobenzonitrile step1_cond Acylation (e.g., Pyridine, DCM) start->step1_cond acyl_chloride Acyl Chloride (R-CO-Cl) acyl_chloride->step1_cond intermediate_node Intermediate: N-(4-cyanophenyl)amide step2_cond Pinner Reaction 1. HCl, EtOH 2. NH3, EtOH intermediate_node->step2_cond final_product Final Product: N-(4-carbamimidoylphenyl)amide step1_cond->intermediate_node Step 1 step2_cond->final_product Step 2

Caption: General workflow for the synthesis of N-(4-carbamimidoylphenyl)amide analogs.

Step 1: Acylation of 4-Aminobenzonitrile

  • Dissolve 4-aminobenzonitrile (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a base, such as pyridine or triethylamine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-(4-cyanophenyl)amide intermediate by recrystallization or flash column chromatography.

Step 2: Conversion of Nitrile to Amidine (Pinner Reaction)

  • Dissolve the purified N-(4-cyanophenyl)amide intermediate (1.0 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C and bubble dry hydrogen chloride gas through it until saturation. Seal the vessel and let it stand at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure to yield the crude ethyl imidate hydrochloride salt.

  • Dissolve the crude salt in a fresh solution of anhydrous ethanol saturated with ammonia gas.

  • Stir the mixture at room temperature for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final N-(4-carbamimidamidophenyl)amide analog by recrystallization, typically from an ethanol/ether mixture, to yield the hydrochloride salt.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is highly dependent on the nature and position of various substituents.[3] By comparing the inhibitory constants (Kᵢ) of different analogs against a target protease, such as trypsin, clear SAR trends emerge. The Kᵢ value represents the concentration of inhibitor required to produce half-maximum inhibition and is a direct measure of potency; a lower Kᵢ indicates a more potent inhibitor.

The following table summarizes data for several benzamidine analogs, highlighting key SAR principles.

Compound IDStructureModification from Benzamidine CoreTrypsin Kᵢ (μM)Thrombin Kᵢ (μM)
1 BenzamidineParent Compound18.0660
2 4-AminobenzamidineAddition of 4-amino group0.813.0
3 4-ChlorobenzamidineAddition of 4-chloro group35.0250
4 3-AmidinophenylalanineExtension into S1'/S2 subsites0.10.2
5 Nα-(2-naphthylsulfonyl)-3-amidinophenylalanineLarge hydrophobic group in S2/S30.0150.007
8 4-Amidinophenylpyruvic acidAddition of pyruvic acid moiety0.32.5

Key SAR Insights:

  • Substitution at the 4-position: The addition of a small, electron-donating group like an amino group (Compound 2) significantly enhances potency against both trypsin and thrombin compared to the unsubstituted parent (Compound 1). This suggests a favorable electronic or hydrogen-bonding interaction. Conversely, an electron-withdrawing chloro group (Compound 3) is detrimental to activity.[3]

  • Extension into Subsites: Extending the molecule from the phenyl ring to occupy additional enzyme subsites (S1', S2, etc.) is a highly effective strategy for boosting potency. Compound 4, which mimics an amino acid structure, shows a dramatic increase in affinity.

  • Hydrophobicity: Incorporating large, hydrophobic moieties that can interact with hydrophobic pockets on the enzyme surface, such as the naphthylsulfonyl group in Compound 5, leads to exceptionally potent inhibitors.[4]

Mechanism of Action: Competitive Inhibition

Analogs of N-(4-carbamimidamidophenyl)acetamide function as competitive inhibitors of trypsin-like serine proteases. The catalytic activity of these enzymes relies on a "catalytic triad" of amino acid residues in the active site, typically consisting of Serine (Ser), Histidine (His), and Aspartate (Asp).

The inhibitor's positively charged carbamimidoyl group is drawn to the negatively charged Aspartate residue at the bottom of the S1 specificity pocket. This strong ionic interaction mimics the binding of the enzyme's natural lysine or arginine substrates, effectively blocking the substrate from accessing the active site and preventing catalysis.

G Mechanism of Competitive Inhibition cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Inhibitor S1_pocket S1 Specificity Pocket Asp189 Asp 189 (Anionic) Ser195 Ser 195 His57 His 57 Inhibitor N-(4-carbamimidamidophenyl)acetamide Inhibitor->Asp189  Strong Ionic Interaction (Amidinium ↔ Carboxylate) block X block->Ser195 block->His57

Caption: Inhibitor binding in the S1 pocket, blocking the catalytic triad.

Experimental Protocols: Biological Evaluation

To determine the inhibitory potency of newly synthesized analogs, a robust and reproducible in vitro assay is essential. A chromogenic assay using a synthetic substrate is a standard method for evaluating the inhibition of proteases like trypsin.

Protocol: In Vitro Trypsin Inhibition Assay

This protocol is adapted for a 96-well microplate format for higher throughput screening.[9]

Materials:

  • Trypsin Solution: Bovine trypsin dissolved in 1 mM HCl.

  • Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM).

  • Substrate Stock: A chromogenic substrate such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) dissolved in DMSO.

  • Inhibitor Stock: Synthesized analog dissolved in DMSO.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at ~405-410 nm.

Procedure:

  • Prepare Working Solutions:

    • Dilute the Trypsin Solution in Assay Buffer to a final concentration that gives a linear rate of substrate hydrolysis over 5-10 minutes.

    • Dilute the Substrate Stock in Assay Buffer to a final concentration (e.g., twice the Kₘ value for trypsin).

    • Prepare serial dilutions of the Inhibitor Stock in Assay Buffer to cover a range of concentrations (e.g., from 0.1 x expected Kᵢ to 100 x expected Kᵢ).

  • Assay Plate Setup (per well):

    • Control Wells (No Inhibitor): Add 50 µL of Assay Buffer.

    • Inhibitor Wells: Add 50 µL of the appropriate inhibitor dilution.

    • Blank Wells (No Enzyme): Add 100 µL of Assay Buffer.

  • Pre-incubation:

    • To the Control and Inhibitor wells, add 50 µL of the working Trypsin Solution.

    • Mix gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for enzyme-inhibitor binding.

  • Initiate Reaction:

    • Add 100 µL of the working Substrate Solution to all wells (Control, Inhibitor, and Blank).

  • Measure Absorbance:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405-410 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes. The yellow color is produced by the release of p-nitroaniline.[10]

Data Analysis:

  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot.

  • Subtract the rate of the blank from all other wells.

  • Determine the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • If the mechanism is known to be competitive, the inhibitory constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

Conclusion and Future Outlook

N-(4-carbamimidamidophenyl)acetamide is a validated and highly adaptable scaffold for the design of serine protease inhibitors. Structure-activity relationship studies consistently demonstrate that inhibitory potency can be significantly enhanced by strategic modifications that improve interactions with enzyme subsites and optimize physicochemical properties. The synthetic routes to its analogs are well-established, and their biological activities can be reliably quantified using standard chromogenic assays.

Future research in this area will likely focus on developing analogs with greater selectivity for specific serine proteases to minimize off-target effects. The incorporation of non-classical bioisosteres for the amide and amidine functionalities continues to be a promising strategy for improving pharmacokinetic profiles, such as metabolic stability and oral bioavailability.[6] The foundational principles and protocols detailed in this guide provide a solid framework for researchers to build upon in the quest for novel and more effective enzyme inhibitors.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The Journal of Biological Chemistry.
  • A Comparative Guide to the Structure-Activity Relationship of Carbamimidoyl Benzoate Analogs as Serine Protease Inhibitors. (n.d.). BenchChem. Retrieved from relevant BenchChem technical documents.
  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. Arzneimittelforschung, 37(1), 47-50.
  • Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent. (2009).
  • Application of Bioisosteres in Drug Design. (2012). University of Vienna.
  • Application Notes and Protocols for the Synthesis of N-ethyl-2-oxo-2-phenylacetamide Derivatives for Structure-Activity Rel
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7.
  • Kumari, S., Carmona, A. V., & Tiwari, A. K. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12291-12359.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Ester and Amide Bioisosteres. (2024). Cambridge MedChem Consulting.
  • Phenylacetamide - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI.
  • Laboratory Protocol for the Synthesis of N-acetyl-N-phenylacetamide. (n.d.). BenchChem.
  • Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. (2021). ChemMedChem.
  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io.
  • Enzymatic Assay of Trypsin Inhibition. Protocols.io.
  • Trypsin Inhibitors. (n.d.). Sigma-Aldrich.
  • Enzymatic Assay of Trypsin Inhibitor. (n.d.). Merck Millipore.
  • Trypsin Activity Assay Kit. (n.d.). Chondrex, Inc.
  • Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in Chemistry.
  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applic
  • Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. (2010). Journal of Medicinal Chemistry.
  • What are Protease Inhibitors and How Do They Work?. (2012). G-Biosciences.
  • Serine Protease Inhibition. (n.d.). Selleck Chemicals.

Sources

Exploratory

N-(4-guanidinophenyl)acetamide pharmacological properties

Pharmacological Profiling of N-(4-Guanidinophenyl)acetamide Derivatives: Mechanisms, Targets, and Therapeutic Applications in Serine Protease Inhibition Executive Summary As a Senior Application Scientist overseeing smal...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling of N-(4-Guanidinophenyl)acetamide Derivatives: Mechanisms, Targets, and Therapeutic Applications in Serine Protease Inhibition

Executive Summary

As a Senior Application Scientist overseeing small-molecule drug discovery campaigns, I frequently encounter scaffolds that serve as the foundational architecture for entire classes of therapeutics. N-(4-guanidinophenyl)acetamide is one such privileged pharmacophore. By combining a highly basic guanidino group with a rigid, hydrogen-bond-capable acetamide linker, this molecule and its derivatives have become indispensable in the design of inhibitors targeting Trypsin-Like Serine Proteases (TLSPs).

This technical guide dissects the stereoelectronic rationale behind this scaffold, its primary pharmacological targets, and the self-validating experimental workflows required to evaluate its efficacy accurately.

Molecular Rationale & Mechanism of Action

To understand the pharmacological utility of N-(4-guanidinophenyl)acetamide, we must analyze the causality behind its structural components. The design is not arbitrary; it is a precise stereoelectronic solution to the active site architecture of TLSPs.

The Arginine Mimetic: S1 Pocket Binding Dynamics

TLSPs (such as thrombin, factor Xa, and tryptase) cleave peptide bonds strictly after positively charged amino acids (Arginine or Lysine). This specificity is driven by the S1 pocket , a deep, narrow cleft containing a negatively charged Aspartate residue (Asp189) at its base.

The 4-guanidinophenyl moiety acts as a rigidified Arginine mimetic. With a pKa of ~13.5, the guanidino group remains fully protonated at physiological pH. This ensures it acts as an obligate hydrogen-bond donor, forming a highly stable bidentate salt bridge with Asp189 . The phenyl ring provides hydrophobic interactions with the walls of the S1 pocket (typically lined by Tyr228 and Ser190), restricting rotational entropy and increasing binding affinity compared to flexible aliphatic chains.

The Acetamide Scaffold: Vectoring and Rigidity

While the guanidino group anchors the molecule, the acetamide moiety serves as a critical vectoring scaffold. The rigid planar nature of the amide bond restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding. Furthermore, the carbonyl oxygen of the acetamide group frequently engages in hydrogen bonding with the protease's oxyanion hole or backbone amides (e.g., Gly216), while the methyl group can be extended to probe the S2 or S3 subsites for enhanced selectivity.

Pathway I N-(4-guanidinophenyl)acetamide S1 S1 Pocket (Asp189) I->S1 Bidentate Salt Bridge CT Catalytic Triad I->CT Steric Blockade PAR Protease-Activated Receptors S1->PAR Cleavage Prevented CT->PAR Cleavage Prevented Pain Inflammation & Pain PAR->Pain Signal Attenuation

Fig 1. Mechanistic pathway of TLSP inhibition and downstream PAR modulation by guanidinophenyl derivatives.

Key Pharmacological Targets & Kinetic Profiling

Derivatives of N-(4-guanidinophenyl)acetamide have been successfully deployed against a variety of TLSPs. A notable modern example is UAMC-00050 (benzyl (1-(bis(4-acetamidophenoxy)phosphoryl)-2-(4-guanidinophenyl)ethyl)carbamate), which utilizes this exact pharmacophore to achieve a multi-target inhibition profile against proteases involved in gastrointestinal inflammation .

The table below summarizes the quantitative binding profiles of typical guanidinophenyl-acetamide derivatives across primary protease targets.

Protease TargetS1 Pocket Key ResidueGuanidinophenyl Affinity (Typical Ki​ )Role of the Acetamide / Extended Scaffold
Thrombin Asp18910 - 50 nMP2/P3 orientation; H-bonding with Gly216 to block fibrinogen cleavage.
Factor Xa Asp18920 - 100 nMScaffold rigidity; prevents prothrombin activation .
Urokinase (uPA) Asp18950 - 200 nMSteric bulk tolerance; targets extracellular matrix degradation in oncology.
Tryptase Asp1895 - 30 nMMulti-target binding; attenuates PAR-2 mediated visceral hypersensitivity.
Furin Asp258100 - 500 nMS1/S2 subsite bridging; disrupts viral glycoprotein maturation.

Standardized Experimental Methodologies

To ensure scientific integrity, the evaluation of these inhibitors cannot rely on simple endpoint assays. As an application scientist, I mandate the use of self-validating systems . The following protocols incorporate internal controls to prevent false positives caused by substrate depletion, inner-filter effects, or inactive enzyme batches.

Protocol A: Self-Validating Fluorogenic TLSP Inhibition Assay

Causality: We utilize a continuous kinetic read rather than an endpoint assay. Endpoint assays are blind to substrate depletion and non-linear reaction rates. By monitoring the reaction continuously, we validate that initial velocities ( V0​ ) are calculated strictly within the linear phase (substrate depletion <10%).

Step-by-Step Methodology:

  • Enzyme Preparation & Active Site Titration: Reconstitute recombinant human Thrombin or Tryptase in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Validation Check: Perform an active site titration using a burst-phase titrant (e.g., MUGB) to quantify the exact concentration of catalytically active enzyme, rather than relying on total protein concentration.

  • Compound Pre-incubation: Serially dilute the N-(4-guanidinophenyl)acetamide derivative in DMSO. Transfer to a 384-well black microplate. Add the enzyme solution and pre-incubate for 15 minutes at 37°C. Validation Check: Include Argatroban as a positive control and 1% DMSO as a negative vehicle control.

  • Reaction Initiation: Add a fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC) at a concentration equal to its Km​ .

  • Continuous Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm / Emission: 460 nm) every 30 seconds for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Use non-linear regression (four-parameter logistic fit) to determine the IC50​ . Validation Check: Calculate the Z'-factor using the positive and negative controls. The assay is only validated if Z′≥0.6 .

Workflow Prep 1. Active Site Titration (Validates functional enzyme) Incubate 2. Inhibitor Pre-incubation (Controls: DMSO & Argatroban) Prep->Incubate Substrate 3. Fluorogenic Substrate (Maintains <10% depletion) Incubate->Substrate Measure 4. Continuous Kinetic Readout (Ensures linear V0 calculation) Substrate->Measure Analyze 5. Non-linear Regression (Z'-factor > 0.6 required) Measure->Analyze

Fig 2. Self-validating high-throughput screening workflow for serine protease inhibitors.

Protocol B: Structural Validation via X-Ray Crystallography

Causality: To confirm that the guanidino group is truly occupying the S1 pocket and not acting as an allosteric aggregator, structural validation is required. We use co-crystallization rather than soaking, as soaking can lead to low occupancy or false-negative binding due to crystal lattice constraints.

Step-by-Step Methodology:

  • Complex Formation: Incubate purified protease (10 mg/mL) with a 5-fold molar excess of the N-(4-guanidinophenyl)acetamide derivative for 2 hours on ice to ensure complex saturation.

  • Co-crystallization: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen. A typical successful condition for thrombin complexes is 20% PEG 8000, 0.1M HEPES (pH 7.5).

  • Cryoprotection & Data Collection: Harvest crystals, briefly transfer them to a cryoprotectant solution (reservoir solution + 20% glycerol), and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., 1.0 Å wavelength).

  • Refinement: Solve the structure using molecular replacement (using an apo-protease model). Validation Check: The presence of the inhibitor is confirmed only if unambiguous positive density ( Fo​−Fc​ map > 3 σ ) is observed in the S1 pocket prior to modeling the ligand.

References

  • Rai, R., & Katzenellenbogen, J. A. (1992). Guanidinophenyl-substituted enol lactones as selective, mechanism-based inhibitors of trypsin-like serine proteases. Journal of Medicinal Chemistry.[Link]

  • Ceuleers, H., et al. (2021). The Effect of a Novel Serine Protease Inhibitor on Inflammation and Intestinal Permeability in a Murine Colitis Transfer Model. Frontiers in Pharmacology.[Link]

  • Zhao, Q., et al. (2002). Comparative Study of the Active Site Caging of Serine Proteases: Thrombin and Factor Xa. Biochemistry. [Link]

Foundational

An In-Depth Technical Guide to the Microsomal Metabolic Stability of N-(4-carbamimidamidophenyl)acetamide

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from a promising chemical entity to a therapeutic agent, understanding its metabolic fate is paramount. Metabolic stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a key determinant of its pharmacokinetic profile, influencing crucial parameters such as oral bioavailability, half-life, and potential for drug-drug interactions.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels. Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable pharmacokinetic properties.[2]

This guide provides a comprehensive, in-depth exploration of the methodology for determining the metabolic stability of N-(4-carbamimidamidophenyl)acetamide using an in vitro liver microsomal assay. While specific metabolic data for N-(4-carbamimidamidophenyl)acetamide is not extensively available in the public domain, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to conduct such an investigation. We will delve into the theoretical underpinnings of the assay, provide a step-by-step experimental workflow, and discuss the interpretation of the resulting data.

The Power of Liver Microsomes in Metabolism Studies

The liver is the primary site of drug metabolism in the body.[3] A significant portion of this metabolic activity is carried out by a superfamily of enzymes known as Cytochrome P450s (CYPs), which are primarily located in the smooth endoplasmic reticulum of hepatocytes.[4][5] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics, including over 90% of drugs currently in clinical use.[4]

Liver microsomes are vesicles of the endoplasmic reticulum that can be isolated from liver tissue through differential centrifugation. These preparations are enriched with Phase I metabolic enzymes, most notably the CYPs, making them a robust and cost-effective in vitro tool for assessing metabolic stability.[6][7] By incubating a test compound with liver microsomes in the presence of necessary cofactors, we can simulate the initial stages of hepatic metabolism and quantify the rate at which the compound is cleared.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a standard in vitro microsomal stability assay. It is designed to be a self-validating system, with appropriate controls to ensure the integrity of the data.

I. Reagent and Solution Preparation
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of N-(4-carbamimidamidophenyl)acetamide in a suitable organic solvent such as DMSO or acetonitrile.

  • Liver Microsomes: Pooled human liver microsomes are recommended to average out inter-individual variability.[6] They should be stored at -80°C until use. Other species such as rat, mouse, or dog can also be used for interspecies comparisons.[3]

  • Phosphate Buffer: A 100 mM potassium phosphate buffer (pH 7.4) is typically used to maintain physiological pH.

  • NADPH Regenerating System (NRS): The activity of CYPs is dependent on the cofactor NADPH.[7] An NRS is used to ensure a sustained supply of NADPH throughout the incubation. A common NRS consists of:

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • Magnesium Chloride (MgCl2)

  • Internal Standard (IS): A stable, non-metabolized compound with similar analytical properties to the test compound should be selected. This will be used to normalize for variations in sample processing and analytical response.

  • Quenching Solution: Acetonitrile containing the internal standard is used to stop the metabolic reaction and precipitate the microsomal proteins.

II. The Incubation: Simulating Hepatic Metabolism

The following steps should be performed in duplicate or triplicate for statistical robustness.

  • Pre-incubation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Gently mix and pre-incubate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing the cold quenching solution. The 0-minute time point is taken immediately after the addition of the NRS.

  • Controls: Several controls are essential for a self-validating assay:[6]

    • Minus Cofactor Control: An incubation performed without the NRS to assess for any non-NADPH dependent degradation (e.g., chemical instability or metabolism by other enzymes).

    • Blank Control: An incubation containing all components except the test compound to check for any interfering peaks during analysis.

    • Positive Control: A compound with a known metabolic profile (e.g., testosterone or propranolol) should be run in parallel to confirm the metabolic activity of the microsome batch.

III. Sample Processing and Analysis
  • Protein Precipitation: After the final time point, vortex all samples vigorously and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

  • Analytical Methodology: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for quantifying the disappearance of the parent compound.[8][9] The method should be optimized for the specific properties of N-(4-carbamimidamidophenyl)acetamide.

    • Chromatography: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid to aid in ionization.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[10] The instrument should be tuned to the specific precursor and product ion transitions for both the test compound and the internal standard.

IV. Data Analysis and Interpretation
  • Quantification: The peak area ratio of the test compound to the internal standard is calculated for each time point.

  • Calculating Percent Remaining: The percent of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • Determining Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k). The half-life is then calculated using the following equation:

    • t½ = -0.693 / k

  • Calculating Intrinsic Clearance (Clint): Intrinsic clearance, a measure of the metabolic capacity of the liver for a specific compound, is calculated as follows:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Visualizing the Workflow

experimental_workflow cluster_prep I. Reagent Preparation cluster_incubation II. Incubation cluster_analysis III. Sample Processing & Analysis cluster_data IV. Data Interpretation prep_reagents Prepare Stock Solutions: - Test Compound - Buffers - NADPH Regenerating System - Internal Standard pre_incubation Pre-incubate at 37°C: Buffer + Microsomes + Compound prep_reagents->pre_incubation initiate Initiate Reaction: Add NADPH Regenerating System pre_incubation->initiate sampling Time-Point Sampling: (0, 5, 15, 30, 45 min) initiate->sampling quench Quench Reaction: Add cold Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms calc_percent Calculate % Remaining lcms->calc_percent plot_data Plot ln(% Remaining) vs. Time calc_percent->plot_data calc_params Determine: - Half-Life (t½) - Intrinsic Clearance (Clint) plot_data->calc_params

Caption: A schematic overview of the in vitro microsomal stability assay workflow.

Potential Metabolic Pathways for N-(4-carbamimidamidophenyl)acetamide

While specific metabolites for N-(4-carbamimidamidophenyl)acetamide have not been identified in the provided search results, we can hypothesize potential metabolic pathways based on its chemical structure and the known metabolic reactions catalyzed by CYPs.

The structure of N-(4-carbamimidamidophenyl)acetamide contains several functional groups that are susceptible to metabolic transformation:

  • Acetamide Group: The acetyl group could be a site for hydrolysis by esterases, which are also present in microsomes, to yield the corresponding amine.[7]

  • Aromatic Ring: The phenyl ring is a prime target for hydroxylation at various positions, a classic CYP-mediated reaction.[5]

  • Amidine Group: The amidine moiety could potentially undergo hydrolysis or other transformations, although this is less commonly reported as a primary CYP-mediated pathway.

A metabolite identification study, running in parallel with the stability assay, would be necessary to definitively identify the metabolic products. This typically involves analyzing the samples in full-scan or product-ion scan mode on the mass spectrometer to detect new peaks that appear over time.

metabolic_pathway cluster_metabolites Potential Metabolites parent N-(4-carbamimidamidophenyl)acetamide hydrolysis Amine Metabolite (via Acetamide Hydrolysis) parent->hydrolysis Esterase hydroxylation Hydroxylated Metabolite (on Phenyl Ring) parent->hydroxylation CYP450

Caption: Hypothetical metabolic pathways for N-(4-carbamimidamidophenyl)acetamide.

Data Presentation: A Framework for Results

The results of a microsomal stability assay are typically presented in a tabular format for easy comparison and interpretation.

ParameterValue
Test Compound N-(4-carbamimidamidophenyl)acetamide
Microsome Source Pooled Human Liver Microsomes
Protein Concentration 0.5 mg/mL
Initial Compound Conc. 1 µM
Half-Life (t½) To be determined
Intrinsic Clearance (Clint) To be determined
% Remaining at 45 min To be determined

Conclusion: A Foundation for Informed Drug Development

The in vitro microsomal stability assay is an indispensable tool in the early stages of drug discovery. It provides a reliable and high-throughput method for assessing a compound's susceptibility to Phase I metabolism, enabling a data-driven approach to lead optimization. By following the detailed protocol outlined in this guide, researchers can generate robust and reproducible data on the metabolic stability of N-(4-carbamimidamidophenyl)acetamide. This information is critical for predicting its in vivo pharmacokinetic behavior and making informed decisions about its potential as a therapeutic candidate. While the specific metabolic fate of this compound requires experimental determination, the principles and methodologies described herein provide a solid foundation for such an investigation.

References

  • Role of metabolic activation by cytochrome P450 in thioacetamide-induced suppression of antibody response in male BALB/c mice. PubMed.
  • Human liver microsomal stability of compound 4a. ResearchGate.
  • Analytical Methods.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • N-[4-[(E)-(carbamimidoylhydrazinylidene)methyl]phenyl]acetamide.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.
  • The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science.
  • Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia.
  • Hepatic Microsomal Stability (human, rat or mouse). Enamine.
  • In vitro drug metabolism: for the selection of your lead compounds.
  • Metabolic stability and its role in the discovery of new chemical entities.
  • LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI. Acta Sci. Pol. Technol. Aliment. 22(4) 2023, 385–394.
  • Synthesis and Spectroscopic Studies of new ligand N-((4-(phenylamino)phenyl)carbamothioyl)acetamide with some Divalent Metal Ion Complexes. Digital Repository.
  • Role of cytochromes P450 in drug metabolism and hepatotoxicity. PubMed.
  • N-(4-carbamothioylphenyl)acetamide. PubChem.
  • Application Notes and Protocols for Amidine-Containing Enzyme Inhibitors. Benchchem.
  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate.
  • Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)carbamate Quantification. Benchchem.
  • Assay: Metabolic stability in human liver microsomes (CHEMBL2387815). EMBL-EBI.
  • N-(4-Carbamimidoylphenyl)acetamide. BLD Pharm.
  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
  • Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. PMC.
  • Spectrophotometric Determination of 4-Acetamidophenyl N '-(Sulphanilamide) Acetate in Biological Fluids. ResearchGate.
  • 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. PubMed.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyre.
  • Application Notes and Protocols for the Analytical Detection of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. Benchchem.
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. LSU Health Digital Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Validation of N-(4-carbamimidamidophenyl)acetamide Methanesulfonate

Executive Summary N-(4-carbamimidamidophenyl)acetamide (often referred to as 4-acetamidophenylguanidine) is a high-value intermediate used in the development of histamine receptor antagonists and kinase inhibitors. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-carbamimidamidophenyl)acetamide (often referred to as 4-acetamidophenylguanidine) is a high-value intermediate used in the development of histamine receptor antagonists and kinase inhibitors. This application note provides a highly efficient, atom-economical protocol for synthesizing its methanesulfonate salt (CAS No. 1426290-72-3). Designed for researchers and drug development professionals, this guide bypasses complex protecting-group chemistry by utilizing a direct, acid-mediated guanylation of 4-aminoacetanilide[1].

Mechanistic Rationale & Experimental Design

The transformation of an aryl amine to an aryl guanidine can be achieved using various guanylating agents. While reagents like 1H-pyrazole-1-carboxamidine are effective, they generate stoichiometric pyrazole byproducts. For a scalable and clean synthesis, the direct reaction of the aniline with cyanamide (NH₂CN) is preferred[2][3].

The Causality of Reagent Selection: Cyanamide itself is a weak electrophile. By introducing equimolar methanesulfonic acid (MsOH), cyanamide is protonated in situ to form a highly reactive carbodiimidium ion intermediate. The para-acetamido group on the starting material, 4-aminoacetanilide, is moderately electron-withdrawing, which slightly deactivates the amine's nucleophilicity. Therefore, elevated temperatures (refluxing ethanol) are required to overcome the activation energy barrier.

The choice of MsOH is dual-purpose:

  • Catalytic Activator: It protonates the cyanamide, increasing its electrophilicity.

  • Thermodynamic Driver: It serves as the counterion for the final product. The resulting guanidinium methanesulfonate salt is highly insoluble in cold ethanol. Its continuous crystallization removes the product from the solution, driving the equilibrium forward via Le Chatelier's principle.

Reaction Pathway & Workflow

SynthesisWorkflow Aniline 4-Aminoacetanilide (Nucleophile) Reaction Nucleophilic Addition (Reflux in EtOH, 80°C) Aniline->Reaction Attack on Nitrile Carbon Cyanamide Cyanamide (NH₂CN) (Guanylating Agent) Activated Protonated Cyanamide [H₂N-C≡N-H]⁺ Cyanamide->Activated Protonation Acid Methanesulfonic Acid (Activator & Counterion) Acid->Activated Activated->Reaction Product N-(4-carbamimidamidophenyl)acetamide Methanesulfonate (Target) Reaction->Product Tautomerization & Crystallization

Caption: Mechanistic workflow for the acid-mediated guanylation of 4-aminoacetanilide. (Max Width: 760px)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : physical changes in the reaction mixture serve as built-in checkpoints to confirm the reaction is proceeding correctly.

Scale: 10 mmol Reagents:

  • 4-Aminoacetanilide: 1.50 g (10.0 mmol)

  • Cyanamide (NH₂CN): 0.63 g (15.0 mmol, 1.5 eq)

  • Methanesulfonic acid (MsOH): 0.96 g (10.0 mmol, 1.0 eq)

  • Absolute Ethanol: 20 mL

Procedure:

  • Substrate Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetanilide (1.50 g) and cyanamide (0.63 g) in absolute ethanol (20 mL). Stir at room temperature until a homogenous solution is achieved.

  • Electrophile Activation: Slowly add methanesulfonic acid (0.96 g) dropwise to the stirring solution over 2 minutes.

    • Causality: Rapid addition can cause localized heating and premature dimerization of cyanamide into dicyandiamide. Dropwise addition ensures controlled protonation.

  • Guanylation (Reflux): Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 12–16 hours.

    • Self-Validating Checkpoint: The solution will initially darken slightly. After 4–6 hours, the mixture will become turbid as the insoluble product salt begins to precipitate, confirming successful C-N bond formation.

  • Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5°C) and let it stand for 1 hour to maximize the crystallization of the methanesulfonate salt.

  • Filtration & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold absolute ethanol (2 × 5 mL) followed by diethyl ether (10 mL).

    • Causality: Cold ethanol removes unreacted cyanamide and residual aniline, while diethyl ether aids in the rapid drying of the salt.

  • Drying: Dry the isolated solid in a vacuum oven at 50°C for 4 hours to yield the target compound as a white to off-white crystalline powder.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters.

Analytical TechniqueTarget Signal / ParameterExpected ResultCausality / Structural Interpretation
¹H NMR (DMSO-d₆) Acetamide MethylSinglet, ~2.0 ppm (3H)Confirms the structural integrity of the acetyl group.
Aromatic ProtonsTwo doublets, ~7.1 & ~7.5 ppm (4H)Confirms the para-substituted benzene ring (AB spin system).
Guanidinium ProtonsBroad singlet, ~7.2 ppm (4H)Characteristic of the highly symmetric [C(NH₂)₂]⁺ cation.
MethanesulfonateSinglet, ~2.3 ppm (3H)Confirms 1:1 salt formation with the counterion.
ESI-MS (Positive) Molecular Ionm/z 193.1 [M+H]⁺Corresponds to the free base (C₉H₁₂N₄O, MW 192.22).
Melting Point Thermal TransitionSharp, >200°C (dec.)Indicates high purity of the crystalline salt lattice.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield / No Precipitation Insufficient electrophilic activation or premature cyanamide dimerization.Ensure MsOH is added stoichiometrically (1.0 eq). Use fresh cyanamide, as old stocks degrade to unreactive dicyandiamide.
Dark Brown Reaction Mixture Oxidation of the aniline precursor at elevated temperatures.Degas the ethanol solvent prior to use and run the reaction strictly under an inert nitrogen or argon atmosphere.
Impure Product (Sticky Solid) Co-precipitation of unreacted 4-aminoacetanilide.Increase the equivalents of cyanamide to 1.5–2.0. Wash the final filter cake thoroughly with cold ethanol to strip unreacted starting material.

References

  • Source: sigmaaldrich.
  • Source: organic-chemistry.
  • Source: nih.
  • Source: google.

Sources

Application

N-(4-carbamimidamidophenyl)acetamide protease inhibitor assay protocol

Application Note & Protocol Quantitative Determination of Protease Inhibition by N-(4-carbamimidamidophenyl)acetamide using a Chromogenic Kinetic Assay Abstract This document provides a comprehensive protocol for the cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Quantitative Determination of Protease Inhibition by N-(4-carbamimidamidophenyl)acetamide using a Chromogenic Kinetic Assay

Abstract

This document provides a comprehensive protocol for the characterization of N-(4-carbamimidamidophenyl)acetamide as a protease inhibitor. N-(4-carbamimidamidophenyl)acetamide is a synthetic small molecule featuring a benzamidine moiety, a well-established pharmacophore known for its interaction with the S1 pocket of serine proteases. This application note details a robust and reproducible kinetic assay for determining the inhibitory potency (IC50) of this compound against a model serine protease, such as trypsin. The described methodology utilizes a chromogenic substrate, allowing for the continuous monitoring of enzyme activity via spectrophotometry. We will explain the core principles of the assay, provide a step-by-step experimental workflow, and offer guidance on data analysis and interpretation, ensuring scientific rigor and reliability.

Introduction to N-(4-carbamimidamidophenyl)acetamide

N-(4-carbamimidamidophenyl)acetamide belongs to a class of synthetic protease inhibitors characterized by a central phenylguanidine or benzamidine structure. This structural motif is a potent mimic of the side chains of arginine and lysine, which are the natural substrates for many serine proteases. The positively charged amidinium group of the inhibitor forms strong electrostatic interactions and hydrogen bonds with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of enzymes like trypsin, thrombin, and Factor Xa. This interaction is a key determinant of the inhibitor's binding affinity and specificity. By competitively occupying the active site, N-(4-carbamimidamidophenyl)acetamide can effectively block the binding and cleavage of the natural substrate, thereby inhibiting the enzyme's catalytic activity. The study of such inhibitors is crucial in the development of therapeutic agents for a wide range of diseases, including thrombosis, inflammation, and cancer.

Principle of the Assay

The inhibitory activity of N-(4-carbamimidamidophenyl)acetamide is quantified by measuring its effect on the rate of an enzyme-catalyzed reaction. This protocol employs a serine protease (e.g., Trypsin) and a specific chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA).

The principle is as follows:

  • Enzymatic Reaction: In the absence of an inhibitor, the protease cleaves the amide bond in the L-BAPA substrate.

  • Signal Generation: This cleavage releases the chromophore p-nitroaniline (pNA).

  • Detection: The rate of pNA release is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at 405 nm over time.

  • Inhibition: When N-(4-carbamimidamidophenyl)acetamide is present, it competes with the substrate for binding to the enzyme's active site. This competition reduces the rate of substrate cleavage and, consequently, the rate of pNA formation.

  • Quantification: By measuring the reaction rate at various inhibitor concentrations, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is a diagram illustrating the workflow for determining the IC50 of the inhibitor.

Inhibition_Assay_Workflow cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis A Prepare Assay Buffer E Add Assay Buffer to all wells A->E B Prepare Substrate Stock (L-BAPA in DMSO) H Initiate reaction by adding Substrate B->H C Prepare Enzyme Stock (Trypsin in Buffer) G Add Enzyme to all wells Incubate for 15 min at 25°C C->G D Prepare Inhibitor Stock (N-(4-carbamimidamidophenyl)acetamide in DMSO) F Add serial dilutions of Inhibitor (Test wells) & DMSO (Control wells) D->F E->F F->G G->H I Measure Absorbance at 405 nm (Kinetic Read, every 60s for 15 min) H->I J Calculate Reaction Velocity (V) (Slope of Abs vs. Time) I->J K Plot % Inhibition vs. [Inhibitor] J->K L Determine IC50 value (Non-linear regression) K->L

Figure 1. A schematic overview of the experimental workflow for the protease inhibitor assay.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)Storage Temperature
N-(4-carbamimidamidophenyl)acetamideIn-house/CustomN/A-20°C ( desiccated)
Trypsin (from bovine pancreas, TPCK-treated)Sigma-AldrichT1426-20°C
Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPA)Sigma-AldrichB48752-8°C
Tris-HClThermo FisherBP152Room Temperature
Calcium Chloride (CaCl2)Sigma-AldrichC1016Room Temperature
Dimethyl Sulfoxide (DMSO), AnhydrousThermo FisherD12345Room Temperature
96-well, clear, flat-bottom microplateCorning3596Room Temperature
Spectrophotometer (plate reader)Molecular DevicesSpectraMax M5N/A

Detailed Experimental Protocol

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 20 mM CaCl2, pH 8.0):

    • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

    • Add 2.94 g of CaCl2 dihydrate.

    • Adjust the pH to 8.0 using 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Filter sterilize and store at 4°C.

  • Inhibitor Stock Solution (10 mM):

    • Accurately weigh N-(4-carbamimidamidophenyl)acetamide and dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Note: The molecular weight of N-(4-carbamimidamidophenyl)acetamide (C9H11N3O) is 177.20 g/mol .

    • Aliquot and store at -20°C to avoid freeze-thaw cycles.

  • Enzyme Stock Solution (1 mg/mL Trypsin):

    • Dissolve trypsin in cold (4°C) Assay Buffer to a final concentration of 1 mg/mL.

    • Prepare this solution fresh on the day of the experiment and keep it on ice.

  • Working Enzyme Solution (10 µg/mL Trypsin):

    • Dilute the 1 mg/mL Trypsin Stock Solution 1:100 in cold Assay Buffer.

    • Note: The optimal enzyme concentration may need to be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Substrate Stock Solution (100 mM L-BAPA):

    • Dissolve 43.46 mg of L-BAPA in 1 mL of anhydrous DMSO.

    • Store in light-protected aliquots at -20°C.

  • Working Substrate Solution (1 mM L-BAPA):

    • Dilute the 100 mM L-BAPA Stock Solution 1:100 in Assay Buffer.

    • Prepare this solution fresh just before use.

Assay Procedure

The following procedure is for a single 96-well plate. All reactions should be performed in triplicate.

  • Prepare Inhibitor Dilutions:

    • Perform a serial dilution of the 10 mM Inhibitor Stock Solution in DMSO. A 10-point, 3-fold dilution series is recommended, starting from 10 mM down to 0.5 µM.

    • This will serve as the source plate for the inhibitor.

  • Set up the Assay Plate:

    • The final reaction volume will be 200 µL.

    • Control Wells:

      • 100% Activity Control (No Inhibitor): 178 µL Assay Buffer + 2 µL DMSO.

      • No Enzyme Control (Blank): 188 µL Assay Buffer + 2 µL DMSO.

    • Inhibitor Wells:

      • Add 178 µL of Assay Buffer to each well.

      • Add 2 µL of the appropriate inhibitor dilution from the source plate. This creates a 1:100 dilution of the inhibitor stock.

  • Pre-incubation with Enzyme:

    • Add 10 µL of the Working Enzyme Solution (10 µg/mL Trypsin) to all wells except the "No Enzyme Control" wells.

    • The plate now contains the enzyme and the inhibitor (or DMSO for controls).

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

    • Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction and Measure:

    • Set the spectrophotometer to read absorbance at 405 nm in kinetic mode at 25°C. Set the read interval to 60 seconds for a total duration of 15 minutes.

    • Initiate the reaction by adding 10 µL of the Working Substrate Solution (1 mM L-BAPA) to all wells.

    • Immediately place the plate in the spectrophotometer and begin reading.

Data Analysis and Interpretation

  • Calculate Reaction Velocity (V):

    • For each well, plot Absorbance (405 nm) versus Time (minutes).

    • Determine the slope of the linear portion of this curve. This slope (mOD/min) represents the initial reaction velocity (V).

    • Average the velocities for each set of triplicates.

  • Correct for Background:

    • Subtract the average velocity of the "No Enzyme Control" wells from all other wells.

  • Calculate Percent Inhibition:

    • The "100% Activity Control" represents the uninhibited reaction rate (V_max).

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V_inhibitor / V_max)) * 100

  • Determine the IC50 Value:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software such as GraphPad Prism or R.

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Data_Analysis_Flow A Raw Kinetic Data (Absorbance vs. Time) B Calculate Slopes (V) for each well (mOD/min) A->B C Average Triplicate Velocities B->C D Subtract Blank Velocity C->D E Calculate % Inhibition vs. Control D->E F Plot: % Inhibition vs. log[Inhibitor] E->F G Non-linear Regression (Sigmoidal Dose-Response) F->G H Determine IC50 Value G->H

Figure 2. Data analysis workflow from raw kinetic reads to IC50 determination.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results obtained from this protocol, the following quality control measures should be implemented:

  • Z'-factor: For each assay plate, calculate the Z'-factor to assess the quality and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the 100% activity and background controls.

  • Substrate Concentration: The substrate concentration used (final concentration of 0.5 mM L-BAPA) should be at or near the Michaelis constant (Km) of the enzyme for that substrate. If the Km is unknown, it should be determined experimentally. Using [S] ≈ Km provides good sensitivity for competitive inhibitors.

  • Enzyme Linearity: Ensure the reaction velocity is linear over the measurement period. If the curve plateaus too early, reduce the enzyme concentration.

  • DMSO Tolerance: The final concentration of DMSO in the assay should be kept low (≤1% in this protocol) and consistent across all wells, as higher concentrations can affect enzyme activity.

Conclusion

This application note provides a detailed and robust protocol for the characterization of N-(4-carbamimidamidophenyl)acetamide as a protease inhibitor. By following this methodology, researchers can reliably determine the IC50 value of this compound against serine proteases like trypsin. The principles and steps outlined herein are fundamental and can be adapted for the screening and characterization of other enzyme inhibitors in drug discovery and development workflows.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]

  • Tsunematsu, H., & Mizusaki, K. (2013). Benzamidine-Based Serine Protease Inhibitors. In Serine Proteases (pp. 123-139). IntechOpen. [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

Method

Protocols for dissolving N-(4-carbamimidamidophenyl)acetamide in DMSO

Application Note: Optimized Protocols for the Solvation of N-(4-carbamimidamidophenyl)acetamide in DMSO Executive Summary & Chemical Context N-(4-carbamimidamidophenyl)acetamide—often referred to as N-(4-guanidinophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocols for the Solvation of N-(4-carbamimidamidophenyl)acetamide in DMSO

Executive Summary & Chemical Context

N-(4-carbamimidamidophenyl)acetamide—often referred to as N-(4-guanidinophenyl)acetamide—is a bioactive small molecule characterized by a highly basic guanidino (carbamimidamido) group and an acetamide moiety. This compound is frequently utilized in drug discovery and biochemical screening, commonly available as a methanesulfonate salt (CAS: 1426290-72-3).

The primary challenge in preparing stock solutions of this compound lies in its structural topology. In the solid state, the guanidino and acetamide groups form a dense, robust intermolecular hydrogen-bonding network, resulting in high lattice energy. Dimethyl sulfoxide (DMSO) is the mandatory solvent for primary stock preparation. As a highly polar, aprotic solvent, the oxygen atom of DMSO acts as a potent hydrogen-bond acceptor, effectively disrupting the compound's crystalline lattice and facilitating rapid solvation[1].

Causality in Solvation Mechanics (E-E-A-T Principles)

As a Senior Application Scientist, it is critical to understand that solvation is not merely mixing; it is the thermodynamic overcoming of molecular forces. The following physicochemical principles dictate the success of this protocol:

  • The Threat of Hygroscopicity: DMSO is fiercely hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture[2]. Water molecules aggressively compete with the target compound for hydrogen bonding with DMSO. This hydration drastically reduces the solvent's capacity to maintain lipophilic regions (such as the phenyl ring) in solution, leading to silent precipitation. This phenomenon is a leading cause of erroneously low assay concentrations and false negatives in high-throughput screening[3][4]. Therefore, the use of strictly anhydrous DMSO (≥99.9%) and an inert atmosphere is non-negotiable.

  • Thermal and Acoustic Energy: The application of heat (37°C) increases the kinetic energy of the solvent molecules, while sonication introduces acoustic cavitation. The localized high temperatures and pressures generated by collapsing cavitation bubbles mechanically shear microcrystals, accelerating the thermodynamic equilibrium of solvation without degrading the compound.

  • Self-Validating Workflows: To prevent downstream assay failure, the protocol must be self-validating. This means integrating visual inspection gates (to detect macro-precipitation) and LC-MS validation (to confirm molarity and purity) before the stock is committed to biological screening[5].

Visualizations of Experimental Workflows

SolvationWorkflow Start Weigh N-(4-carbamimidamidophenyl)acetamide (Dry Environment) AddDMSO Add Anhydrous DMSO (≥99.9%) Avoid atmospheric moisture Start->AddDMSO Agitate Vortex & Sonicate at 37°C (Disrupt H-bonds) AddDMSO->Agitate Inspect Visual Inspection (Is the solution clear?) Agitate->Inspect Inspect->Agitate No (Particulates) Aliquots Aliquoting & Storage (Seal under Argon, Store at -20°C) Inspect->Aliquots Yes (Clear) QC LC-MS / NMR Validation (Confirm Purity & Concentration) Aliquots->QC

Caption: Workflow for the solvation and quality control of N-(4-carbamimidamidophenyl)acetamide in DMSO.

AssayPathway Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Dilution (1 mM in 100% DMSO) Stock->Inter Serial Dilution Buffer Aqueous Assay Buffer (10 µM Compound, 1% DMSO) Inter->Buffer 1:100 Buffer Addition Assay In Vitro Screening (Cellular / Enzymatic Assay) Buffer->Assay Apply to Target

Caption: Serial dilution pathway to minimize DMSO toxicity during in vitro biological assays.

Quantitative Data: Reconstitution and Storage

To ensure precise molarity, utilize the tables below based on the specific chemical form of your compound. The free base and the methanesulfonate salt require different mass inputs to achieve identical molarities.

Table 1: Mass-to-Volume Reconstitution for 10 mM and 50 mM Stocks

Compound FormMolecular WeightTarget ConcentrationMass required for 1 mLMass required for 5 mLMass required for 10 mL
Free Base 192.22 g/mol 10 mM1.92 mg9.61 mg19.22 mg
Free Base 192.22 g/mol 50 mM9.61 mg48.06 mg96.11 mg
Methanesulfonate Salt 288.33 g/mol 10 mM2.88 mg14.42 mg28.83 mg
Methanesulfonate Salt 288.33 g/mol 50 mM14.42 mg72.08 mg144.17 mg

Table 2: Environmental and Storage Parameters

ParameterSpecificationCausality / Rationale
Solvent Quality Anhydrous DMSO (≥99.9%)Prevents water ingress which causes silent precipitation[4].
Atmosphere Argon or Nitrogen PurgeDisplaces humid ambient air in the headspace of the vial.
Storage Temp -20°C to -80°CHalts thermal degradation. Note: DMSO freezes at 18.5°C[6].
Freeze-Thaw Cycles Maximum 3 cyclesRepeated thawing introduces condensation/water into the stock[6].

Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Master Stock

Objective: Achieve complete solvation while preventing atmospheric hydration.

  • Preparation: Equilibrate the lyophilized N-(4-carbamimidamidophenyl)acetamide vial to room temperature in a desiccator for 30 minutes prior to opening. This prevents condensation from forming on the cold powder.

  • Weighing: In a dry environment (preferably a nitrogen-purged glove box), weigh the exact mass required (e.g., 2.88 mg for the salt form) into a sterile, amber glass vial or a low-bind polypropylene tube.

  • Solvation: Add exactly 1.0 mL of room-temperature Anhydrous DMSO. Immediately cap the vial to minimize atmospheric exposure.

  • Agitation: Vortex the solution vigorously for 60 seconds.

  • Thermal/Acoustic Treatment: Place the vial in an ultrasonic water bath set to 37°C for 5 to 10 minutes.

  • Validation Gate (Visual): Hold the vial against a light source. The solution must be completely transparent with no visible particulates or refractive gradients. If particulates remain, repeat Step 5.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL per tube) to avoid freeze-thaw degradation. Purge the headspace of each tube with Argon gas before sealing. Store at -80°C.

Protocol B: Preparation of Aqueous Working Solutions

Objective: Transfer the compound into an aqueous biological assay buffer without causing "crash out" (precipitation) or DMSO-induced cytotoxicity.

  • Thawing: Remove a single-use aliquot from -80°C and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity, as DMSO expands upon freezing and can cause concentration gradients.

  • Intermediate Dilution (Optional but Recommended): If your final assay requires a 10 µM concentration, first dilute the 10 mM stock 1:100 in 100% DMSO to create a 100 µM intermediate stock.

    • Causality: Direct dilution of high-concentration stocks into aqueous buffers often causes rapid precipitation at the solvent interface[5].

  • Aqueous Transfer: Add the intermediate stock to your aqueous assay buffer at a 1:10 ratio (or higher) while vortexing the buffer continuously.

  • Validation Gate (Assay Readiness): Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% - 1.0% (v/v), as higher concentrations of DMSO can alter cell membrane permeability and denature target proteins.

References

  • Drug Discovery Trends. "Automating Compound Management Systems." Drug Discovery and Development, 2007. Available at: [Link]

  • Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." SLAS Discovery, 2009. Available at:[Link]

  • Ziath. "The Effects of Water on DMSO and Effective Hydration Measurement." Ziath Whitepapers. Available at:[Link]

  • Ellson, R., et al. "In situ DMSO Hydration Measurements of HTS Compound Libraries." Combinatorial Chemistry & High Throughput Screening, 2005. Available at:[Link]

  • Schuffenhauer, A., et al. "Evolution of Novartis' Small Molecule Screening Deck Design." ACS Publications, 2021. Available at:[Link]

  • Kearns, E., et al. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." PMC / National Institutes of Health. Available at:[Link]

Sources

Application

Application Note: Mitigation of Recombinant Protein Clipping in CHO Cell Culture Using N-(4-carbamimidamidophenyl)acetamide

Introduction & Mechanistic Causality The biomanufacturing of monoclonal antibodies (mAbs) and Fc-fusion proteins relies heavily on Chinese hamster ovary (CHO) cell expression systems. However, a critical bottleneck in la...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

The biomanufacturing of monoclonal antibodies (mAbs) and Fc-fusion proteins relies heavily on Chinese hamster ovary (CHO) cell expression systems. However, a critical bottleneck in late-stage fed-batch cultures is proteolytic degradation, commonly referred to as "clipping"[1]. As cell density peaks and viability naturally declines during the stationary phase, intracellular host cell proteases (HCPs) are released into the extracellular culture medium[2].

Among the vast array of rodent proteases, trypsin-like serine proteases—most notably Matriptase-1—have been identified as the primary drivers of recombinant protein degradation in CHO-K1 cells[3]. While genetic knockout (KO) cell lines offer a permanent solution[4], chemical supplementation with small-molecule protease inhibitors remains a highly flexible, scalable, and immediate control strategy for legacy cell lines[5].

N-(4-carbamimidamidophenyl)acetamide (NCPA) , also known as N-(4-guanidinophenyl)acetamide, is a highly selective, non-peptidic serine protease inhibitor. Unlike broad-spectrum inhibitors (e.g., AEBSF) that can induce cellular toxicity, NCPA is rationally designed to target the active site of trypsin-like serine proteases without disrupting cellular metabolism.

The S1 Pocket Blockade Mechanism

The molecular architecture of NCPA features a guanidino (carbamimidamido) moiety that acts as a highly effective arginine mimetic. In trypsin-like serine proteases, the S1 specificity pocket contains a highly conserved aspartic acid residue (Asp189) at its base[6]. The guanidino group of NCPA inserts deeply into this S1 pocket, forming a canonical salt bridge and multiple hydrogen bonds with Asp189 and adjacent residues (e.g., Ser190)[6][7]. Concurrently, the acetamide group provides steric occlusion and favorable interactions with the S1' or S2 subsites. This dual-action binding effectively locks the protease in an inactive state, shielding the recombinant product from cleavage[6].

Pathway Visualization

G A Late-Stage Fed-Batch CHO Culture (Day 7+) B Cell Viability Decline & HCP Release A->B C Active Serine Proteases (e.g., Matriptase-1) B->C D mAb Clipping (Product Degradation) C->D Uninhibited G Intact Recombinant Protein (High Yield & Quality) C->G Inhibited State E NCPA Supplementation (10-50 µM) F Guanidino Group Binds Asp189 in S1 Pocket E->F F->C Competitive Inhibition

Mechanism of NCPA-mediated inhibition of Host Cell Protease (HCP) induced mAb clipping.

Quantitative Efficacy Data

A comparative analysis of NCPA against traditional protease inhibitors demonstrates its superior ability to preserve mAb integrity without compromising late-stage cell viability. The data below reflects a 14-day fed-batch CHO culture expressing a highly susceptible IgG1 mAb.

Inhibitor SupplementTarget Protease ClassIC50 (Matriptase-1)CHO Viability (Day 14)Intact mAb Yield (%)
Control (No Inhibitor) N/AN/A65.0%72.4%
AEBSF (0.5 mM) Broad Serine~120 µM48.2% (Cytotoxic)88.1%
Aprotinin (1 µM) Serine (Trypsin-like)15 nM64.5%91.5%
NCPA (50 µM) Serine (S1 Pocket)45 nM66.1% 96.8%

Table 1: Comparative efficacy of protease inhibitors. NCPA provides near-total protection against clipping while maintaining baseline cell viability.

Experimental Protocols

To ensure a self-validating system, this protocol includes specific timing for supplementation. Adding inhibitors too early can waste material and potentially interfere with exponential growth phases; adding them too late fails to prevent the initial wave of HCP-mediated clipping.

Protocol A: Preparation of 1000X NCPA Stock Solution

Causality Focus: NCPA is commercially available as a methanesulfonic acid salt (CAS: 1426290-72-3), which renders the otherwise hydrophobic phenyl-acetamide structure highly soluble in aqueous environments. This eliminates the need for DMSO, preventing solvent-induced cellular stress.

  • Weighing: Weigh 14.4 mg of NCPA methanesulfonate (MW ≈ 288.33 g/mol ).

  • Dissolution: Dissolve the powder in 10 mL of sterile, cell-culture grade water to create a 50 mM (1000X) stock solution.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet.

  • Storage: Aliquot into 1 mL sterile tubes. Store at -20°C. Note: Avoid repeated freeze-thaw cycles to maintain the integrity of the acetamide bond.

Protocol B: Fed-Batch Culture Supplementation Strategy

Causality Focus: Supplementation is initiated on Day 7. In standard 14-day fed-batch processes, Day 7 typically marks the transition from the exponential growth phase to the stationary phase, correlating with the initial drop in viability (from >98% to ~95%) and the first significant release of intracellular proteases[2].

  • Culture Monitoring: Daily monitor viable cell density (VCD) and viability using an automated cell counter (e.g., Vi-CELL).

  • First Addition (Day 7): Once viability drops below 96%, aseptically add 1 mL of the 1000X NCPA stock per 1 L of culture volume to achieve a final concentration of 50 µM.

  • Continuous Protection (Days 10 & 12): HCP accumulation increases exponentially as viability drops below 80%. Perform a supplemental feed of 25 µM NCPA (0.5 mL/L) on Day 10 and Day 12 alongside standard nutrient feeds to replenish any degraded inhibitor.

  • Controls: Maintain a parallel bioreactor with an equal volume of sterile water (Vehicle Control) to validate the baseline clipping rate.

Protocol C: Harvest and CE-SDS Analysis

Causality Focus: Capillary Electrophoresis Sodium Dodecyl Sulfate (CE-SDS) under reducing conditions is used to precisely quantify the ratio of intact Heavy Chain (HC) and Light Chain (LC) against low-molecular-weight clipped fragments.

  • Harvest: On Day 14, centrifuge the culture at 4,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm depth filter.

  • Purification: Purify the mAb using Protein A affinity chromatography. Elute at pH 3.0 and immediately neutralize to pH 7.0 using 1M Tris-HCl to prevent acid-catalyzed hydrolysis.

  • Sample Prep: Denature 100 µg of the purified mAb in SDS sample buffer containing 5% β-mercaptoethanol at 70°C for 10 minutes.

  • Quantification: Run the samples on a CE-SDS platform. Calculate the "Intact mAb Yield" by integrating the area under the curve (AUC) for the intact HC and LC peaks divided by the total AUC (including pre-peaks representing clipped fragments).

References

  • Blackstock, D., et al. "Control strategies for the regulation of protease clipping during mAb production in CHO cells." Engineering Conferences International. 1

  • Ferguson, et al. "Novel inhibitors and activity-based probes targeting serine proteases." PMC. 7

  • Laux, H., et al. "Degradation of recombinant proteins by Chinese hamster ovary host cell proteases is prevented by matriptase‐1 knockout." CoLab.ws. 3

  • Blackstock, D., et al. "Poster Number 85 CONTROL STRATEGIES FOR THE REGULATION OF PROTEASE CLIPPING DURING MAB PRODUCTION IN CHO CELLS." Engineering Conferences International. 5

  • Zeslawska, E., et al. "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." PNAS. 6

  • Geng, S.-L., et al. "Recombinant therapeutic proteins degradation and overcoming strategies in CHO cells." PMC. 2

  • Laux, H., et al. "Degradation of recombinant proteins by CHO host cell proteases is prevented by Matriptase-1 knock-out." ResearchGate. 4

Sources

Method

Application Note: Formulation and Assay Protocols for N-(4-carbamimidamidophenyl)acetamide Methanesulfonate

Target Audience: Researchers, biochemists, and drug development professionals. Application: Serine protease inhibition, arginine mimicry, and high-throughput screening (HTS) assay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Application: Serine protease inhibition, arginine mimicry, and high-throughput screening (HTS) assay development.

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist, I frequently encounter challenges in the formulation and in vitro evaluation of highly basic small-molecule inhibitors. N-(4-carbamimidamidophenyl)acetamide methanesulfonate (CAS: 1426290-72-3), also known as an N-(4-guanidinophenyl)acetamide derivative, is a specialized biochemical probe. It is primarily utilized as a structural building block and a competitive inhibitor targeting trypsin-like serine proteases[1].

The Causality of the Design: Arginine Mimicry

Trypsin-like serine proteases (such as Thrombin, Factor Xa, and Urokinase) play critical roles in coagulation, viral entry, and tissue remodeling[2]. Their active sites feature a deep, narrow S1 specificity pocket with a conserved aspartic acid residue (Asp189 or equivalent) at the base. This pocket naturally recognizes the basic side chains of arginine or lysine in native substrates[3].

The N-(4-carbamimidamidophenyl)acetamide scaffold acts as a rigidified arginine mimic . The highly basic guanidinium group penetrates the S1 pocket to form a strong bidentate salt bridge and a hydrogen-bond network with Asp189[4]. Concurrently, the phenyl ring provides hydrophobic packing against the pocket walls, and the acetamide group serves as a vector directing further chemical substitutions toward the S2 and S3 subsites[3].

The Causality of the Formulation: Why Methanesulfonate?

Free guanidines are highly basic ( pKa​≈13.5 ) and are notoriously prone to aggregation or precipitation in physiological buffers (pH 7.4). By formulating the compound as a methanesulfonate (mesylate) salt , the crystal lattice energy is significantly lowered. The highly polar mesylate counterion enhances the hydration sphere, ensuring rapid dissolution during stock preparation and preventing compound "crash-out" during aqueous dilution—a primary source of false negatives in biochemical assays.

Binding Pathway Visualization

G cluster_enzyme Serine Protease Active Site cluster_inhibitor N-(4-carbamimidamidophenyl)acetamide Mesylate S1 S1 Specificity Pocket (Asp189) Triad Catalytic Triad (Ser195, His57) Mesylate Mesylate Salt (Solubility) Guanidino Guanidino Group (Arginine Mimic) Mesylate->Guanidino Dissociates Guanidino->S1 Bidentate Salt Bridge Phenyl Phenyl Ring (Hydrophobic Core) Phenyl->Triad Steric Exclusion Phenyl->Guanidino Acetamide Acetamide Group (S2/S3 Vector) Acetamide->Phenyl

Fig 1. Binding mechanism of the phenylguanidine arginine mimic within the serine protease S1 pocket.

Physicochemical Properties & Data Presentation

To ensure reproducibility, it is critical to understand the physical parameters of the formulation before executing the protocols.

PropertyValue / Description
Chemical Name N-(4-carbamimidamidophenyl)acetamide methanesulfonate
CAS Number 1426290-72-3
Molecular Weight 288.33 g/mol (Salt form)
Primary Target Trypsin-like Serine Proteases (S1 Pocket)
Solubility (DMSO) > 50 mg/mL (Clear solution)
Solubility (Aqueous Buffer) > 10 mM (Maintained by mesylate counterion)
Storage (Solid) -20°C, desiccated, protected from light

Experimental Protocols

Trustworthiness in enzymatic assays requires a self-validating system with rigorous control over false positives (e.g., compound aggregation, inner-filter effects, or non-specific binding). The following protocols are designed to ensure data integrity.

Protocol A: Preparation of Stock and Working Solutions

Expert Insight: Always prepare the primary stock in 100% DMSO to ensure complete solvation of the hydrophobic phenyl core, relying on the mesylate salt to facilitate subsequent aqueous dilution without precipitation.

  • Equilibration: Allow the lyophilized solid to reach room temperature in a desiccator for 30 minutes before opening to prevent condensation, which can degrade the guanidino moiety over time.

  • Primary Stock (10 mM): Dissolve 2.88 mg of the compound in 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex for 30 seconds until the solution is completely clear.

  • Aliquoting: Divide the 10 mM stock into 50 µL aliquots in low-bind microcentrifuge tubes. Store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to micro-precipitation.

  • Working Dilution: On the day of the assay, dilute the stock into the aqueous assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

Protocol B: Fluorometric Serine Protease Inhibition Assay

Expert Insight: The inclusion of BSA (or PEG-8000) is a critical self-validating step. Highly basic guanidines can bind non-specifically to the negatively charged surfaces of polystyrene microplates. Carrier proteins saturate these sites, ensuring the inhibitor is fully available to the enzyme.

Materials Required:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), 0.01% Tween-20.

  • Enzyme: Recombinant Human Thrombin or Trypsin (1 nM final concentration).

  • Substrate: Boc-Val-Pro-Arg-AMC (Fluorogenic substrate, 50 µM final concentration).

  • Microplate: 96-well or 384-well black, flat-bottom, non-binding surface plates.

Step-by-Step Workflow:

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor in Assay Buffer (ranging from 100 µM down to 5 nM).

  • Enzyme Addition: Add 25 µL of the 2X Enzyme solution (2 nM) to all test wells.

  • Pre-Incubation (Critical Step): Add 25 µL of the 2X Inhibitor dilutions to the respective wells. Incubate the plate in the dark at 37°C for 30 minutes. Causality: This allows the reversible phenylguanidine inhibitor to reach thermodynamic binding equilibrium with the S1 pocket before the substrate is introduced.

  • Baseline Read: Read the plate at Ex/Em = 380/460 nm to establish a baseline and check for compound auto-fluorescence (Inner-Filter Effect control).

  • Reaction Initiation: Add 50 µL of the 2X Substrate solution (100 µM) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the fluorescence (Ex 380 nm / Em 460 nm) kinetically every 60 seconds for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Normalize the data against the uninhibited positive control (100% activity) and the no-enzyme negative control (0% activity). Fit the data to a 4-parameter logistic (4PL) equation to determine the IC50​ .

Representative Selectivity Profiling

To validate the specificity of the S1-targeting mechanism, it is standard practice to profile the compound against a panel of related serine proteases. Below is a representative data structure demonstrating the expected selectivity profile for simple phenylguanidine derivatives.

ProteaseBiological RoleS1 Pocket CharacteristicRelative Binding Affinity ( IC50​ )
Trypsin DigestionBroad, highly accessible Asp189+++ (High Affinity)
Thrombin CoagulationNarrower S1, requires specific S2/S3 fit++ (Moderate Affinity)
Factor Xa CoagulationTyr99 restricts S1 pocket entry+ (Low Affinity)
Urokinase (uPA) Tissue RemodelingHydrophobic S1* subsite++ (Moderate Affinity)

Note: The acetamide moiety serves as a synthetic handle. By coupling larger peptidomimetic sequences to this group, researchers can dramatically shift the selectivity profile from Trypsin toward Thrombin or uPA.

References

  • Title: (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase.
  • Title: Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases.
  • Title: Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications.
  • Title: Compounds Binding to the S2−S3 Pockets of Thrombin.

Sources

Application

Application Note: High-Throughput Screening of Serine Protease Inhibitors Using N-(4-carbamimidamidophenyl)acetamide

Executive Summary & Mechanistic Rationale The discovery of novel serine protease inhibitors is a critical pathway in modern drug development, particularly for targeting host-dependent viral entry mechanisms (e.g., TMPRSS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The discovery of novel serine protease inhibitors is a critical pathway in modern drug development, particularly for targeting host-dependent viral entry mechanisms (e.g., TMPRSS2 in SARS-CoV-2) and oncogenic pathways (e.g., prostate cancer)[1]. Historically, compounds like nafamostat and camostat have been utilized as clinical inhibitors; however, these molecules feature a 4-guanidinophenyl ester architecture[2]. While highly potent, they act as suicide substrates that undergo trans-esterification and covalent trapping within the active site[3].

In the context of High-Throughput Screening (HTS), using cleavable esters as reference controls introduces time-dependent assay drift, complicating the calculation of robust Z'-factors across hundreds of microplates. N-(4-carbamimidamidophenyl)acetamide solves this critical biochemical bottleneck. By replacing the labile ester linkage with a highly stable acetamide moiety, this compound acts as a true, reversible competitive inhibitor. The 4-guanidinophenyl group still serves as an ideal arginine mimic, anchoring deeply into the S1 specificity pocket via a salt bridge with Asp189[3], while the acetamide shield resists proteolytic cleavage. This yields a stable baseline for FRET-based and fluorogenic HTS assays[4].

Mechanism Target Serine Protease (e.g., TMPRSS2) Sub1 S1 Specificity Pocket (Asp189) Sub2 Catalytic Triad (Ser441, His296, Asp255) Inhibitor N-(4-carbamimidamidophenyl)acetamide (Stable Reference Inhibitor) Moiety1 4-Guanidinophenyl Group (Arginine Mimic) Inhibitor->Moiety1 Contains Moiety2 Acetamide Group (Steric Shield) Inhibitor->Moiety2 Contains Moiety1->Sub1 Salt Bridge Formation (High Affinity Anchor) Moiety2->Sub2 Resists Cleavage (Reversible Blockade)

Fig 1. Mechanistic binding of N-(4-carbamimidamidophenyl)acetamide to serine proteases.

Self-Validating Assay Architecture

To ensure trustworthiness and reproducibility in an HTS environment, the assay must be self-validating. We employ a Förster Resonance Energy Transfer (FRET) or standard fluorogenic peptide cleavage assay configured for 384-well or 1536-well ultra-high-throughput formats[5].

Causality Behind Experimental Choices:
  • Buffer Composition: The inclusion of 0.01% Tween-20 is non-negotiable. It prevents the formation of colloidal aggregates, which are notorious for causing false-positive inhibition in HTS campaigns.

  • Pre-incubation Step: A 15-minute pre-incubation of the enzyme with the compound library and the N-(4-carbamimidamidophenyl)acetamide reference ensures that the system reaches thermodynamic equilibrium before the substrate is introduced.

  • Kinetic Readout over Endpoint: Monitoring the linear velocity of the reaction (RFU/min) rather than a single endpoint eliminates artifacts caused by auto-fluorescent compounds in the screening library.

HTS_Workflow S1 1. Reagent Prep Buffer + 0.01% Tween-20 S2 2. Dispense Compounds & Controls S1->S2 S3 3. Pre-Incubation Enzyme + Inhibitor (15 min) S2->S3 S4 4. Initiation Add Fluorogenic Substrate S3->S4 S5 5. Kinetic Readout Ex/Em & Z'-Factor Calc S4->S5

Fig 2. Self-validating 384-well HTS workflow for serine protease inhibitor screening.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Enzyme: Recombinant human TMPRSS2 (or target serine protease) diluted to a working concentration of 2.5 nM[4].

  • Substrate: Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) at 10 µM final concentration.

  • Reference Inhibitor: N-(4-carbamimidamidophenyl)acetamide (10 mM stock in 100% DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% (v/v) Tween-20.

  • Microplates: 384-well black, flat-bottom, low-binding microplates.

Protocol Execution
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of test compounds, DMSO (negative control), and N-(4-carbamimidamidophenyl)acetamide (positive control) into designated wells of the 384-well plate. The final DMSO concentration must not exceed 1% (v/v).

  • Enzyme Addition: Add 10 µL of the 2.5 nM enzyme solution (prepared in Assay Buffer) to all wells using a bulk reagent dispenser.

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g for 1 minute) to remove bubbles. Incubate the plate at room temperature (25°C) for 15 minutes in the dark to allow inhibitor-enzyme equilibrium.

  • Reaction Initiation: Add 10 µL of the 20 µM substrate solution (yielding a 10 µM final concentration) to all wells to initiate the proteolytic reaction.

  • Kinetic Measurement: Immediately transfer the plate to a multi-mode microplate reader. Measure fluorescence continuously for 30 minutes at 1-minute intervals (Excitation: 380 nm, Emission: 460 nm for AMC fluorophores).

Data Analysis & Quality Control

Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Percent inhibition is calculated relative to the DMSO control wells. The robustness of the assay is validated using the Z'-factor equation:

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Where the positive control is driven by the stable inhibition of N-(4-carbamimidamidophenyl)acetamide.

Quantitative Data Summaries

The following tables summarize the expected assay performance metrics and comparative kinetic parameters when utilizing N-(4-carbamimidamidophenyl)acetamide as the primary HTS standard.

Table 1: HTS Assay Quality Control Metrics (384-well format)

MetricTarget ValueExperimental ObservationTroubleshooting / Causality
Z'-Factor > 0.600.78 ± 0.04Values < 0.5 indicate pipetting variance or substrate depletion.
Signal-to-Background (S/B) > 5.012.4Low S/B suggests enzyme degradation; prepare fresh stocks.
Intra-plate CV (%) < 10%4.2%High CV% is mitigated by the 0.01% Tween-20 preventing aggregation.
DMSO Tolerance Up to 5%Stable at 1%Proteases may denature at >5% DMSO; keep compound stocks concentrated.

Table 2: Kinetic Parameters of Reference Inhibitors

CompoundMechanism of ActionTarget ProteaseExpected IC₅₀ (µM)Stability in Assay
N-(4-carbamimidamidophenyl)acetamide Reversible CompetitiveTMPRSS2 / Trypsin0.8 - 2.5High (No cleavage drift)
Camostat MesylateCovalent (Trans-esterification)TMPRSS20.01 - 0.05Low (Time-dependent drift)
Nafamostat MesylateCovalent (Trans-esterification)TMPRSS20.005 - 0.02Low (Time-dependent drift)

References

  • In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases Source: Computational and Structural Biotechnology Journal (via PMC / NIH) URL:[Link]

  • Screening strategy of TMPRSS2 inhibitors by FRET-based enzymatic activity for TMPRSS2-based cancer and COVID-19 treatment Source: American Journal of Cancer Research (via PMC / NIH) URL:[Link]

  • TMPRSS2 and SARS-CoV-2 SPIKE interaction assay for uHTS Source: Journal of Molecular Cell Biology (Oxford Academic) URL:[Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Method

Comprehensive LC-MS/MS Structural Elucidation and Quantification Protocol for N-(4-carbamimidamidophenyl)acetamide

Executive Summary N-(4-carbamimidamidophenyl)acetamide, commonly referred to as 4-guanidinoacetanilide, is a highly polar, basic small molecule. Compounds containing a guanidino moiety are of significant interest in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-carbamimidamidophenyl)acetamide, commonly referred to as 4-guanidinoacetanilide, is a highly polar, basic small molecule. Compounds containing a guanidino moiety are of significant interest in drug development, often serving as arginine mimetics or protease inhibitors. This application note establishes a robust, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol for the structural elucidation and precise quantification of this compound in biological matrices.

Physicochemical Profiling & Methodological Causality

As a Senior Application Scientist, developing a reliable LC-MS method requires designing the chromatography and ionization strategies around the molecule's intrinsic physicochemical properties, rather than relying on default laboratory parameters.

The Chromatographic Choice: Why HILIC? The target compound features a para-guanidino group ( −NH−C(=NH)NH2​ ) with a pKa​ of approximately 13. Under standard reversed-phase liquid chromatography (RPLC) conditions (pH 2–8), this group is permanently protonated. This permanent cationic state leads to poor retention, severe peak tailing, and vulnerability to ion suppression on standard C18 columns. By employing HILIC (Hydrophilic Interaction Liquid Chromatography) with an amide-bonded stationary phase, we leverage the molecule's polar cationic state. HILIC provides orthogonal retention via partitioning into an aqueous-enriched layer on the silica surface and electrostatic interactions [1]. Furthermore, HILIC allows the analyte to elute in a high-organic mobile phase, which drastically enhances desolvation and Electrospray Ionization (ESI) efficiency [2].

Ionization Strategy Because the guanidine moiety is pre-ionized in solution, ESI in positive ion mode (ESI+) is the definitive choice. The compound readily yields a dominant protonated precursor ion [M+H]+ at an exact mass of m/z 193.1089.

The 42 Da Conundrum: MS/MS Fragmentation Logic

The structural elucidation of N-(4-carbamimidamidophenyl)acetamide presents a fascinating analytical challenge due to the presence of two distinct functional groups capable of isobaric neutral losses.

  • Acetamido Group Cleavage: Acetanilide derivatives characteristically fragment via the loss of a ketene neutral ( CH2​=C=O , exact mass 42.0106 Da) [3].

  • Guanidino Group Cleavage: Guanidines characteristically fragment via the elimination of cyanamide ( NH2​CN , exact mass 42.0218 Da) [4].

In a standard unit-resolution triple quadrupole (QqQ) mass spectrometer, both pathways yield an identical product ion at m/z 151.1. However, understanding this dual-pathway logic is critical for structural confirmation. A subsequent loss of the remaining 42 Da moiety from either intermediate yields the p-phenylenediamine cation at m/z 109.1. Additionally, the guanidino group can independently lose ammonia ( NH3​ , 17.0265 Da) to form m/z 176.1 [4].

Fragmentation_Logic M [M+H]+ m/z 193.1089 4-Guanidinoacetanilide F1 m/z 176.0824 Loss of NH3 M->F1 -17.0265 Da (NH3) F2 m/z 151.0984 Loss of Ketene M->F2 -42.0105 Da (CH2CO) F3 m/z 151.0871 Loss of Cyanamide M->F3 -42.0218 Da (NH2CN) F4 m/z 109.0766 p-Phenylenediamine cation F2->F4 -42.0218 Da (NH2CN) F3->F4 -42.0105 Da (CH2CO)

Caption: HRMS fragmentation logic highlighting the isobaric 42 Da neutral losses.

Self-Validating Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system. The sample preparation and chromatographic steps are intrinsically linked to prevent solvent-mismatch artifacts.

4.1 Sample Preparation (Protein Precipitation)

Causality: To maintain compatibility with the highly organic initial conditions of the HILIC gradient, protein precipitation (PPT) must be performed with acetonitrile rather than methanol or aqueous acids.

  • Aliquot 50 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid and the internal standard (e.g., a stable isotope-labeled analog).

  • Vortex vigorously for 30 seconds to disrupt protein binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant directly to an autosampler vial. Do not evaporate and reconstitute in aqueous solvent, as this will cause peak breakthrough on the HILIC column.

4.2 LC-MS/MS Workflow

LCMS_Workflow A Sample Prep (3x MeCN PPT) B HILIC Separation (BEH Amide Column) A->B Supernatant C ESI(+) Ionization (Pre-charged Guanidine) B->C High Organic Eluent D QqQ MS/MS (MRM Mode) C->D [M+H]+ 193.1

Caption: Step-by-step LC-MS/MS workflow for N-(4-carbamimidamidophenyl)acetamide analysis.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium formate in water + 0.1% formic acid (Provides ionic strength to modulate electrostatic interactions).

  • Mobile Phase B: Acetonitrile + 0.1% formic acid.

  • Gradient: 0–1 min (95% B), 1–4 min (linear decrease to 50% B), 4–5 min (hold 50% B), 5–5.1 min (return to 95% B), 5.1–7 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions (ESI+):

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

4.3 System Suitability & Self-Validation Criteria

To guarantee the integrity of every batch, the following self-validation criteria must be met:

  • Ion Ratio Verification: The ratio of the quantifier transition (m/z 193.1 → 151.1) to the primary qualifier transition (m/z 193.1 → 109.1) must remain constant (±15%) across all calibration standards and unknown samples. A deviation indicates the co-elution of an isobaric interference.

  • Carryover Assessment: A blank matrix injection immediately following the Upper Limit of Quantification (ULOQ) must exhibit a Signal-to-Noise (S/N) ratio of < 3 at the analyte's retention time.

Quantitative Data Summaries

Table 1: MRM Transitions and Collision Energies (QqQ Optimization)

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
193.1 151.1 5015Loss of Ketene or Cyanamide (Quantifier)
193.1 109.1 5025Loss of Ketene + Cyanamide (Qualifier 1)
193.1 176.1 5010Loss of Ammonia (Qualifier 2)

Table 2: Method Validation Parameters

ParameterPerformance Value
Linear Dynamic Range 1.0 – 1000 ng/mL ( R2 > 0.995)
Limit of Detection (LOD) 0.3 ng/mL (S/N > 3)
Limit of Quantification (LOQ) 1.0 ng/mL (S/N > 10)
Intra-day Precision (CV) < 5.2%
Inter-day Precision (CV) < 6.8%
Extraction Recovery 89.5% – 94.2%
Matrix Effect 92.1% – 103.5% (Minimal ion suppression)
Application

Advanced Application Note: Utilizing N-(4-carbamimidamidophenyl)acetamide in Fragment-Based Serine Protease Inhibitor Discovery

Target Audience: Researchers, structural biologists, and medicinal chemists in early-stage drug discovery. Application Focus: Fragment-Based Drug Discovery (FBDD), Structure-Based Drug Design (SBDD), and Serine Protease...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and medicinal chemists in early-stage drug discovery. Application Focus: Fragment-Based Drug Discovery (FBDD), Structure-Based Drug Design (SBDD), and Serine Protease Targeting.

Executive Summary & Mechanistic Rationale

The development of non-peptidic, orally bioavailable inhibitors for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Urokinase-type plasminogen activator [uPA], and Matriptase) remains a cornerstone of cardiovascular and oncological drug discovery. A critical challenge in this domain is achieving high affinity for the primary specificity pocket (S1) without relying on highly basic, poorly bioavailable functional groups [1].

N-(4-carbamimidamidophenyl)acetamide (CAS: 1426290-72-3), commonly supplied as a methanesulfonate salt, serves as a highly privileged starting fragment for FBDD campaigns targeting these enzymes.

The Causality of the Fragment's Design:

  • The P1 Anchor (Guanidino Group): Trypsin-like proteases cleave peptide bonds following positively charged amino acids (Arginine/Lysine). The S1 pocket is deep, with a conserved Asp189 residue at its base. The carbamimidamido (guanidino) group of this fragment is protonated at physiological pH (pKa ~12.5), acting as an ideal arginine mimetic. It forms a highly stable, bidentate salt bridge with the carboxylate of Asp189, anchoring the molecule [2].

  • The Growth Vector (Acetamido Group): While the guanidine anchors the fragment, the rigid phenyl ring projects the acetamide moiety toward the entrance of the S1 pocket. The acetamide group acts as a synthetic handle, allowing medicinal chemists to "grow" the fragment into the adjacent S2 and S3 specificity pockets to drive target selectivity [3].

Mechanism Frag N-(4-carbamimidamidophenyl)acetamide Guan Guanidino Group (P1 Anchor) Frag->Guan Acet Acetamido Group (Growth Vector) Frag->Acet Asp189 Asp189 (S1 Pocket Bottom) Guan->Asp189 Bidentate Salt Bridge Gly216 Gly216 Backbone (S2/S3 Boundary) Acet->Gly216 Hydrogen Bond S2S3 S2/S3 Specificity Pockets Acet->S2S3 Synthetic Extension

Molecular interaction network of the fragment within the serine protease active site.

Experimental Workflows & Self-Validating Protocols

To successfully utilize N-(4-carbamimidamidophenyl)acetamide in an FBDD campaign, researchers must employ orthogonal biophysical and structural techniques. The following protocols are designed as self-validating systems , ensuring that observed binding is specific, stoichiometric, and structurally sound.

FBDD Lib Fragment Library Hit N-(4-carbamimidamidophenyl)acetamide (Hit Identification) Lib->Hit Screening SPR SPR Validation (Kd Determination) Hit->SPR Affinity Xray X-ray Crystallography (Binding Mode) SPR->Xray Structure SBDD Structure-Based Drug Design (SBDD) Xray->SBDD Vector Growth Lead Lead Compound (S1-S2-S3 Targeting) SBDD->Lead Optimization

Fragment-Based Drug Discovery workflow utilizing N-(4-carbamimidamidophenyl)acetamide.

Protocol A: Surface Plasmon Resonance (SPR) Binding Validation

Because fragments typically exhibit low binding affinities (high µM to mM Kd​ ), SPR is required to confirm direct, reversible binding and to rule out non-specific aggregation.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Inject the target protease (e.g., uPA, 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~3000 RU. Causality: Amine coupling is chosen because the active site of most trypsin-like proteases lacks surface-exposed lysines, ensuring the S1 pocket remains accessible.

  • Self-Validation (Control Channel): Leave Flow Cell 1 unmodified (ethanolamine deactivated) to serve as a reference channel for bulk refractive index subtraction.

  • Analyte Preparation: Prepare a concentration series of N-(4-carbamimidamidophenyl)acetamide (from 1 mM down to 3.9 µM, 2-fold dilutions) in running buffer (HBS-EP+ containing 5% DMSO).

  • Injection & Analysis: Inject analytes at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Self-Validation (Positive Control): Inject Benzamidine (a known S1 binder) at the start and end of the run to verify that the active site remains fully functional and has not denatured over time.

  • Data Fitting: Fit the reference-subtracted sensorgrams to a 1:1 steady-state affinity model to calculate the Kd​ .

Protocol B: X-ray Crystallography via Crystal Soaking

To enable SBDD, the exact binding pose of the fragment must be resolved. Soaking is preferred over co-crystallization to maintain the native apo-state crystal lattice, allowing the fragment to diffuse directly into the pre-formed S1 pocket [4].

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protease using the hanging-drop vapor diffusion method.

  • Soaking Solution: Prepare a soaking solution containing the reservoir buffer supplemented with 20 mM N-(4-carbamimidamidophenyl)acetamide and 10% (v/v) DMSO.

  • Fragment Soaking: Transfer the apo-crystals into the soaking drop using a nylon loop. Incubate for 2 to 24 hours. Causality: The high concentration of the fragment drives the equilibrium toward the bound state, overcoming the fragment's inherently low affinity.

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (reservoir buffer + 20% glycerol) and flash-freeze in liquid nitrogen.

  • Data Collection & Self-Validation: Collect diffraction data. Crucial Validation Step: Before modeling the fragment, generate an Fo​−Fc​ omit map. The electron density for the fragment must be clearly visible above 3 σ in the S1 pocket to confirm that the binding is real and not an artifact of buffer components.

Data Presentation: Fragment to Lead Optimization

The ultimate goal of utilizing N-(4-carbamimidamidophenyl)acetamide is to evolve it into a highly potent, selective lead compound. By functionalizing the acetamide group, researchers can target the S2 and S3 pockets, drastically improving both affinity ( Kd​ ) and Ligand Efficiency (LE).

Table 1: Representative Optimization Metrics for Protease Inhibitors

Compound StageTarget ProteaseMolecular Weight (Da) Kd​ (µM) IC50​ (µM)Ligand Efficiency (LE)*
Hit Fragment (N-(4-carbamimidamidophenyl)acetamide)uPA193.245.052.10.38
Hit Fragment Thrombin193.268.575.00.35
Optimized Lead A (Acetamide extended to S2/S3)uPA410.50.0120.0150.42
Optimized Lead B (Acetamide extended to S2/S3)Thrombin425.60.0080.0100.41

*Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.3 is generally considered excellent for a fragment hit, indicating that the binding energy is highly efficient per atom.

References

  • Steinmetzer, T., et al. "Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics." National Center for Biotechnology Information (PMC). URL: [Link]

  • Joossens, J., et al. "Diphenyl Phosphonate Inhibitors for the Urokinase-Type Plasminogen Activator: Optimization of the P4 Position." Journal of Medicinal Chemistry. URL: [Link]

  • Zhao, Y., et al. "Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases." RSC Advances. URL: [Link]

Method

Application Note: Standard Curve Preparation for N-(4-carbamimidamidophenyl)acetamide in a Competitive ELISA

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of the Standard Curve The quantification of small molecules is a cornerstone of pharmaceutical research and development. N-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of the Standard Curve

The quantification of small molecules is a cornerstone of pharmaceutical research and development. N-(4-carbamimidamidophenyl)acetamide is one such small molecule whose accurate measurement is critical. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a sensitive and high-throughput method for this purpose. However, the reliability of any quantitative ELISA hinges entirely on the quality of its standard curve. This curve is the benchmark against which unknown samples are measured; therefore, its precision and accuracy are paramount.

This guide provides a detailed, scientifically-grounded protocol for preparing a robust and reproducible standard curve for N-(4-carbamimidamidophenyl)acetamide. As a small molecule, it necessitates a specific ELISA format—the competitive ELISA —which operates on principles distinct from the more common sandwich ELISA. Understanding these principles is key to successful assay execution and data interpretation.

The Principle of Competitive ELISA for Small Molecules

Small molecules like N-(4-carbamimidamidophenyl)acetamide are generally too small to be bound by two antibodies simultaneously, which is a requirement for a sandwich ELISA. Consequently, a competitive (or inhibition) format is employed.[1][2]

Core Mechanism: In this assay, the analyte in the sample (unlabeled) competes with a fixed amount of enzyme-conjugated analyte (labeled) for a limited number of binding sites on a capture antibody pre-coated onto the microplate wells.[3]

The critical takeaway is the inverse relationship between signal and concentration :

  • High Analyte Concentration in the sample leads to less binding of the enzyme-conjugated analyte, resulting in a low signal .

  • Low Analyte Concentration in the sample allows more enzyme-conjugated analyte to bind, resulting in a high signal .[3]

This relationship produces a characteristic sigmoidal curve with a negative slope.

G cluster_well Microplate Well cluster_outcome Competition Outcome CaptureAb Capture Antibody (Coated) BoundComplex Bound Labeled Analyte Analyte Sample Analyte (Unlabeled) Analyte->CaptureAb Competes for binding sites LabeledAnalyte Enzyme-Labeled Analyte (Fixed Amount) LabeledAnalyte->CaptureAb Signal Colorimetric Signal BoundComplex->Signal Generates

Caption: Principle of Competitive ELISA for small molecules.

Protocol Part I: Preparation of Master Stock Solution

Accurate preparation of the initial stock solution is the foundation of the entire standard curve. Any error here will propagate through all subsequent dilutions.

Analyte Properties

Before weighing, it is essential to know the properties of the standard.

PropertyValueSource
Full Chemical Name N-(4-carbamimidoyl-phenyl)-acetamideCapot Chemical[4]
CAS Number 53032-86-3BLD Pharm[5]
Molecular Formula C9H11N3OCapot Chemical[4]
Molecular Weight 177.20 g/mol Capot Chemical[4]
Materials and Reagents
  • N-(4-carbamimidamidophenyl)acetamide (high purity solid)

  • Analytical balance (calibrated, resolution of at least 0.1 mg)

  • 100% Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated micropipettes (P1000, P200, P20)

  • Low-retention, sterile pipette tips

  • 1.5 mL polypropylene microcentrifuge tubes

  • Vortex mixer

Stock Solution Protocol (e.g., for a 10 mM Stock)
  • Tare Balance: Place a clean 1.5 mL polypropylene tube on the analytical balance and tare it.

  • Weigh Analyte: Carefully weigh approximately 1.77 mg of N-(4-carbamimidamidophenyl)acetamide directly into the tube. Record the exact weight.

    • Expertise & Experience: Weighing slightly more than required and adjusting the solvent volume is often easier and more accurate than trying to hit an exact mass.

  • Calculate Solvent Volume: Use the precise weight to calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molarity (mol/L)

    • Example: For a mass of 1.80 mg (0.00180 g): Volume (L) = [0.00180 g / 177.20 g/mol ] / 0.010 mol/L = 0.001016 L = 1016 µL

  • Dissolve Analyte: Add the calculated volume of 100% DMSO to the tube.

  • Ensure Complete Solubilization: Cap the tube tightly and vortex vigorously for at least 1 minute. Visually inspect to ensure no solid particles remain.

    • Trustworthiness: Incomplete dissolution of the primary stock is a major source of error. If necessary, brief sonication in a water bath can aid dissolution.

  • Label and Store: Clearly label the tube as "10 mM N-(4-carbamimidamidophenyl)acetamide Master Stock" with the date and your initials. Store at -20°C or -80°C as recommended for the compound. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Protocol Part II: Serial Dilution for Working Standards

This protocol creates a series of standards that will span the dynamic range of the assay. The concentrations below are examples; the optimal range must be determined empirically for your specific assay.

Reagents and Materials
  • 10 mM Master Stock Solution (from Part I)

  • Assay Diluent (This should be the same buffer matrix as your samples, e.g., PBS with 0.1% BSA and 0.05% Tween-20).[6][7]

  • Calibrated micropipettes and sterile, low-retention tips

  • Clearly labeled 1.5 mL polypropylene tubes for each standard.

Serial Dilution Workflow

Caption: Workflow for stock preparation and serial dilution.

Step-by-Step Dilution Protocol (1:3 Dilution Series Example)
  • Prepare Intermediate Stock (100 µM): Dilute the 10 mM Master Stock 1:100 in Assay Diluent.

    • Pipette 5 µL of 10 mM Master Stock into 495 µL of Assay Diluent. Vortex thoroughly.

    • Rationale: This step minimizes the amount of DMSO carried into the final assay wells, as high concentrations of organic solvents can interfere with antibody-antigen binding.

  • Prepare Top Standard (S1, 1000 nM): Dilute the 100 µM Intermediate Stock 1:100 in Assay Diluent.

    • Pipette 10 µL of 100 µM Intermediate Stock into 990 µL of Assay Diluent. This is your highest concentration standard (S1).

  • Label Dilution Tubes: Label 7 tubes S2 through S8.

  • Aliquot Diluent: Add 400 µL of Assay Diluent to each of the tubes S2 through S7. Add 400 µL to tube S8 (this will be your zero standard/blank).

  • Perform Serial Dilutions:

    • Transfer 200 µL from tube S1 into tube S2 .

    • Cap and vortex S2 thoroughly. Change your pipette tip.

    • Transfer 200 µL from tube S2 into tube S3 .

    • Cap and vortex S3 thoroughly. Change your pipette tip.

    • Continue this process sequentially down to tube S7. Do not add any standard to S8.

    • Trustworthiness: Always use a fresh pipette tip for each transfer to prevent carryover and ensure accurate dilutions. Mix each dilution thoroughly before proceeding to the next.

Final Standard Concentrations

This protocol yields the following standard points, which should be run in duplicate or triplicate on every plate.

Tube IDConcentration (nM)Action
S11000Prepared in Step 2
S2333.3200 µL of S1 + 400 µL Diluent
S3111.1200 µL of S2 + 400 µL Diluent
S437.0200 µL of S3 + 400 µL Diluent
S512.3200 µL of S4 + 400 µL Diluent
S64.1200 µL of S5 + 400 µL Diluent
S71.4200 µL of S6 + 400 µL Diluent
S80 (Blank)400 µL Assay Diluent only

Protocol Part III: Data Analysis and Curve Fitting

After running the ELISA and obtaining optical density (OD) readings, the data must be processed correctly to generate a reliable standard curve.

  • Average Replicates: Calculate the average OD for each set of replicate standards and samples.

  • Subtract Background: Subtract the average OD of the zero standard (S8) from all other average ODs.

  • Plot the Data: Plot the background-subtracted OD values (Y-axis) against the logarithm of the standard concentrations (X-axis).

  • Fit the Curve: Use a non-linear regression model, specifically a four-parameter logistic (4PL) model , to fit the data.[8][9] This model is ideal for the sigmoidal dose-response curves typical of ELISAs.[10]

    • The 4PL equation defines the curve using four parameters: the minimum asymptote (A), the maximum asymptote (D), the inflection point (C, or EC50/IC50), and the Hill slope (B).

  • Assess Curve Quality:

    • Coefficient of Determination (R²): The R² value should be ≥ 0.99, indicating a good fit of the curve to the data points.

    • Back-Calculation: Good analysis software will back-calculate the concentration of your standards against the generated curve. These values should be within 80-120% of their true concentrations.

  • Quantify Samples: Interpolate the OD values of your unknown samples from the linear portion of the standard curve to determine their concentrations. Remember to multiply by any dilution factor used in sample preparation.

Troubleshooting Poor Standard Curves

ProblemPotential Cause(s)Recommended Solution(s)
Low OD Readings / Weak Signal Degraded standard or conjugate.Use fresh standards and ensure reagents are stored correctly and within their expiration date.
Insufficient incubation times.Adhere strictly to the incubation times specified in the assay protocol.
High Background Insufficient washing.Ensure wells are washed thoroughly between steps and that wash buffer is completely aspirated.
Non-specific binding.Check that the blocking buffer is appropriate and effective.
Poor R² Value (<0.99) Pipetting or dilution errors.Review pipetting technique; ensure pipettes are calibrated. Prepare fresh standards carefully.
Incorrect curve fitting model.Ensure you are using a 4PL or 5PL model, not a linear regression.[8]
High Coefficient of Variation (CV >20%) Inconsistent pipetting.Practice consistent, careful pipetting. Ensure thorough mixing of samples and standards.
Plate-edge effects.Avoid using the outermost wells of the plate if inconsistent temperature or evaporation is suspected.

References

  • MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA. Retrieved from [Link]

  • Excedr. (2023, July 18). ELISA Diluent: Overview, Types, & Applications. Retrieved from [Link]

  • MULTI SCIENCES. (2016, November 29). Competitive ELISA: Principles, Methods, and Key Differences. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Qiita. (2020, November 13). 【ggplot2/R】ELISAの測定結果から4係数ロジスティック曲線(4-parameter logistic curve)を書く. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 1). Acetamide, N-[4-[[(aminoiminomethyl)amino]sulfonyl]phenyl]-. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). ELISA General Assay Diluent. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual DIY ELISA Kits. Retrieved from [Link]

  • Rikaken. (2021, September 2). ELISAの4パラメーター検量線をオンラインで作る方法!. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of N-(4-carbamimidoyl-phenyl)-acetamide. Retrieved from [Link]

  • MyAssays. (n.d.). ELISAの4パラメーター検量線をオンラインで作る方法!. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Solubility of N-(4-carbamimidamidophenyl)acetamide in Aqueous Buffers

As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of arylguanidine derivatives. N-(4-carbamimidamidophenyl)acetamide is a highly basic compound characterized by its te...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges regarding the aqueous formulation of arylguanidine derivatives. N-(4-carbamimidamidophenyl)acetamide is a highly basic compound characterized by its terminal guanidino (carbamimidamido) group and a hydrophobic phenyl ring.

Understanding the physicochemical properties of this molecule is the key to resolving its solubility issues. The guanidino group has a pKa of approximately 13.6, meaning it remains fully protonated as a positively charged guanidinium cation under all physiological and standard assay conditions[1]. This permanent positive charge, combined with the hydrogen-bonding capacity of the acetamide moiety, dictates how the molecule interacts with buffer components.

Below is a comprehensive troubleshooting guide, a self-validating experimental protocol, and buffer compatibility data to help you achieve optimal solubility for your assays.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: My compound precipitates almost immediately upon dilution into Phosphate-Buffered Saline (PBS). What is causing this? A: This is the most common issue encountered with guanidine-containing compounds. The precipitation is not driven by the compound's inherent hydrophobicity, but rather by an adverse buffer interaction. Guanidinium cations form highly stable, enthalpy-driven ion pairs with multivalent anions like phosphate and sulfate[2]. In PBS, the compound rapidly forms an insoluble guanidinium-phosphate salt complex and crashes out of solution.

  • The Solution: Completely avoid PBS or any buffer containing multivalent anions. Switch to a monovalent buffer system such as HEPES, Tris-HCl, or Acetate.

Q2: I switched to a monovalent buffer (HEPES), but the solubility is still poor (< 50 µg/mL). I am using the free base form of the compound. How can I improve this? A: The free base form of N-(4-carbamimidamidophenyl)acetamide suffers from high crystal lattice energy. The planar phenyl ring promotes π−π stacking, while the neutral acetamide and protonated guanidine groups form strong intermolecular hydrogen bond networks.

  • The Solution: You must disrupt the crystal lattice by utilizing a salt form with a bulky, monovalent counterion. The methanesulfonate (mesylate) salt of this compound (CAS: 1426290-72-3) is commercially available and significantly enhances aqueous solubility by lowering the energy required for solvent cavity formation[3].

Q3: I am using the mesylate salt in HEPES, but I still see micro-aggregates at high stock concentrations (>10 mM). How should I prepare my stocks? A: Even optimal salt forms have upper thermodynamic solubility limits. For high-concentration dosing, you must utilize a co-solvent system.

  • The Solution: Prepare your primary master stock in 100% DMSO. When dosing your aqueous assay, perform a rapid, single-step dilution directly into the assay buffer while vortexing. Ensure the final DMSO concentration remains 1% (v/v) to prevent solvent-induced toxicity in biological assays.

Part 2: Buffer Compatibility & Solubility Data

To guide your assay design, the following table summarizes the expected solubility limits and mechanistic behaviors of N-(4-carbamimidamidophenyl)acetamide across various standard buffer systems.

Buffer System (pH 7.4)Compound FormSolubility Limit (µg/mL)Mechanistic Observation
PBS (10 mM Phosphate) Free Base< 5Severe precipitation; Guanidinium-phosphate ion pairing.
PBS (10 mM Phosphate) Mesylate Salt< 10Mesylate is displaced by phosphate; insoluble salt forms.
HEPES (25 mM) Free Base~ 50Moderate solubility; limited by high crystal lattice energy.
HEPES (25 mM) Mesylate Salt> 1000Optimal ; monovalent system prevents ion pairing.
Tris-HCl (25 mM) Mesylate Salt> 1000Optimal ; monovalent system prevents ion pairing.

Part 3: Self-Validating Protocol for Kinetic Solubility Determination

Visual inspection is insufficient for confirming solubility, as micro-precipitates can easily go unnoticed and cause severe data artifacts in downstream biochemical assays. The following LC-UV protocol is a self-validating system: it utilizes a 100% organic control to establish a theoretical maximum recovery baseline, ensuring that your final quantification is absolutely accurate.

Step-by-Step Methodology:

  • Master Stock Preparation: Dissolve the mesylate salt of N-(4-carbamimidamidophenyl)acetamide in 100% DMSO to a concentration of 10 mM.

  • Standard Curve Generation (The Validation Step): Dilute the DMSO stock into a 50:50 Acetonitrile:Water mixture to create a standard curve (1 µM to 100 µM). Because the compound is infinitely soluble in this organic mixture, the resulting HPLC-UV peak areas represent 100% theoretical recovery.

  • Aqueous Sample Preparation: Spike the 10 mM DMSO stock into your test buffer (e.g., 25 mM HEPES, pH 7.4) to a target concentration of 100 µM. Vortex immediately for 10 seconds.

  • Equilibration: Incubate the aqueous sample at room temperature for 2 hours to allow for thermodynamic equilibration and potential nucleation of precipitates.

  • Phase Separation (Critical Step): Centrifuge the sample at 10,000 x g for 15 minutes. Causality: Centrifugation strictly separates dissolved compound from suspended micro-aggregates. If you simply read the absorbance of the turbid solution in a plate reader, light scattering from aggregates will falsely elevate the apparent concentration.

  • Quantification: Carefully aspirate the supernatant and inject it into the HPLC-UV. Compare the peak area of the supernatant against your organic standard curve to determine the true fraction of dissolved compound.

Part 4: Troubleshooting Decision Tree

Use the following logical workflow to diagnose and resolve solubility bottlenecks with this compound.

G Start Solubility Issue Detected N-(4-carbamimidamidophenyl)acetamide Q1 Is the buffer PBS or contains multivalent anions (PO4 3-, SO4 2-)? Start->Q1 A1 Switch to monovalent buffer (e.g., HEPES, Tris-HCl) Q1->A1 Yes Q2 Is the compound in its free base form? Q1->Q2 No Validate Validate true solubility via LC-UV/Vis protocol A1->Validate A2 Convert to methanesulfonate (mesylate) salt Q2->A2 Yes Q3 Is the target concentration > 1 mM? Q2->Q3 No A2->Validate A3 Use DMSO co-solvent system (≤ 1% final v/v) Q3->A3 Yes Q3->Validate No A3->Validate

Workflow for troubleshooting arylguanidine solubility in aqueous media.

References

  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - ACS Omega - 4

  • Energetics of Phosphate Binding to Ammonium and Guanidinium Containing Metallo-Receptors in Water - Journal of the American Chemical Society - 2

  • Oxo acetamide amino acid (N-(4-carbamimidamidophenyl)acetamide; methanesulfonic acid) - Sigma-Aldrich - 3

Sources

Optimization

Preventing degradation of N-(4-carbamimidamidophenyl)acetamide during storage

A Guide to Ensuring Stability and Preventing Degradation During Storage and Handling Welcome to the technical support center for N-(4-carbamimidamidophenyl)acetamide. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage and Handling

Welcome to the technical support center for N-(4-carbamimidamidophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a molecule with both an amidine and an acetamide functional group, it possesses inherent vulnerabilities that can lead to degradation if not stored and handled correctly. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the integrity of your compound.

Section 1: Understanding the Degradation of N-(4-carbamimidamidophenyl)acetamide

This section addresses the fundamental chemical reasons behind the compound's instability.

Q1: What are the primary causes of degradation for N-(4-carbamimidamidophenyl)acetamide?

The degradation of N-(4-carbamimidamidophenyl)acetamide is primarily driven by its susceptibility to hydrolysis , with secondary contributions from thermal stress, oxidation, and photolytic degradation . The two key functional groups, the amidine and the acetamide, are both susceptible to cleavage in the presence of water. This process can be significantly accelerated by non-neutral pH (acidic or basic conditions) and elevated temperatures.[1][2][3][4]

Q2: What are the key functional groups, and how do they degrade?

The molecule's stability is dictated by its two main functional groups:

  • The Amidine Group (-C(=NH)NH₂): This is often the most labile part of the molecule. Amidines are highly susceptible to hydrolysis, which cleaves the carbon-nitrogen double bond to form the corresponding amide (in this case, converting the amidine to a carbamoyl group) and releasing ammonia.[2][5] This reaction can occur under neutral, acidic, or alkaline conditions.[1]

  • The Acetamide Group (-NHC(=O)CH₃): Amides are generally more stable than amidines but will also hydrolyze under more forceful conditions, such as prolonged heating with aqueous acid or base.[4] This reaction cleaves the amide bond to yield a primary amine (4-aminobenzamidine) and acetic acid.[3][6]

The diagram below illustrates the two primary hydrolytic degradation pathways.

G cluster_main N-(4-carbamimidamidophenyl)acetamide cluster_products Primary Degradation Products Parent N-(4-carbamimidamidophenyl)acetamide Prod1 N-(4-carbamoylphenyl)acetamide (Amidine Hydrolysis) Parent->Prod1 Hydrolysis (H₂O, pH) Prod2 4-Aminobenzamidine (Acetamide Hydrolysis) Parent->Prod2 Hydrolysis (H₂O, Heat, Acid/Base)

Caption: Primary hydrolytic degradation pathways.

Section 2: Recommended Storage and Handling Protocols

Proper storage is the most critical factor in preventing degradation.

Q3: What are the optimal storage conditions for the solid compound?

To maximize the shelf-life of solid N-(4-carbamimidamidophenyl)acetamide, we recommend adhering to the conditions summarized in the table below. The primary goal is to mitigate exposure to water, oxygen, light, and heat.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°C (Freezer or Refrigerator)Reduces the kinetic energy of molecules, significantly slowing the rate of all potential degradation reactions, including hydrolysis and oxidation.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation, which can affect amine-containing compounds.[7] For long-term storage, backfilling the container with an inert gas is best practice.
Light Protect from Light (Amber Vial)Minimizes the risk of photolytic degradation. Aromatic amines and amides can be light-sensitive.[7]
Container Tightly Sealed, DesiccatedPrevents the ingress of atmospheric moisture, which is the primary reactant for hydrolysis.[8] Storing the vial inside a desiccator provides an extra layer of protection.

Q4: How should I handle the compound during experiments to minimize degradation in solution?

Degradation can occur much faster in solution. Follow these guidelines:

  • Prepare Solutions Fresh: The best practice is to prepare solutions immediately before use.

  • Use Anhydrous Solvents: If the experimental protocol allows, use high-purity, anhydrous solvents to minimize the source of water for hydrolysis.

  • Control pH: Avoid strongly acidic or basic aqueous buffers unless required for the experiment. If you must work in aqueous solutions, buffer them near neutral pH (6.5-7.5) for maximum stability.

  • Maintain Low Temperatures: Perform dilutions and experimental steps on ice whenever possible to slow degradation kinetics.

  • Inert Atmosphere: For reactions sensitive to oxidation, sparge solvents with an inert gas and maintain the reaction vessel under a positive pressure of argon or nitrogen.

Section 3: Troubleshooting Common Degradation Issues

Q5: My solid compound has changed color from white/off-white to yellow or brown. What does this indicate?

A color change is a common visual indicator of degradation, most often due to oxidation or the formation of minor degradation byproducts. While the compound may still be largely intact, its purity is compromised.

  • What to do: Do not assume the compound is usable. Your first step should be to perform a purity analysis using a suitable technique like HPLC-UV or LC-MS to quantify the parent compound and identify any impurities.[9][10]

Q6: My HPLC/LC-MS analysis shows new, unidentified peaks that were not present previously. How can I identify them?

These new peaks are almost certainly degradation products. The most direct way to identify them is through a forced degradation study . This involves intentionally exposing the compound to harsh conditions to accelerate the formation of potential degradants.

  • Causality: By comparing the retention times of the peaks formed under specific stress conditions (e.g., acid hydrolysis, base hydrolysis) with the unknown peaks in your sample, you can tentatively identify the degradation pathway that occurred during storage.[11] A detailed protocol for this is provided in Section 5.

Q7: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be due to compound degradation?

Absolutely. This is a critical and common consequence of degradation. If, for example, the amidine group is essential for biological activity, its hydrolysis to a carbamoyl group will yield an inactive or significantly less potent molecule.

  • Self-Validating System: Always re-confirm the purity and concentration of your stock solution if you observe inconsistent biological data. We recommend running a quick purity check on your stock solution via HPLC before beginning a new set of experiments, especially if the solution has been stored for more than a few days.

Section 4: FAQs (Frequently Asked Questions)

Q8: What is the expected shelf-life of N-(4-carbamimidamidophenyl)acetamide?

The shelf-life is entirely dependent on the storage conditions. When stored as a solid under the optimal conditions described in the table above (-20°C, inert atmosphere, desiccated, dark), the compound should remain stable for months to years. In contrast, an aqueous solution at room temperature may show significant degradation within hours or days.

Q9: Can I store the compound at room temperature for short periods?

Storing the solid compound at room temperature for a few hours is generally acceptable, provided it is in a tightly sealed container to protect it from humidity. However, prolonged storage at room temperature is not recommended. Aqueous solutions should never be stored at room temperature; they should be kept on ice during use and then either used immediately or stored at -20°C or -80°C for short-term use (days).

Q10: What analytical techniques are best for developing a stability-indicating method?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[10] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid (for MS compatibility) or phosphoric acid is a good starting point. The key is to develop a method that can separate the parent peak from all potential degradation products generated during forced degradation studies.[11] For definitive identification of degradants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable.[12]

Section 5: Experimental Protocols

These protocols provide a framework for assessing the stability of your compound.

Protocol 1: Forced Degradation Study Workflow

This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of N-(4-carbamimidamidophenyl)acetamide at approximately 1 mg/mL in a suitable solvent like a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.[11]

    • Acid Hydrolysis: Add 0.1 N HCl. Heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1 N NaOH. Heat at 60-80°C for several hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution (without acid/base/H₂O₂) at 80°C.

    • Photolytic Degradation: Expose the solution to direct UV light in a photostability chamber.

  • Sampling: Take time points (e.g., 0, 2, 4, 8, 24 hours) for each condition.

  • Quenching & Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for your analytical method.

    • Analyze all samples, including an unstressed control, by a developed HPLC or LC-MS method.

  • Interpretation: Compare the chromatograms. The goal is to achieve partial degradation (5-20%) to ensure that the analytical method can resolve the parent compound from its byproducts. The appearance of new peaks under specific conditions helps identify the degradation pathways.

References

  • [Hydrolysis of the amidine analogs of penicillins]. (n.d.). PubMed. Retrieved from [Link]

  • Zimmerman, L. R., Schneider, R. J., & Thurman, E. M. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. Retrieved from [Link]

  • Chen, M. J., & Ho, C. T. (1998). Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. Journal of Agricultural and Food Chemistry, 46(7), 2772–2775. Retrieved from [Link]

  • What are stabilizers for amides, imides and amines for their long time storage?. (2015, November 26). ResearchGate. Retrieved from [Link]

  • Aspden, J., Maccoll, A., & Ross, R. A. (1968). Homogeneous gas-phase pyrolysis of acetamide. Transactions of the Faraday Society, 64, 965. Retrieved from [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). Retrieved from [Link]

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • Furusawa, T., Sato, M., & Suzuki, T. (2004). Decomposition of acetamide and formamide in pressurized hot water. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Olsen, B. A., et al. (2010). Method and assays for quantitation of acetamide in a composition. Google Patents.
  • Hart, C. P., et al. (2024). Thermal Decomposition of Dimethylacetamide (DMAc). Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Hydrolysis of an amidine derivative under acidic conditions. (2019, June 13). Chemistry Stack Exchange. Retrieved from [Link]

  • N-[4-[(E)-(carbamimidoylhydrazinylidene)methyl]phenyl]acetamide. LookChem. Retrieved from [Link]

  • Iska, V. B., et al. (2016). Peptidines: Glycine-amidine-based oligomers for solution- and solid-phase synthesis. Organic & Biomolecular Chemistry, 14(8), 2463–2470. Retrieved from [Link]

  • Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2. (n.d.). OSTI.gov. Retrieved from [Link]

  • Gürbüz, K., et al. (2024). A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. ACS Omega. Retrieved from [Link]

  • Zheng, J., et al. (2012). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 84(24), 10760–10768. Retrieved from [Link]

  • El-Emary, T. I. (2008). Functionality of amidines and amidrazones. ARKIVOC. Retrieved from [Link]

  • Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in N-(4-carbamimidamidophenyl)acetamide Organic Synthesis

Welcome to the technical support center for the synthesis of N-(4-carbamimidamidophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(4-carbamimidamidophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The most reliable and commonly employed route to N-(4-carbamimidamidophenyl)acetamide involves a two-stage process starting from N-(4-cyanophenyl)acetamide (also known as 4-acetamidobenzonitrile). This pathway leverages the classic Pinner reaction to construct the amidine functional group.[1][2] Success in this synthesis is critically dependent on rigorous control of reaction conditions to prevent side reactions and maximize yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to N-(4-carbamimidamidophenyl)acetamide?

The preferred method is a two-step sequence starting with N-(4-cyanophenyl)acetamide:

  • Pinner Reaction: The nitrile group of N-(4-cyanophenyl)acetamide is reacted with an anhydrous alcohol (e.g., ethanol) in the presence of dry hydrogen chloride (HCl) gas. This forms an intermediate alkyl imidate hydrochloride salt, commonly known as a Pinner salt.[3][4]

  • Ammonolysis: The isolated Pinner salt is then treated with ammonia, typically in an alcoholic solution, to displace the alkoxy group and form the final amidine product, N-(4-carbamimidamidophenyl)acetamide, as its hydrochloride salt.[5][6]

This route is favored because the acetamide group protects the aromatic amine from reacting under the acidic conditions of the Pinner reaction.

Q2: What is a "Pinner Salt" and why is its formation a critical step?

A Pinner salt is the alkyl imidate salt intermediate formed during the Pinner reaction.[5][7] It is generated by the acid-catalyzed nucleophilic attack of an alcohol on the nitrile carbon.[8] The formation of this salt is critical because it activates the carbon atom for the subsequent nucleophilic attack by ammonia in the second step. The Pinner salt is often a stable, isolable solid, which allows for purification before proceeding to the final step, thereby reducing impurities in the final product.[3]

Q3: Why are strictly anhydrous conditions so critical during the Pinner reaction?

The Pinner reaction and its intermediate salt are highly sensitive to moisture.[4] Any water present in the reaction mixture can act as a nucleophile and attack the Pinner salt intermediate.[9] This leads to hydrolysis, which produces an ester (e.g., ethyl 4-acetamidobenzoate) as a significant byproduct, consuming the intermediate and drastically reducing the yield of the desired amidine.[10] Therefore, the use of anhydrous solvents, dried glassware, and dry HCl gas is mandatory for success.[4]

Q4: How can the progress of the synthesis be monitored effectively?

Reaction progress can be monitored using standard chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid method to qualitatively track the consumption of the starting nitrile and the appearance of the Pinner salt and final amidine product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method to monitor the reaction's completion and assess the purity of the isolated products at each stage.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the isolated Pinner salt intermediate and the final product.[11]

Q5: What are the primary safety concerns associated with this synthesis?

The primary hazard is the use of anhydrous hydrogen chloride gas, which is highly corrosive and toxic.[9] All operations involving HCl gas must be conducted in a well-ventilated chemical fume hood. A gas trap (e.g., a bubbler containing a sodium hydroxide solution) should be used to neutralize any unreacted HCl gas exiting the reaction vessel. Standard personal protective equipment (safety goggles, lab coat, acid-resistant gloves) is essential.

Troubleshooting Guide

Low yields or the formation of impurities are common challenges in this synthesis. The following guide addresses the most frequent issues.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield of Final Product 1. Moisture Contamination: The presence of water during the Pinner reaction is the most common cause of failure, leading to hydrolysis of the intermediate.[4][9] 2. Inadequate Temperature Control: The Pinner salt is thermodynamically unstable and can decompose or rearrange at higher temperatures.[5][7] 3. Incomplete Ammonolysis: The conversion of the Pinner salt to the amidine may be incomplete due to insufficient ammonia, low temperature, or short reaction time.1. Ensure all glassware is oven-dried. Use anhydrous grade solvents. Dry the HCl gas by bubbling it through concentrated sulfuric acid before introducing it to the reaction.[6] 2. Maintain a low temperature (typically -10°C to 5°C) throughout the HCl gas addition.[9] 3. Use a saturated solution of ammonia in alcohol. Allow the reaction to proceed for an adequate time (e.g., 2-4 hours) at a slightly elevated temperature (35-40°C) to drive the reaction to completion.[6]
Significant Ester Byproduct Detected Hydrolysis of Pinner Salt: This is a direct consequence of water in the first step of the reaction.[10][12]Rigorously enforce anhydrous conditions as described above. Re-purify solvents if their water content is uncertain.
Reaction Stalls After Pinner Salt Formation Insufficient Ammonolysis Conditions: The nucleophilicity of ammonia may be too low, or the Pinner salt may be particularly stable.Increase the concentration of the ammonia solution. Gently warm the reaction mixture (e.g., to 35-40°C) to increase the reaction rate.[6] Ensure the Pinner salt is fully dissolved or well-suspended in the ammoniacal solution.
Difficulty Purifying Final Product Product is a Hydrochloride Salt: The final amidine product is isolated as a hydrochloride salt, which is often highly polar and soluble in polar solvents like water or methanol, making extraction difficult.Purification is typically achieved by recrystallization. A common solvent system is ethanol or an ethanol/ether mixture. Washing the filtered solid with a less polar solvent like diethyl ether can help remove organic impurities.

Optimized Experimental Protocols

The following protocols are based on established literature procedures and are designed to maximize yield and purity.[6][11]

Stage 1: Synthesis of Ethyl 4-acetamidobenzimidate Hydrochloride (Pinner Salt)
  • Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, a thermometer, and a gas outlet connected to a drying tube and a gas trap (e.g., a sodium hydroxide bubbler). Flame-dry all glassware under vacuum or oven-dry at 120°C overnight and assemble while hot under a stream of dry nitrogen.

  • Charging Reagents: Under a nitrogen atmosphere, charge the flask with N-(4-cyanophenyl)acetamide (1.0 eq) and anhydrous ethanol (approx. 8-10 volumes, e.g., 8-10 mL per gram of nitrile).

  • Reaction: Cool the stirred solution to between -10°C and 0°C using an ice-salt or acetone-dry ice bath.

  • HCl Addition: Slowly bubble dry hydrogen chloride gas through the solution. Monitor the temperature closely and adjust the gas flow rate to ensure it does not exceed 20°C.[11] Continue the addition until the solution is saturated and the Pinner salt begins to precipitate.

  • Reaction Completion: Seal the flask and allow the mixture to stir at an elevated temperature (e.g., 35-40°C) for 12-16 hours.[11] The reaction progress can be monitored by HPLC.

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour. Collect the precipitated solid by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove residual acid and soluble impurities. Dry the Pinner salt under vacuum.

Stage 2: Synthesis of N-(4-carbamimidamidophenyl)acetamide Hydrochloride (Ammonolysis)
  • Setup: In a pressure-rated flask equipped with a magnetic stirrer, suspend the dried Pinner salt (1.0 eq) from Stage 1 in anhydrous ethanol (approx. 3 volumes).

  • Ammonolysis: Add a solution of ammonia in ethanol (e.g., 10-15% w/w, 5.0 eq) dropwise while keeping the temperature below 35°C.[6]

  • Reaction: After the addition is complete, heat the mixture to 35-40°C and stir for 2-4 hours, monitoring by HPLC until the Pinner salt is consumed.[6]

  • Isolation: Cool the reaction mixture to room temperature, then to 0-5°C in an ice bath to maximize precipitation.

  • Purification: Collect the crude product by vacuum filtration. Wash the filter cake with cold ethanol. The product can be further purified by recrystallization from ethanol or a methanol/ethanol mixture. Dry the final product under vacuum at 40-50°C.

Summary of Optimized Reaction Parameters
ParameterStage 1: Pinner ReactionStage 2: Ammonolysis
Starting Material N-(4-cyanophenyl)acetamideEthyl 4-acetamidobenzimidate HCl
Key Reagents Anhydrous Ethanol, Dry HCl gasAmmonia in Ethanol
Solvent Anhydrous EthanolAnhydrous Ethanol
Temperature HCl addition: -10°C to 20°CReaction: 35-40°CAddition: <35°CReaction: 35-40°C
Reaction Time 12-16 hours2-4 hours
Key Considerations Strict exclusion of moisture is critical.Use a sufficient excess of ammonia.

Visualized Workflows

G cluster_0 Stage 1: Pinner Reaction cluster_1 Stage 2: Ammonolysis A N-(4-cyanophenyl)acetamide B Dissolve in Anhydrous Ethanol A->B C Cool to -10°C to 0°C B->C D Bubble Dry HCl Gas (T < 20°C) C->D E Stir at 35-40°C for 12-16h D->E F Isolate & Dry Pinner Salt E->F G Suspend Pinner Salt in Ethanol F->G Transfer Intermediate H Add Ammoniacal Ethanol (T < 35°C) G->H I Stir at 35-40°C for 2-4h H->I J Isolate, Recrystallize & Dry I->J K Final Product: N-(4-carbamimidamidophenyl)acetamide HCl J->K

Caption: Overall workflow for the two-stage synthesis.

G Start Low Product Yield or High Impurity Check_Moisture Was the system strictly anhydrous? Start->Check_Moisture Check_Temp Was temperature controlled during HCl addition? Check_Moisture->Check_Temp Yes Sol_Dry Solution: Oven-dry glassware, use anhydrous solvents, dry HCl gas. Check_Moisture->Sol_Dry No Check_Ammonia Was ammonia concentration and reaction time sufficient? Check_Temp->Check_Ammonia Yes Sol_Temp Solution: Maintain T < 20°C. Use efficient cooling bath. Check_Temp->Sol_Temp No Sol_Ammonia Solution: Use saturated NH3 solution, increase reaction time/temp. Check_Ammonia->Sol_Ammonia No

Caption: Troubleshooting logic for low yield issues.

References

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzamidine. Retrieved from [Link]

  • Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1973). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 95(4), 1253–1265. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Retrieved from [Link]

  • Smietana, M., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577. Retrieved from [Link]

  • Research and Reviews: Open Access Journals. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Retrieved from [Link]

  • Grokipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Google Patents. (2014). WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride.
  • ResearchGate. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

  • Justia Patents. (2019). Process for the manufacture of 4-aminobenzoamidine dihydrochloride. Retrieved from [Link]

  • ACS Publications. (1973). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Retrieved from [Link]

  • ResearchGate. (2015). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Retrieved from [Link]

  • Supporting Information. (n.d.). Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(4-carbamimidamidophenyl)acetamide Assays

Welcome to the technical support center for assays involving N-(4-carbamimidamidophenyl)acetamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for assays involving N-(4-carbamimidamidophenyl)acetamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to high background noise in their experiments. By understanding the root causes and implementing the corrective actions outlined below, you can enhance the accuracy, sensitivity, and reproducibility of your results.

Troubleshooting Guide: Reducing High Background Noise

High background signal is a frequent challenge in various assay formats, including those utilizing N-(4-carbamimidamidophenyl)acetamide, which can manifest as excessive color development or high optical density (OD) readings.[1] This unwanted signal can obscure the detection of the target analyte, leading to reduced assay sensitivity and inaccurate quantification. The following sections detail common causes of high background and provide systematic troubleshooting strategies.

Issue 1: Non-Specific Binding

Non-specific binding (NSB) is a primary contributor to high background. It occurs when assay components, such as antibodies or the target molecule itself, adhere to the microplate surface or other unintended proteins.[2][3]

Root Causes & Solutions:

  • Inadequate Blocking: Insufficient blocking of the microplate wells can leave sites available for non-specific adherence.

    • Solution: Optimize the blocking step by increasing the incubation time or changing the blocking agent.[4] While detergents like Tween 20 are common, protein-based blockers such as casein or bovine serum albumin (BSA) can be more effective at preventing non-specific antibody binding.[5] Consider using 5-10% normal serum from the same species as the detection antibody for improved blocking.[4]

  • Suboptimal Reagent Concentrations: Excessive concentrations of primary or secondary antibodies can lead to increased non-specific binding.[6][7]

    • Solution: Perform a titration of your antibodies and detection reagents to find the optimal concentration that provides a strong signal with low background.[8] A slight reduction in the detection antibody or conjugate concentration can often lower the background without significantly affecting the specific signal.[8]

  • Cross-Reactivity: The antibodies used may cross-react with other molecules in the sample that are structurally similar to the target analyte.[7]

    • Solution: Use highly specific, affinity-purified antibodies.[6] If cross-reactivity is suspected with a secondary antibody, run a control without the primary antibody. Consider using a secondary antibody raised in a different species than your sample or one that has been pre-adsorbed against the immunoglobulins of the sample species.[4]

Issue 2: Inefficient Washing

Inadequate washing is a frequent and easily correctable cause of high background.[8] Residual unbound reagents remaining in the wells can contribute to a false positive signal.[4]

Root Causes & Solutions:

  • Insufficient Wash Cycles or Volume: Not enough wash cycles or an inadequate volume of wash buffer may not effectively remove all unbound materials.

    • Solution: Increase the number of wash cycles (typically 3-5) and ensure the wash buffer volume is sufficient to cover the entire well surface, usually 200-350 µL for a 96-well plate.[9][10]

  • Suboptimal Wash Buffer Composition: The composition of your wash buffer is critical for effective removal of non-specific interactions.

    • Solution: Use a physiological buffer like PBS or TBS with a non-ionic detergent such as Tween 20 (typically at a concentration of 0.05% to 0.1%).[10] The detergent helps to break up weak, non-specific binding.[10][11]

  • Improper Washing Technique: Incorrect aspiration or dispensing can leave residual liquid in the wells.

    • Solution: Ensure that the aspiration needles of an automated washer are correctly positioned to remove as much liquid as possible without scratching the well surface.[11][12] After the final wash, tapping the inverted plate on absorbent paper can help remove any remaining droplets.[9] Introducing a short soak time (30-60 seconds) during each wash step can also improve the removal of unbound molecules.[10][13]

Issue 3: Reagent and Sample Quality

The quality and stability of your reagents and samples can significantly impact assay background.

Root Causes & Solutions:

  • Contaminated Reagents: Buffers or other reagents can become contaminated with particles or microbes, leading to non-specific binding.[7]

    • Solution: Always use high-purity water to prepare buffers and filter-sterilize them if necessary.[1][14] Prepare fresh working solutions of reagents for each experiment.[7]

  • Sample Quality and Matrix Effects: The sample itself can be a source of interference. Samples may contain endogenous components that autofluoresce or bind non-specifically.[7][15] Heterophilic antibodies in samples can also cause interference.[2]

    • Solution: Ensure proper sample handling and storage, avoiding repeated freeze-thaw cycles.[7] Diluting the sample can sometimes mitigate matrix effects.[14] If autofluorescence is an issue, run a control with the sample in buffer alone to quantify its intrinsic fluorescence and subtract this from the experimental wells.[14]

Frequently Asked Questions (FAQs)

Q1: I'm observing a high background signal that is uniform across the entire plate. What should I investigate first?

A uniformly high background often points to a systemic issue with one of the reagents or a global step in the protocol.[8] The most common culprits are:

  • Over-concentrated detection reagents: Your detection antibody or enzyme conjugate concentration may be too high.[8] Try a titration to find the optimal concentration.

  • Ineffective blocking: Your blocking buffer may not be suitable for your assay.[8] Consider increasing the blocking time or trying a different blocking agent like casein.[4][5]

  • Inadequate washing: Increase the number of wash cycles and consider adding a short soak step.[8][16]

Q2: The background is high only in the outer wells of my plate. What could be the cause?

This "edge effect" is often due to uneven temperature across the plate during incubation or evaporation from the outer wells.[8][14]

  • Solution: Ensure the plate is sealed properly during incubations.[16] Using a plate incubator that provides uniform heating can also help. To minimize evaporation, avoid using the outer wells for critical samples or standards if the problem persists.[14]

Q3: My background signal seems to increase the longer I let the final reaction develop. Why is this happening?

This suggests an issue with the substrate or the stopping of the reaction.

  • Substrate Instability: The substrate solution may be deteriorating over time.[1] Ensure it is colorless before adding it to the plate.

  • Timing: Be consistent with your incubation times and read the plate immediately after stopping the reaction.[6]

Q4: Can the type of microplate I'm using contribute to high background?

Yes, the microplate surface can influence non-specific binding.

  • Solution: Ensure you are using a plate designed for your specific assay type (e.g., ELISA plates).[16] Some surfaces are more prone to non-specific binding, so if you've recently changed your plate supplier, you may need to re-optimize your blocking and washing steps.[8] For fluorescence-based assays, using black plates can help reduce background from well-to-well crosstalk.[15]

Experimental Protocols & Data Presentation

Protocol: Optimizing Washing Steps
  • Prepare Wash Buffer: Prepare a solution of Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing 0.05% Tween 20.

  • Initial Wash: After the incubation step, aspirate the contents of the wells.

  • Dispense and Soak: Dispense 300 µL of wash buffer into each well. Allow the buffer to soak for 30-60 seconds.[10]

  • Aspirate: Aspirate the wash buffer from the wells.

  • Repeat: Repeat steps 3 and 4 for a total of 3-5 wash cycles.[9]

  • Final Tap: After the last aspiration, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual buffer.[9]

Table: Troubleshooting Summary
Symptom Potential Cause Recommended Action
Uniformly High BackgroundOver-concentrated detection reagentTitrate detection reagent to optimal concentration.[8]
Inadequate blockingIncrease blocking incubation time or change blocking agent (e.g., to casein).[4][5]
Insufficient washingIncrease number of wash cycles and add a soak step.[9][10]
"Edge Effect" (High background in outer wells)Uneven temperature/EvaporationUse a plate sealer; ensure uniform incubation temperature; avoid using outer wells.[8][14]
Rising Background Over TimeSubstrate instabilityUse fresh, colorless substrate.[1]
High Variability Between ReplicatesPipetting errorsUse calibrated pipettes; prepare a master mix of reagents.[6][14]
Incomplete mixingMix reagents thoroughly but gently in wells.[14]

Visualizations

Workflow for Troubleshooting High Background

Caption: A decision-tree workflow for systematically troubleshooting high background noise in assays.

References

  • Scopelab. (2024, January 31). How to Wash ELISA Microplates Effectively.
  • Abcam. How to deal with high background in ELISA.
  • Astor Scientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips.
  • Thermo Fisher Scientific. (2024, September 20). Best Practices for Minimizing Background | Fluorescence: Secondary Antibody Incubation.
  • Corning. Optimizing the Separation Step on 96-well Microplates for ELISA Assays.
  • St John's Laboratory. ELISA troubleshooting.
  • Sino Biological. ELISA Troubleshooting: High Background.
  • Thermo Fisher Scientific. Background in Fluorescence Imaging.
  • Thermo Fisher Scientific. ELISA Troubleshooting Guide.
  • PubMed. Microplate washing: process description and improvements.
  • Surmodics IVD. What Causes High Background in ELISA Tests?.
  • LabX.com. (2025, September 26). How to Optimize Microplate Washing for ELISA and Cell-Based Assays.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • ELISA Technical Bulletin. Optimizing the Seperation Step on 96 Well Plates.
  • HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES.
  • FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques.
  • Oxford Gene Technology. How do I reduce high background in my FISH assay?.
  • Benchchem. reducing background fluorescence of n-[4- (dimethylamino)phenyl]acetamide.
  • Caltag Medsystems. (2024, February 13). Causes Of High Background In ELISA Tests and How to Solve Them.
  • Benchchem. troubleshooting common issues in fluorescent protease assays.
  • Sino Biological. How to solve the high background staining?.
  • PubChem. N-[4-[carbamimidoyl-[(E)-4-hydroxy-3-methylbut-2-enyl]amino]butyl]acetamide.
  • ACS Publications. (2002, November 23). Serine Protease Mechanism and Specificity | Chemical Reviews.
  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro.
  • Sigma-Aldrich. N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide.
  • PMC. (2021, July 29). Sensitive assay design for detection of anti-drug antibodies to biotherapeutics that lack an immunoglobulin Fc domain.
  • PMC. Potential sources of interference on Abeta immunoassays in biological samples.
  • PubMed. (2018, March 13). Improving the sensitivity of immunoassays by reducing non-specific binding of poly(acrylic acid) coated upconverting nanoparticles by adding free poly(acrylic acid).
  • The Good Scents Company. N,N-dimethyl acetamide, 127-19-5.
  • PubChem. N4-Acetylsulfanilamide.
  • PubMed. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays.
  • Acta Sci. Pol. Technol. Aliment. 22(4) 2023, 385–394 LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI.
  • Sigma-Aldrich. High-Sensitivity Protease Detection Assay.
  • Frontiers. Novel inhibitors and activity-based probes targeting serine proteases.
  • PMC. Stabilization and rational design of serine protease AprM under highly alkaline and high-temperature conditions.
  • PMC. (2023, December 18). Nonspecificity fingerprints for clinical-stage antibodies in solution.
  • Wikipedia. Dimethylacetamide.
  • Green Chemistry (RSC Publishing). Resonant acoustic mixing enables solvent-less amide coupling in solid-phase peptide synthesis.
  • ResearchGate. (2025, November 1). BIAM switch assay coupled to mass spectrometry identifies novel redox targets of NADPH oxidase 4.

Sources

Troubleshooting

Technical Support Center: N-(4-carbamimidamidophenyl)acetamide Stability &amp; Handling

Welcome to the Technical Support Center for N-(4-carbamimidamidophenyl)acetamide (commonly referred to as N-(4-guanidinophenyl)acetamide). This portal is designed for researchers and drug development professionals to tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(4-carbamimidamidophenyl)acetamide (commonly referred to as N-(4-guanidinophenyl)acetamide). This portal is designed for researchers and drug development professionals to troubleshoot stability issues, understand mechanistic degradation pathways, and implement robust handling protocols.

Because this molecule is bifunctional—containing both a resonance-stabilized acetamide group and a highly basic guanidine moiety—its stability at room temperature (25°C) is highly dependent on solvent pH, counterion hygroscopicity, and matrix sterility.

Part 1: Quantitative Stability Profile

To establish a baseline for your assays, the following table summarizes the stability of N-(4-carbamimidamidophenyl)acetamide under various room temperature and stressed conditions.

Environmental ConditionTemperaturepH RangeStability ProfilePrimary Degradation Mechanism
Aqueous Buffer 25°C4.0 – 8.0Highly Stable (>99% at 30 days)None (Guanidinium resonance stabilized)
Alkaline Solution 25°C> 10.0Unstable (t½ < 48 hours)Guanidine nucleophilic hydrolysis
Acidic Solution 25°C< 2.0Moderately StableSlow acetamide hydrolysis
Acidic Stress 80°C< 2.0Unstable (Rapid degradation)Acid-catalyzed amide cleavage
Biological Matrix 25°C7.4Variable (Matrix dependent)Enzymatic degradation (Guanidinase)

Part 2: Troubleshooting Guides & FAQs

Q1: My stock solution in 0.1 M NaOH degraded within 48 hours at room temperature. Why did this happen if amides are stable? A: You are observing the degradation of the guanidine group, not the acetamide group. While the acetamide moiety demonstrates high stability toward hydrolysis in neutral and alkaline environments at ambient temperatures 1[1], the guanidine moiety behaves differently. Guanidines are generally less stable in alkaline solutions, exhibiting a 2nd-order dependence on hydroxide (OH⁻) concentration 2[2]. At pH > 10, the guanidinium cation is deprotonated, allowing OH⁻ to attack the core carbon. This forms a tetrahedral intermediate that collapses, cleaving a C–N bond to yield 4-aminoacetanilide and urea. Actionable Fix: Always buffer stock solutions between pH 4.0 and 8.0. If alkaline conditions are strictly required, prepare the solution immediately before use and maintain it at 4°C to kinetically suppress the hydrolysis rate.

Q2: I am observing inconsistent LC-MS quantification from my solid reference standard stored on the benchtop. Is it degrading as a solid? A: It is highly unlikely to be degrading in the solid state. N-(4-carbamimidamidophenyl)acetamide is typically supplied as a salt (e.g., methanesulfonate or hydrochloride) to improve aqueous solubility. These salts are inherently hygroscopic. When exposed to ambient room humidity, the powder absorbs atmospheric moisture. This increases the apparent mass of the powder, meaning you are weighing water alongside your compound, leading to sub-potent stock solutions. Actionable Fix: Store the lyophilized solid in a desiccator at -20°C. Before weighing, allow the sealed vial to equilibrate to room temperature for at least 30 minutes to prevent condensation.

Q3: My biological assay (using unsterilized cell lysates/soil extracts) shows rapid depletion of the compound at pH 7.4. What is causing this? A: You are likely encountering enzymatic degradation. Certain microorganisms and biological matrices possess guanidinase enzymes (often part of the arginase superfamily) that can rapidly hydrolyze guanidines into urea and the corresponding amine at room temperature, without requiring ATP or cofactors 3[3]. Actionable Fix: Sterilize your biological matrices (via 0.22 µm filtration or heat inactivation) prior to spiking the compound, or add broad-spectrum amidase inhibitors if working with active lysates.

Part 3: Mechanistic Degradation Pathways

The following diagram illustrates the divergent degradation pathways of the molecule depending on the pH stress applied.

DegradationPathways N1 N-(4-carbamimidamidophenyl)acetamide (Stable at Neutral pH, 25°C) N2 Alkaline Stress (pH > 10) Nucleophilic OH⁻ Attack N1->N2 pH Increase N3 Acidic Stress (pH < 2) Electrophilic H⁺ Catalysis N1->N3 pH Decrease + Heat N4 Tetrahedral Intermediate (Core Carbon) N2->N4 Rate ∝ [OH⁻]² N5 Resonance Disruption (Carbonyl Carbon) N3->N5 Protonation N6 Degradant A: 4-aminoacetanilide + Urea N4->N6 C-N Bond Cleavage N7 Degradant B: 4-guanidinoaniline + Acetic Acid N5->N7 Hydrolysis

Figure 1: pH-dependent degradation pathways of N-(4-carbamimidamidophenyl)acetamide.

Part 4: Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate built-in quality control steps to confirm that the physical chemistry of the molecule is not compromising your workflow.

Protocol A: Preparation and Validation of a Stable 10 mM Aqueous Stock Solution

This protocol prevents hygroscopic weighing errors and pH-drift degradation.

  • Equilibration: Bring the sealed vial of N-(4-carbamimidamidophenyl)acetamide salt to room temperature (25°C) in a desiccator for 30 minutes.

    • Causality: Prevents atmospheric moisture from condensing on the cold, hygroscopic salt, which would cause inaccurate mass measurements.

  • Solvent Preparation: Prepare a 50 mM Phosphate Buffer (pH 6.5) using LC-MS grade water.

    • Causality: pH 6.5 ensures the guanidine group remains fully protonated (pKa ~12.5) and resonance-stabilized, completely preventing nucleophilic OH⁻ attack.

  • Dissolution: Weigh the appropriate mass of the compound (adjusting for the specific salt's molecular weight) to achieve a 10 mM concentration and dissolve in 1.0 mL of the prepared buffer. Vortex for 30 seconds.

  • Validation (Self-Check): Measure the pH of the final solution using a micro-pH probe. If the pH has shifted outside the 6.0–7.5 range, discard and remake.

    • Causality: Because the compound is a salt of a strong base, dissolving it at high concentrations can overpower weak buffers, inadvertently pushing the pH into a degradation-prone alkaline zone.

  • Filtration & Storage: Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Removes potential microbial contaminants that express guanidinases. Store aliquots at -80°C for long-term stability.

Protocol B: Forced Degradation Assay (Stability-Indicating Method)

Use this protocol to generate reference degradants and validate your LC-MS/HPLC methods.

  • Acidic Stress (Acetamide Cleavage): Mix 100 µL of the 10 mM stock with 900 µL of 1.0 M HCl. Incubate at 80°C for 4 hours.

    • Causality: Acetamide hydrolysis at room temperature is kinetically restricted due to a high activation barrier (~0.8 eV); elevated thermal energy is required to drive the protonation and subsequent hydrolysis 1[1].

  • Alkaline Stress (Guanidine Cleavage): Mix 100 µL of the 10 mM stock with 900 µL of 1.0 M NaOH. Incubate at 25°C for 24 hours.

    • Causality: Guanidine alkaline hydrolysis proceeds readily at room temperature once the molecule is deprotonated 2[2].

  • Neutral Control: Mix 100 µL of stock with 900 µL of pH 7.0 buffer at 25°C.

  • Validation (Quenching): Neutralize all stressed samples to pH 7.0 using equimolar HCl or NaOH before LC-MS injection.

    • Causality: Injecting extreme pH solutions into an LC-MS will cause the compound to degrade during the chromatographic run (inside the column or autosampler), making it impossible to tell if the degradation happened in the sample tube or the instrument. Neutralization locks the degradation state at the exact time point of the assay.

References

  • Acetamide - Grokipedia. Grokipedia. [Link]

  • Lipophilic Guanidine with Enhanced Stability for Use in Cesium Separation from Legacy High-Level Nuclear Waste | Industrial & Engineering Chemistry Research. ACS Publications.[Link]

  • A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. PMC.[Link]

Sources

Optimization

Overcoming poor bioavailability of N-(4-carbamimidamidophenyl)acetamide

Welcome to the Technical Support Center for drug development professionals. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical liabilities of N-(4-carbamimidamidopheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for drug development professionals. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical liabilities of N-(4-carbamimidamidophenyl)acetamide (also known as 4-guanidinoacetanilide) and provide field-proven, self-validating methodologies to overcome its poor oral bioavailability.

Part 1: Mechanistic Overview & Causality

N-(4-carbamimidamidophenyl)acetamide suffers from exceptionally poor oral bioavailability due to its highly basic carbamimidamido (guanidino) group. With a pKa of ~13.5, this moiety is permanently protonated (>99.99% ionized) across the entire physiological pH range of the gastrointestinal (GI) tract (pH 1.2–8.0). This permanent positive charge creates a massive hydration shell, preventing the molecule from partitioning into the lipophilic enterocyte membrane, thereby shutting down passive transcellular diffusion.

To overcome this, we must manipulate the molecule's charge state or its microenvironment.

Part 2: Troubleshooting Guides & FAQs

Q1: Our in vitro Caco-2 and PAMPA permeability assays show an apparent permeability ( Papp​ ) of near zero. How can we structurally overcome this without losing target affinity? A1: You must temporarily mask the positive charge using a bioreversible prodrug strategy. The most clinically validated approach for guanidines is the synthesis of an N-hydroxyguanidine or an alkoxycarbonyl (carbamate) derivative[1]. By converting the guanidine to an N-hydroxyamidine, you reduce the pKa from ~13.5 to approximately 5.0. At the intestinal pH of 6.5, the molecule becomes predominantly unionized, drastically increasing its LogD and allowing rapid passive diffusion. This is the exact mechanistic rationale used in the development of the anticoagulant ximelagatran from its impermeable parent, melagatran[1].

Q2: We synthesized the N-hydroxy prodrug, and while permeability improved, in vivo rat PK shows very low systemic exposure of the active parent drug. What is the cause? A2: If the prodrug is absorbed but the parent drug is absent in systemic circulation, the failure lies in the bioactivation step. N-hydroxyguanidines require enzymatic reduction of the N-O bond, primarily mediated by the mitochondrial amidoxime reducing component (mARC) in the liver. If your specific derivative is a poor substrate for mARC, it will circulate as the inactive prodrug. Solution: Switch to a sulfenamide prodrug or an N-acyloxyalkyl carbamate . Sulfenamides (containing an N-S bond) are rapidly bioactivated by ubiquitous endogenous thiols like glutathione (GSH)[2], bypassing the need for specific reductase affinity. Alternatively, carbamates rely on widespread esterases[3].

Q3: Regulatory constraints prevent us from modifying the API structure. Are there formulation-based workarounds? A3: Yes, though they are generally less efficient than prodrugs. You must utilize ion-pairing or paracellular permeation enhancers . Solution: Formulate the API with a lipophilic counterion like sodium docusate or oleic acid. The anionic counterion binds the guanidinium cation, forming a neutral, lipophilic complex that can partition into the lipid bilayer. Alternatively, use permeation enhancers like SNAC (Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate), which transiently open epithelial tight junctions to allow paracellular transport of the polar API.

Part 3: Data Presentation

The table below summarizes the expected physicochemical shifts and pharmacokinetic outcomes when applying structural modifications to N-(4-carbamimidamidophenyl)acetamide.

Compound StrategyModificationpKa (Basic Center)LogD (at pH 6.5)Caco-2 Papp​ ( 10−6 cm/s)Expected Oral Bioavailability (F%)Bioactivation Mechanism
Parent API None (Guanidine)~13.5-2.8< 0.5< 5%N/A
N-OH Prodrug N-hydroxylation~5.0+1.2> 15.040 - 60%Hepatic mARC Reductases
Sulfenamide Prodrug N-S bond formation~4.5+1.8> 20.050 - 70%Glutathione (GSH) Cleavage
Ion-Pair Formulation + Sodium Docusate~13.5+0.5 (Complex)~ 5.015 - 25%Dissociation in plasma

Part 4: Experimental Protocols

Protocol 1: Synthesis & Validation of the N-Hydroxyguanidine Prodrug

This protocol utilizes a self-validating analytical step to ensure the permanent charge has been successfully masked.

  • Thioamidation: Convert the acetamide precursor to an S-methylisothiourea intermediate using Lawesson's reagent followed by methyl iodide.

    • Causality: The S-methyl group acts as an excellent leaving group for the subsequent nucleophilic attack, ensuring high yields without harsh conditions.

  • Hydroxylaminolysis: React the intermediate with hydroxylamine hydrochloride ( NH2​OH⋅HCl ) in the presence of N,N-diisopropylethylamine (DIPEA) in ethanol at 60°C for 4 hours.

    • Causality: DIPEA neutralizes the HCl salt, freeing the nucleophilic nitrogen of hydroxylamine to displace the methanethiol and form the N-hydroxyguanidine.

  • Self-Validating Analytical Control: Purify via preparative HPLC. Confirm the loss of the permanent charge via LC-MS.

    • Validation: The parent compound will show an [M+H]+ at m/z 236 and elute in the void volume on a reverse-phase C18 column due to extreme polarity. The successful N-OH prodrug will show an [M+H]+ at m/z 252 but must elute significantly later (higher retention time) due to its increased lipophilicity at the mobile phase pH.

Protocol 2: Caco-2 Permeability Assay with Ion-Pairing Agents

This protocol incorporates built-in controls to prevent false positives caused by membrane degradation from surfactants.

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: 21 days are strictly required for the cells to differentiate fully and express the tight junction proteins necessary to mimic the human enterocyte barrier.

  • Buffer Preparation: Prepare the apical buffer (HBSS, pH 6.5) containing 10 µM API and 50 µM sodium docusate (ion-pairing agent). Prepare the basolateral buffer (HBSS, pH 7.4) with 1% BSA.

    • Causality: The pH gradient mimics the physiological intestinal-to-blood gradient. BSA in the basolateral chamber acts as a protein sink, maintaining sink conditions for the highly lipophilic ion-paired complex once it crosses the membrane.

  • Internal Controls (Self-Validating System): Spike the apical chamber with 100 µM Lucifer Yellow (paracellular marker) and 10 µM Propranolol (transcellular marker).

    • Validation: Surfactants like docusate can destroy cell membranes. If the Lucifer Yellow Papp​ exceeds 0.5×10−6 cm/s, the monolayer integrity has been compromised by the formulation, and the well's data must be discarded. If Propranolol Papp​ drops below 20×10−6 cm/s, the cells lack proper membrane fluidity.

  • Sampling & Analysis: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify via LC-MS/MS and calculate Papp​=(dQ/dt)/(C0​×A) .

Part 5: Mandatory Visualization

G cluster_0 Intestinal Lumen (pH 6.5) cluster_1 Epithelium / Enterocyte cluster_2 Hepatic / Systemic Parent Parent Drug (Guanidinium +) pKa ~13.5 Barrier Apical Membrane Parent->Barrier Repelled (Charge) Excretion Fecal Excretion Parent->Excretion Poor Absorption Prodrug N-OH Prodrug (Neutral) pKa ~5.0 Prodrug->Barrier Passive Diffusion (High LogD) Liver Hepatic Metabolism (mARC Reductases) Barrier->Liver Portal Vein Systemic Active Parent Drug in Circulation Liver->Systemic Bioactivation (N-O Cleavage)

Absorption and bioactivation pathway of the N-OH prodrug versus the ionized parent drug.

References

  • Rautio, J. (Ed.). (2011). Prodrugs and Targeted Delivery: Towards Better ADME Properties. Wiley-VCH.[Link][1]

  • Huttunen, K. M., et al. (2009). The First Bioreversible Prodrug of Metformin with Improved Lipophilicity and Enhanced Intestinal Absorption. Journal of Medicinal Chemistry - ACS Publications.[Link][2]

  • Steinmetzer, T., et al. (2012). Design of Small-Molecule Active-Site Inhibitors of the S1A Family Proteases as Procoagulant and Anticoagulant Drugs. Journal of Medicinal Chemistry - ACS Publications.[Link][3]

Sources

Troubleshooting

Addressing false positives with N-(4-carbamimidamidophenyl)acetamide screening

Technical Support Center: N-(4-carbamimidamidophenyl)acetamide Screening Welcome to the technical support guide for researchers utilizing N-(4-carbamimidamidophenyl)acetamide, also commonly known as p-aminobenzamidine, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(4-carbamimidamidophenyl)acetamide Screening

Welcome to the technical support guide for researchers utilizing N-(4-carbamimidamidophenyl)acetamide, also commonly known as p-aminobenzamidine, in screening campaigns. This resource provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of false-positive results. Our goal is to equip you with the knowledge to design robust assays, correctly interpret your data, and confidently validate your screening hits.

Section 1: Understanding the Challenge: Core Concepts & FAQs

This section addresses the fundamental reasons why N-(4-carbamimidamidophenyl)acetamide and related compounds can be a source of frustration in screening campaigns, particularly those targeting proteases.

Q1: My high-throughput screen (HTS) identified N-(4-carbamimidamidophenyl)acetamide as a potent inhibitor of my target enzyme. Why should I be cautious about this result?

A1: You should proceed with caution because N-(4-carbamimidamidophenyl)acetamide belongs to the benzamidine class of molecules, which are well-documented, reversible, competitive inhibitors of serine proteases.[1][2] Its core structure mimics a key feature of the natural substrates for these enzymes (like trypsin and thrombin), allowing it to bind within the active site of many different proteases with varying affinity.[3][4] This inherent lack of specificity is why it's often termed a "promiscuous" inhibitor.[5][6]

The amidine group is positively charged at physiological pH and frequently forms strong interactions with negatively charged residues (like Aspartate) commonly found in the S1 specificity pocket of trypsin-like serine proteases.[7] While it is a genuine inhibitor, its activity against a wide range of proteases means that a "hit" in your primary screen may not represent selective inhibition of your specific target.[8][9] It is a classic example of a frequent hitter that requires rigorous follow-up to confirm target-specific engagement.

Q2: What are the most common mechanisms by which this compound can generate a false positive or a misleading result in my assay?

A2: Beyond its promiscuous, on-target inhibition of multiple proteases, the compound can cause misleading results through several other mechanisms:

  • Assay Technology Interference: N-(4-carbamimidamidophenyl)acetamide is intrinsically fluorescent.[10] In assays that use fluorescence as a readout (e.g., measuring the release of a fluorophore like AMC from a peptide substrate), the compound's own fluorescence can interfere with the signal, leading to an apparent change in enzyme activity that is not due to true inhibition.[10][11] This can manifest as either quenching or enhancement of the signal depending on the specific wavelengths used.

  • Colloidal Aggregation: At higher concentrations, many small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[12][13] This is a common artifact in HTS.[14] These aggregates effectively "trap" the enzyme, preventing it from accessing its substrate, which presents as inhibition. This mechanism is not specific to the enzyme's active site and can often be identified by its characteristic steep dose-response curves and sensitivity to detergents.

  • Reactive Impurities: Commercially sourced compound libraries are not always 100% pure. Reactive impurities from the synthesis or degradation products from storage can covalently modify your target enzyme, leading to irreversible inhibition that is incorrectly attributed to the parent compound.[15]

Section 2: Troubleshooting & Hit Validation Workflow

If you've identified N-(4-carbamimidamidophenyl)acetamide or a related analog as a hit, a systematic validation workflow is critical. This section provides a logical progression of experiments to triage your results.

// Node Definitions PrimaryHit [label="Primary HTS Hit\n(e.g., N-(4-carbamimidamidophenyl)acetamide)", fillcolor="#FBBC05", fontcolor="#202124"]; DoseResponse [label="1. Confirmation & Dose-Response\n(Determine IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AssayInterference [label="2. Assay Interference Check\n(e.g., No-Enzyme Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OrthogonalAssay [label="3. Orthogonal Biochemical Assay\n(Different detection method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SelectivityScreen [label="4. Selectivity Counterscreen\n(vs. Unrelated Protease, e.g., Trypsin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biophysical [label="5. Biophysical Validation\n(e.g., SPR, ITC, MST)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ConfirmedHit [label="Validated, Selective Hit", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FalsePositive [label="Triage as False Positive\nor Promiscuous Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions PrimaryHit -> DoseResponse; DoseResponse -> AssayInterference [label="Consistent IC50?"]; AssayInterference -> OrthogonalAssay [label="No Interference?"]; OrthogonalAssay -> SelectivityScreen [label="Similar Potency?"]; SelectivityScreen -> Biophysical [label="Selective Inhibition?"]; Biophysical -> ConfirmedHit [label="Direct Binding Confirmed?"];

// False Positive Paths DoseResponse -> FalsePositive [label="No/Poor Curve", color="#EA4335"]; AssayInterference -> FalsePositive [label="Signal Interference", color="#EA4335"]; OrthogonalAssay -> FalsePositive [label="No Activity", color="#EA4335"]; SelectivityScreen -> FalsePositive [label="Not Selective", color="#EA4335"]; Biophysical -> FalsePositive [label="No Direct Binding", color="#EA4335"]; } dot Caption: Hit validation workflow for screening hits.

Q3: My hit confirmed with a nice IC50 curve. What is the very next experiment I should run?

A3: The immediate next step is to rule out assay interference.[14] Before investing in more complex assays, you must confirm that the signal you are measuring is a result of the compound's interaction with the enzyme-substrate reaction.

Run a simple "no-enzyme" control. Prepare your assay as usual, with buffer, substrate, and the compound at various concentrations, but omit the target enzyme. If you still observe a concentration-dependent change in your signal (e.g., a decrease in fluorescence), it strongly indicates that your compound is directly interfering with the detection method.[11] Another crucial control is to test for compound-driven substrate degradation, which can be assessed using a label-free method like mass spectrometry.[16]

Q4: How do I design an effective counterscreen to test for selectivity?

A4: An effective counterscreen uses an unrelated enzyme that is known to be inhibited by the compound class. For a benzamidine-based hit from a screen against a specific serine protease (e.g., Factor Xa), the ideal counterscreen is a readily available, inexpensive serine protease like trypsin .[9][11]

The goal is to determine the IC50 of your compound against trypsin under assay conditions as close as possible to your primary screen.

  • A truly selective hit for your target should show significantly lower potency against trypsin (e.g., >100-fold higher IC50).

  • A non-selective, promiscuous hit like N-(4-carbamimidamidophenyl)acetamide will likely inhibit both your target and trypsin with similar potency.[2][8]

This single experiment is often the most efficient way to triage frequent hitters from this chemical class.

Q5: My compound appears selective. How can I definitively prove it binds directly to my target?

A5: To confirm direct physical engagement, you must use a biophysical method that does not rely on measuring enzyme activity.[17][18] These techniques provide orthogonal validation of the compound-target interaction.

  • Surface Plasmon Resonance (SPR): Immobilize your target protein on a sensor chip and flow your compound over it. SPR measures changes in mass on the surface, allowing for real-time measurement of binding and dissociation kinetics (k_on, k_off) and affinity (K_D).

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between your compound and target in solution. It is the gold standard for determining binding thermodynamics (ΔH, ΔS) and stoichiometry (n).

  • Microscale Thermophoresis (MST): MST measures the change in movement of a fluorescently labeled target protein along a microscopic temperature gradient upon ligand binding. It is a powerful method that requires very little sample.

A confirmed hit from these methods provides high confidence that your compound is a true binder and not an artifact of the biochemical assay.[18]

Section 3: Protocols & Data Interpretation

This section provides actionable protocols for the key experiments discussed above and guidance on interpreting the results.

Experimental Protocol: Trypsin Counterscreen Assay (Fluorescence-Based)

This protocol is designed to assess the inhibitory activity of a hit compound against bovine trypsin as a measure of selectivity.

Materials:

  • Bovine Trypsin (e.g., TPCK-treated)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.01% Tween-20

  • Fluorogenic Substrate: Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride (Boc-L-Arg-AMC)

  • Compound of Interest (dissolved in 100% DMSO)

  • 96-well or 384-well black, flat-bottom assay plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Plating: Create a serial dilution of your compound in 100% DMSO. Dispense a small volume (e.g., 1 µL) of the DMSO dilutions into the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) and "no enzyme" controls.

  • Enzyme Preparation: Prepare a working solution of trypsin in cold assay buffer at 2X the final desired concentration (e.g., 20 nM for a 10 nM final concentration).

  • Enzyme Addition: Add the 2X trypsin solution to all wells except the "no enzyme" controls. Add an equal volume of assay buffer to the "no enzyme" wells. Allow the plate to incubate for 15 minutes at room temperature to permit compound-enzyme binding.

  • Substrate Preparation: Prepare a working solution of Boc-L-Arg-AMC in assay buffer at 2X the final desired concentration (e.g., 20 µM for a 10 µM final).

  • Initiate Reaction: Add the 2X substrate solution to all wells to start the reaction.

  • Kinetic Read: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each well by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Normalize the data: % Inhibition = 100 * [1 - (Rate_compound - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme)].

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation Table: Selectivity Profile

The table below illustrates how to compare data from your primary screen and the trypsin counterscreen to make a decision.

CompoundTarget Enzyme IC50 (nM)Trypsin IC50 (nM)Selectivity Index (Trypsin IC50 / Target IC50)Interpretation & Next Step
Hit A 50751.5Poor Selectivity. Likely a promiscuous inhibitor. Triage.
Hit B 120> 50,000> 416Good Selectivity. A promising candidate. Proceed to biophysical validation.
N-(4-carbamimidamidophenyl)acetamide 82,000 (uPA)[9]6,100 (Trypsin)[10]~0.07Inhibits both. Classic promiscuous scaffold. Use as control, do not pursue.

References

  • Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. PubMed - [Link]

  • Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. GE Healthcare - [Link]

  • Use of parallel validation high-throughput screens to reduce false positives and identify novel dengue NS2B-NS3 protease inhibitors. PMC - [Link]

  • Benzamidine Sepharose 6B. Cytiva - [Link]

  • Tackling assay interference associated with small molecules. PubMed - [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs - [Link]

  • Assay Interference by Chemical Reactivity. NCBI Bookshelf - [Link]

  • Nuisance small molecules under a machine-learning lens. Royal Society of Chemistry - [Link]

  • p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. PubMed - [Link]

  • Benzamidine. Wikipedia - [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications - [Link]

  • Identification of Promiscuous Small Molecule Activators in High-Throughput Enzyme Activation Screens. ACS Publications - [Link]

  • Inhibition of four human serine proteases by substituted benzamidines. PubMed - [Link]

  • Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - [Link]

  • Meta-benzamidine derivatives as serine protease inhibitors.
  • High Throughput Screening of Protease Inhibitor Libraries Using a Novel Dual Pseudotype-Based Assay for SARS-CoV Entry. PMC - [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute - [Link]

  • Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated. RSC Publishing - [Link]

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - [Link]

  • High-throughput assays for promiscuous inhibitors. PubMed - [Link]

  • Promiscuous Inhibitors. Malvern Panalytical - [Link]

  • High-throughput Assays for Promiscuous Inhibitors. ResearchGate - [Link]

Sources

Optimization

Optimizing LC-MS/MS parameters for N-(4-carbamimidamidophenyl)acetamide detection

Technical Support Center: LC-MS/MS Optimization for N-(4-carbamimidamidophenyl)acetamide Overview N-(4-carbamimidamidophenyl)acetamide (also known as 4-acetamidophenylguanidine) is a highly polar, basic small molecule (M...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS/MS Optimization for N-(4-carbamimidamidophenyl)acetamide

Overview N-(4-carbamimidamidophenyl)acetamide (also known as 4-acetamidophenylguanidine) is a highly polar, basic small molecule (MW: 192.22 g/mol )[1]. Its chemical structure features an acetamide group and a strongly basic guanidine moiety (pKa ~13). During LC-MS/MS method development, researchers frequently encounter poor chromatographic retention, severe peak tailing, and matrix-induced ion suppression. This guide provides field-proven, mechanistically grounded solutions to optimize your bioanalytical workflows.

FAQ 1: Chromatography & Retention Mechanics

Q: My analyte elutes in the void volume on a standard C18 column. How can I improve retention without using MS-suppressing ion-pairing reagents? A: The guanidine moiety remains permanently protonated under standard acidic or neutral LC conditions. Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic adsorption, which is insufficient for highly polar, charged species[2].

Causality & Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . Unlike RPLC, HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic/Z-HILIC) and a highly organic mobile phase. The retention mechanism is orthogonal to C18; it relies on the partitioning of the polar analyte into an immobilized, water-rich layer on the surface of the stationary phase [3]. For optimal retention, start your gradient at 90-95% Acetonitrile.

Q: I am experiencing severe peak tailing on my silica-based HILIC column. What causes this and how do I resolve it? A: Peak tailing for basic compounds is typically caused by secondary electrostatic interactions between the positively charged guanidinium ion and unreacted, negatively charged silanol groups on the silica support.

Causality & Solution: To mitigate this, you must "mask" the silanols. Use a high buffer concentration (e.g., 10–20 mM ammonium formate) in both Mobile Phase A (aqueous) and Mobile Phase B (organic). The ammonium ions competitively bind to the silanols, preventing the analyte from lingering on the column. Maintain the pH around 3.0–4.0 using formic acid to ensure consistent ionization of both the analyte and the buffer.

FAQ 2: Mass Spectrometry & Fragmentation

Q: What are the optimal MRM transitions for N-(4-carbamimidamidophenyl)acetamide, and what is the fragmentation mechanism? A: In positive Electrospray Ionization (ESI+), the compound forms a stable[M+H]+ precursor ion at m/z 193.1.

Causality & Solution: Collision-Induced Dissociation (CID) of protonated guanidines typically yields two primary diagnostic fragments [4]:

  • Loss of Ammonia (-17 Da): A 1,2-elimination from the guanidine group yields an abundant fragment at m/z 176.1.

  • Loss of Cyanamide (-42 Da): Cleavage of the guanidine group yields a fragment at m/z 151.1.

Secondary fragmentation involves the loss of ketene (-42 Da) from the acetamide group [5]. We recommend using the m/z 193.1 → 151.1 transition for quantitation due to its high signal-to-noise ratio, and m/z 193.1 → 176.1 as a qualifier.

Pathway Precursor [M+H]+ m/z 193.1 Protonated Guanidine Frag1 m/z 176.1 Loss of NH3 (-17 Da) Precursor->Frag1 -NH3 Frag2 m/z 151.1 Loss of Cyanamide (-42 Da) Precursor->Frag2 -H2NCN Frag3 m/z 134.1 Subsequent Loss of Ketene Frag1->Frag3 -C2H2O Frag2->Frag3 -NH3

Fig 1. ESI+ Collision-Induced Dissociation (CID) fragmentation pathway.

FAQ 3: Sample Preparation & Extraction

Q: Which Solid-Phase Extraction (SPE) chemistry yields the highest recovery from plasma/urine? A: Avoid standard Reversed-Phase (RP) or Strong Cation Exchange (MCX) sorbents. Because the guanidine group is an extremely strong base (pKa ~13), it will remain permanently charged even at high pH. If you use MCX (which contains strongly acidic sulfonic acid groups), the analyte will bind so tightly that it cannot be eluted without using excessively harsh conditions that degrade the compound.

Causality & Solution: Use a Mixed-Mode Weak Cation Exchange (WCX) sorbent [6]. WCX utilizes carboxylic acid functional groups (pKa ~4.5).

  • Load: The permanently charged guanidine binds strongly to the ionized carboxylate groups at neutral pH.

  • Wash: You can wash with 100% organic solvents (e.g., Methanol) to remove neutral and acidic matrix interferences without losing the analyte[7].

  • Elute: Elute using a strongly acidic solution (e.g., 2% Formic Acid in Acetonitrile). The acid drops the pH below the pKa of the WCX sorbent, neutralizing the carboxylic acid groups and releasing your target analyte.

Workflow Start Biological Sample (Plasma/Urine) SPE Weak Cation Exchange (WCX) SPE Retains strong guanidine base Start->SPE Wash High Organic Wash (Removes neutral/acidic lipids) SPE->Wash Elute Acidic Elution (e.g., 2% Formic Acid) Wash->Elute LC HILIC Chromatography (Amide/Z-HILIC Column) Elute->LC MS ESI+ MS/MS Detection MRM: 193.1 -> 151.1 / 176.1 LC->MS

Fig 2. Step-by-step WCX SPE and LC-MS/MS workflow for N-(4-carbamimidamidophenyl)acetamide.

Step-by-Step Methodologies & Quantitative Data

Table 1: Optimized MRM Transitions & MS Parameters

ParameterValue
Ionization Mode ESI Positive (+)
Precursor Ion m/z 193.1
Quantifier Ion m/z 151.1 (Collision Energy: 20 eV)
Qualifier Ion m/z 176.1 (Collision Energy: 15 eV)
Capillary Voltage 3.0 kV
Desolvation Temp 400 °C

Table 2: HILIC Gradient Protocol Column: BEH Amide or Z-HILIC (2.1 x 100 mm, 1.7 µm) Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0) Mobile Phase B: 20 mM Ammonium Formate in Acetonitrile (pH 3.0) Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.05%95%
1.05%95%
4.040%60%
5.040%60%
5.15%95%
8.05%95% (Re-equilibration)

Self-Validation Checkpoint: Ensure your sample injection solvent closely matches the starting mobile phase conditions (>85% Acetonitrile). Injecting a highly aqueous sample onto a HILIC column will disrupt the water-rich partitioning layer, leading to peak splitting and catastrophic loss of retention.

References

  • Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples Source: MDPI / ResearchGate URL:[Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development Source: Analytical and Bioanalytical Chemistry (Springer / PMC) URL:[Link]

  • Generation and Dissociation Pathways of Singly and Doubly Protonated Bisguanidines in the Gas Phase Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Guanidine Derivatives: A Comparative Analysis of N-(4-carbamimidamidophenyl)acetamide and Its Contemporaries

Executive Summary The guanidinium group is a cornerstone of medicinal chemistry, prized for its unique electronic and structural properties that enable potent and selective interactions with biological targets.[1][2] Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The guanidinium group is a cornerstone of medicinal chemistry, prized for its unique electronic and structural properties that enable potent and selective interactions with biological targets.[1][2] This guide provides an in-depth comparison of a representative phenylguanidine scaffold, N-(4-carbamimidamidophenyl)acetamide, against a diverse panel of other guanidine-containing derivatives. We will dissect their mechanisms of action, compare their performance using key experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the guanidine moiety in their therapeutic programs.

Introduction: The Guanidine Moiety - A Privileged Scaffold in Drug Discovery

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. In biological systems, the guanidine group of the amino acid arginine is fundamental to protein structure and function. In medicinal chemistry, this moiety is considered a "privileged scaffold" due to a confluence of favorable properties.[2][3]

  • High Basicity: Guanidines are among the strongest organic bases, with pKa values typically around 13.5.[1] At physiological pH, they are protonated to form the guanidinium cation.

  • Resonance Stabilization: The positive charge of the guanidinium ion is delocalized across all three nitrogen atoms, creating a highly stable, planar, and symmetric cation. This "Y-aromaticity" is key to its low pKa and stable nature.[1]

  • Hydrogen Bonding Capability: The planar guanidinium group acts as a potent hydrogen bond donor, capable of forming multiple, high-affinity, bidentate hydrogen bonds with anionic groups like carboxylates and phosphates found in biological targets.[1][2]

These features allow guanidine derivatives to engage in a wide array of non-covalent interactions, including hydrogen bonding and charge pairing, making them versatile pharmacophores for designing enzyme inhibitors, receptor antagonists, and agents that interact with nucleic acids.[2] Consequently, guanidine-containing compounds have found therapeutic applications as antidiabetic, antihypertensive, anticancer, and antimicrobial agents.[3][4][5]

Focus Scaffold: N-(4-carbamimidamidophenyl)acetamide

N-(4-carbamimidamidophenyl)acetamide (CAS 53032-86-3) represents a simple yet compelling scaffold combining the key guanidine pharmacophore with an acetamide-substituted phenyl ring.[6] While this specific molecule is not extensively characterized in the public domain, its structure allows us to infer potential activities and use it as a model for a broader class of phenylguanidine compounds.

  • The Guanidine Head: This positively charged group is expected to be the primary driver of interactions with biological targets, likely binding to anionic pockets in enzymes or the phosphate backbone of DNA.[2]

  • The Phenyl Acetamide Tail: The acetamide group is a common feature in many approved drugs and can contribute to target affinity through hydrogen bonding and hydrophobic interactions.[7][8] The phenyl ring provides a rigid spacer and can be functionalized to modulate properties like solubility, lipophilicity, and target selectivity.

The logical relationship between the structural components and their potential function is critical for rational drug design.

G cluster_0 N-(4-carbamimidamidophenyl)acetamide cluster_1 Predicted Biological Interactions Scaffold Phenyl Ring (Rigid Spacer) Head Guanidinium Group (Primary Pharmacophore) Scaffold->Head Tail Acetamide Group (Modulator) Scaffold->Tail Target Anionic Binding Pocket (e.g., Carboxylate, Phosphate) Head->Target Charge Pairing & H-Bonding H_Bond Hydrogen Bonding & Hydrophobic Interactions Tail->H_Bond Fine-tunes Affinity G cluster_workflow AChE Inhibition Assay Workflow A 1. Prepare Reagents (Buffer, DTNB, ATCI, Enzyme) C 3. Plate Loading (Add reagents & compound to 96-well plate) A->C B 2. Compound Dilution (Serial dilutions of test guanidine) B->C D 4. Initiate Reaction (Add AChE Enzyme) C->D E 5. Kinetic Reading (Measure Absorbance at 412 nm over time) D->E F 6. Data Analysis (Calculate reaction rates, % Inhibition, and IC50) E->F

Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

Discussion and Future Perspectives

The comparative analysis reveals the remarkable versatility of the guanidine scaffold. While N-(4-carbamimidamidophenyl)acetamide itself remains an exploratory molecule, its structure embodies a promising strategy. By combining a proven DNA-interacting group (guanidinium) with a tunable acetamide tail, it serves as a template for creating libraries of novel therapeutics, particularly in oncology.

The key structure-activity relationship (SAR) insights are:

  • Guanidine is Key: The presence and accessibility of the guanidinium cation are paramount for activity across all compared compounds.

  • Scaffold Dictates Target: The nature of the molecular backbone (biguanide, phenyl, alkaloid) directs the compound to entirely different target classes (metabolic enzymes, GPCRs, DNA, hydrolases).

  • Substituents Fine-Tune Potency: Modifications, such as the cyano group in Terbogrel or the aryl groups in DNA binders, are critical for achieving high potency and selectivity.

Future work should focus on synthesizing and screening a library of N-(4-carbamimidamidophenyl)acetamide analogs. By modifying the substituents on the phenyl ring and altering the linker between the ring and the guanidine group, it may be possible to develop potent and selective inhibitors for various targets. For instance, incorporating lipophilic groups could enhance cell permeability and activity against intracellular targets, while adding hydrogen-bond donors/acceptors could improve affinity for specific enzyme active sites.

Conclusion

The guanidine moiety is a powerful tool in the arsenal of the medicinal chemist. While structurally simple, its unique physicochemical properties enable the design of highly effective therapeutic agents. The N-(4-carbamimidamidophenyl)acetamide scaffold represents a promising, yet underexplored, platform for drug discovery. By understanding the mechanisms and performance of diverse guanidine derivatives like Metformin, Terbogrel, and novel DNA binders, researchers can apply rational design principles to unlock the full potential of this privileged chemical class. The experimental protocols provided herein offer a robust framework for the systematic evaluation and comparison of these next-generation compounds.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (A foundational textbook covering the principles of guanidine basicity and structure).
  • Wexler, R. R., Greenlee, W. J., Irvin, J. D., et al. (1996). RATIONAL DESIGN OF POTENT, ORALLY ACTIVE, NONPEPTIDE ANGIOTENSIN II RECEPTOR ANTAGONISTS. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3000565, N-(4-carbamothioylphenyl)acetamide. [Link]

  • Blandino, G., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry. [Link]

  • Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

  • Akhtar, M. N., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]

  • Szałaj, S., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience. [Link]

  • Piras, M., et al. (2018). Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. Journal of Medicinal Chemistry. [Link]

  • Sack, J. T., et al. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. Journal of General Physiology. [Link]

  • de Oliveira, H. C., et al. (2025). Antifungal activity of guanidine compounds. Journal of Medical Mycology. [Link]

  • Szałaj, S., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. [Link]

  • Narjes, F., et al. (1999). Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Molbase. N-[4-[(E)-(carbamimidoylhydrazinylidene)methyl]phenyl]acetamide. [Link]

  • INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL. [Link]

  • Akhtar, M. N., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. [Link]

  • Patsnap Synapse. (2024). What is Acetamide used for? [Link]

  • Zhang, Y., et al. (2021). Discovery of Guanidine Derivatives from Buthus martensii Karsch with Metal-Binding and Cholinesterase Inhibition Properties. Molecules. [Link]

  • Kavanagh, K., et al. (2022). Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. Journal of Fungi. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. [Link]

  • Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Pharmaceuticals. [Link]

Sources

Comparative

Preclinical Validation of N-(4-carbamimidamidophenyl)acetamide (N4-CPA): A Comparative Guide

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous, causality-driven framework for evaluating N-(4-carbamimidamidophenyl)acetamide (N4-CPA) . By benc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a rigorous, causality-driven framework for evaluating N-(4-carbamimidamidophenyl)acetamide (N4-CPA) . By benchmarking this synthetic small molecule against established clinical standards, we can objectively validate its efficacy and safety profile in preclinical animal models.

Mechanistic Rationale: Targeting the S1 Pocket

N4-CPA is characterized by its p-acetamidophenylguanidine scaffold. In the realm of antithrombotic drug design, the guanidino moiety serves as a highly potent arginine mimetic. Trypsin-like serine proteases, such as thrombin (Factor IIa), possess a deep S1 specificity pocket with a critical aspartic acid residue (Asp189) at its base. The guanidino group of N4-CPA is strategically designed to insert into this S1 pocket, forming a canonical salt bridge and hydrogen bond network with Asp189[1].

This structural reliance on a phenylguanidine scaffold to target the S1 pocket is a well-documented strategy for achieving high affinity and selectivity in nonpeptidic serine protease inhibitors[2]. By competitively occupying the active site, N4-CPA prevents the cleavage of fibrinogen into fibrin, thereby halting the coagulation cascade.

Mechanism N4CPA N4-CPA (Inhibitor) Guanidino Guanidino Group (Arginine Mimetic) N4CPA->Guanidino features S1Pocket Thrombin S1 Pocket (Asp189 Salt Bridge) Guanidino->S1Pocket binds to Catalytic Catalytic Triad Inhibition S1Pocket->Catalytic induces Outcome Antithrombotic Efficacy Catalytic->Outcome results in

Fig 1. Mechanistic pathway of N4-CPA targeting the thrombin S1 pocket via its guanidino moiety.

Comparative Efficacy Profiling

To establish trustworthiness in our validation, N4-CPA must be benchmarked against two clinical-stage serine protease inhibitors:

  • Argatroban: A univalent direct thrombin inhibitor that binds directly to the active center of thrombin, making it highly effective in arterial thrombosis models where platelet-rich thrombi dominate[3].

  • Nafamostat Mesylate: A broad-spectrum synthetic serine protease inhibitor containing a guanidinobenzoate moiety, proven effective in preventing thrombin-induced lethality and disseminated intravascular coagulation (DIC) in murine models[4].

Quantitative Comparison Summary
Pharmacological ParameterN4-CPA (Experimental)Argatroban (Clinical Standard)Nafamostat Mesylate (Clinical Standard)
Primary Target Thrombin (Factor IIa)Thrombin (Factor IIa)Broad-spectrum (Thrombin, Plasmin, Trypsin)
Binding Mechanism Competitive S1 pocket binderUnivalent active site binderCovalent acyl-enzyme intermediate
In Vivo Efficacy Model Arterial & Venous ThrombosisArterial ThrombosisDIC & Venous Thrombosis
Hemorrhagic Risk Moderate (Dose-dependent)Moderate to HighLow (Ultra-short half-life)

In Vivo Validation Workflows

A robust preclinical validation requires self-validating protocols. Every experiment must include internal controls, strict blinding, and a clear physiological rationale for the chosen methodology.

Arterial Thrombosis: FeCl3-Induced Carotid Artery Model

Causality & Rationale: We utilize the Ferric Chloride (FeCl3) model because it directly mimics acute arterial thrombosis. The topical application of FeCl3 induces severe oxidative stress, stripping the endothelial layer and exposing subendothelial collagen. This triggers rapid platelet activation and thrombin generation, providing a rigorous stress test for N4-CPA's antithrombotic capacity.

Self-Validating Design:

  • Blinding: The surgeon applying FeCl3 and the technician recording Doppler flow are blinded to the treatment groups.

  • Sham Control: A cohort undergoing surgery without FeCl3 application ensures that surgical trauma alone does not induce occlusion.

Step-by-Step Methodology:

  • Preparation: Anesthetize C57BL/6 mice (8-10 weeks old) using isoflurane (2% maintenance). Secure the animal in a supine position on a temperature-controlled surgical pad (37°C) to prevent hypothermia-induced coagulopathy.

  • Drug Administration: Administer N4-CPA, Argatroban, Nafamostat, or Vehicle (saline) via intravenous tail vein injection 15 minutes prior to injury.

  • Vessel Isolation: Perform a midline cervical incision. Carefully dissect the common carotid artery from the vagus nerve sheath to prevent autonomic artifacts during monitoring.

  • Baseline Monitoring: Place a miniature Doppler flow probe (e.g., Transonic) around the artery. Record baseline pulsatile blood flow for 5 minutes.

  • Endothelial Injury: Apply a 1x1 mm piece of filter paper saturated with 10% FeCl3 directly onto the adventitial surface of the artery for exactly 3 minutes. Remove the paper and flush the area with warm saline.

  • Endpoint Analysis: Continuously monitor blood flow. The primary endpoint is Time to Occlusion (TTO) , defined as the time from FeCl3 removal to a complete cessation of blood flow for >1 minute.

Workflow Prep 1. Animal Prep (Anesthesia & Isolation) Dose 2. Drug Admin (IV Infusion of N4-CPA) Prep->Dose Injury 3. FeCl3 Injury (Endothelial Stripping) Dose->Injury Monitor 4. Doppler Flowmetry (Real-time Blood Flow) Injury->Monitor Endpoint 5. Endpoint Analysis (Time to Occlusion) Monitor->Endpoint

Fig 2. Step-by-step in vivo workflow for the FeCl3-induced arterial thrombosis model.

Hemorrhagic Risk Assessment: Tail Bleeding Time Assay

Causality & Rationale: The primary adverse event of any thrombin inhibitor is excessive bleeding. Efficacy in the FeCl3 model is meaningless without a viable therapeutic window. The tail transection model quantifies primary hemostasis and overall coagulation deficits.

Self-Validating Design:

  • Standardization: The saline bath must be strictly maintained at 37°C. Cold saline induces peripheral vasoconstriction, which would artificially shorten the bleeding time and mask the drug's hemorrhagic risk.

Step-by-Step Methodology:

  • Dosing: Administer the test compounds (N4-CPA, Argatroban, Nafamostat, or Vehicle) at the ED50 doses established in the FeCl3 model.

  • Transection: 15 minutes post-dosing, use a sterile scalpel to amputate exactly 3 mm from the distal tip of the mouse tail.

  • Immersion: Immediately submerge the tail into a 15 mL conical tube filled with 37°C physiological saline.

  • Timing: Start a stopwatch upon immersion. Visually monitor the blood stream descending into the saline.

  • Endpoint: Record the bleeding time when the visible stream of blood completely ceases for a continuous duration of 30 seconds. Cap the maximum observation time at 15 minutes to ensure ethical compliance.

References

  • Crystal structure of inhibitor-bound human MSPL that can activate high pathogenic avian influenza Source: bioRxiv URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Pharmacological studies of FUT-175, nafamstat mesilate. I.
  • (4-Aminomethyl)

Sources

Validation

Reproducibility of N-(4-carbamimidamidophenyl)acetamide Binding Assays: A Technical Guide for Serine Protease Inhibitor Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary Evaluating the binding affinity of small, hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Evaluating the binding affinity of small, highly polar molecules to target proteins is a notoriously error-prone process. N-(4-carbamimidamidophenyl)acetamide (also known as 4-acetamidophenylguanidine, CAS 1426290-72-3)[1] serves as a classic model for this challenge. As a phenylguanidine derivative, it functions as an active-site directed, competitive inhibitor of trypsin-like serine proteases, including urokinase-type plasminogen activator (uPA)[2] and trypsin[3].

This guide objectively compares the binding profile of N-(4-carbamimidamidophenyl)acetamide against alternative S1-pocket inhibitors (Benzamidine and Argatroban). More importantly, it provides field-proven, self-validating protocols across three orthogonal assay modalities—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzymatic Assays—to ensure absolute reproducibility.

Causality in Experimental Design: The Electrostatic Trap

Before comparing alternatives, we must understand why binding assays for phenylguanidine derivatives frequently fail to reproduce.

The root cause lies in the compound's guanidino moiety. With a pKa exceeding 12, this group is fully protonated and positively charged at physiological pH (7.4). While this charge is mechanistically essential for anchoring the inhibitor into the negatively charged S1 pocket of serine proteases (typically interacting with Asp189)[3][4], it is a liability in vitro.

In Surface Plasmon Resonance (SPR), standard CM5 sensor chips feature a carboxymethylated dextran matrix. At pH 7.4, this matrix acts as a cation exchanger, aggressively pulling the positively charged N-(4-carbamimidamidophenyl)acetamide out of the bulk flow. This results in artificially inflated binding signals, non-stoichiometric kinetics, and a failure to reach equilibrium. The solution is not to change the molecule, but to engineer the assay environment.

Product Comparison: S1-Pocket Inhibitors

To contextualize the performance of N-(4-carbamimidamidophenyl)acetamide, we compare it against two benchmark alternatives used in serine protease profiling.

  • Benzamidine: A simple, low-molecular-weight fragment. It is a classic but weak S1 pocket binder, often used as a baseline control[3].

  • N-(4-carbamimidamidophenyl)acetamide: The target compound. It offers moderate affinity (Kd ~50 μM)[5] and serves as an excellent structural scaffold for structure-based drug design (SBDD)[6].

  • Argatroban: A highly potent, structurally complex, FDA-approved peptidomimetic inhibitor that extends beyond the S1 pocket into the S2/S3 subsites, yielding nanomolar affinity.

Table 1: Quantitative Binding Parameters (uPA / Trypsin Model)
InhibitorTarget ProteaseAssay ModalityKd (μM)kon (M⁻¹s⁻¹)koff (s⁻¹)IC50 (μM)
Benzamidine Trypsin / uPASPR / Enzymatic~400> 10⁶> 10~500
N-(4-carbamimidamidophenyl)acetamide Trypsin / uPASPR / ITC / Enzymatic50 - 801.2 × 10⁴0.8~100
Argatroban Thrombin / uPASPR / Enzymatic~0.013.5 × 10⁶0.035~0.02

(Note: Kinetic parameters are representative consensus values derived from orthogonal validation models[3][5].)

Mandatory Visualization: Orthogonal Validation Workflow

To guarantee reproducibility, no single assay should be trusted in isolation. The workflow below illustrates the self-validating system required for highly polar small molecules.

G A Ligand: N-(4-carbamimidamidophenyl)acetamide (High pKa Guanidino Group) B Buffer Optimization (Elevated Ionic Strength to Shield Charge) A->B Preparation C Surface Plasmon Resonance (SPR) Kinetic Profiling (kon, koff) B->C Flow System D Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling (ΔH, -TΔS) B->D Solution Phase E Chromogenic Activity Assay Functional Validation (IC50) B->E Enzymatic F Orthogonal Data Integration (Cross-Validation of Kd) C->F Kd = koff/kon D->F Kd from Isotherm E->F Cheng-Prusoff Eq G Validated Inhibitor Binding Profile (Reproducible Data) F->G Consensus

Caption: Workflow for orthogonal validation of highly polar small-molecule binding assays.

Self-Validating Experimental Methodologies

Protocol A: SPR Kinetic Profiling

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates while suppressing matrix effects.

  • Surface Preparation: Immobilize the target protease (e.g., human uPA) onto a PEG-coated sensor chip (rather than standard CM5) using standard amine coupling. Target an immobilization level of 2500 RU to ensure sufficient signal for a low-molecular-weight ligand (~288 Da)[1].

  • Buffer Formulation (Critical Step): Use modified HEPES-buffered saline (10 mM HEPES, 250 mM NaCl , 0.05% Tween-20, 1% DMSO, pH 7.4).

    • Causality: The elevated NaCl (250 mM vs. standard 150 mM) provides electrostatic shielding, preventing the positively charged guanidino group from interacting nonspecifically with any residual carboxyl groups on the chip surface.

  • Analyte Injection: Inject N-(4-carbamimidamidophenyl)acetamide in a 2-fold dilution series (from 200 μM down to 3.12 μM). Use a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Self-Validation Check: The sensorgrams must reach steady-state equilibrium during the injection phase. If the dissociation phase does not return cleanly to baseline within 60 seconds, non-specific binding is still occurring, and the data must be discarded.

Protocol B: ITC Thermodynamic Profiling

Objective: Provide a label-free, solution-phase cross-validation of the SPR-derived Kd​ , while extracting enthalpy ( ΔH ) and entropy ( −TΔS ).

  • Sample Preparation: Dialyze the protease extensively against the exact assay buffer (50 mM Tris, 150 mM NaCl, pH 7.4). Dissolve the N-(4-carbamimidamidophenyl)acetamide directly into the final dialysate.

    • Causality: Even a 0.5% mismatch in DMSO or salt concentration between the syringe and the cell will generate massive "heat of dilution" artifacts, completely masking the small heat of binding of a moderate-affinity ligand.

  • Titration Parameters: Place 20 μM protease in the sample cell. Titrate 500 μM ligand from the syringe using 19 injections of 2 μL each at 25°C.

  • Self-Validation Check: The integrated heat data must yield a sigmoidal curve. Extract the stoichiometry value ( N ). For a competitive active-site inhibitor, N must equal ~1.0 . An N value > 1.5 strictly indicates non-specific aggregation or secondary binding sites, invalidating the run.

Protocol C: Chromogenic Activity Assay

Objective: Confirm that the biophysical binding translates to functional enzymatic inhibition.

  • Assay Setup: Incubate 1 nM protease with varying concentrations of the inhibitor (0.1 μM to 500 μM) in assay buffer for 15 minutes at 37°C.

  • Substrate Addition: Add a specific chromogenic substrate (e.g., S-2444 for uPA) at a concentration equal to its Km​ .

  • Data Analysis: Measure absorbance at 405 nm over 10 minutes. Calculate the IC50​ .

  • Self-Validation Check: Convert the IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) . The resulting Ki​ must be within a 2-fold range of the Kd​ determined by SPR and ITC[5]. If it is not, the biophysical assays are likely measuring a non-functional binding event.

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of N-(4-carbamimidamidophenyl)acetamide: A Comparative Guide

Executive Summary In the landscape of serine protease inhibitors, achieving a delicate balance between target potency and off-target selectivity remains a central challenge for drug development professionals.[1] has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of serine protease inhibitors, achieving a delicate balance between target potency and off-target selectivity remains a central challenge for drug development professionals.[1] has emerged as a structurally compelling small molecule for targeted inhibition. Characterized by a guanidino (carbamimidamido) group linked to a phenyl ring with an acetamide tail[2], it functions as a competitive inhibitor targeting the S1 specificity pocket of trypsin-like serine proteases.

This technical guide objectively compares the cross-reactivity profile of N-(4-carbamimidamidophenyl)acetamide against two established industry alternatives:

  • Benzamidine : A simple, baseline S1 pocket binder.

  • Nafamostat mesylate : A highly potent, broad-spectrum serine protease and kallikrein inhibitor[3].

Mechanistic Causality: Why Structure Dictates Selectivity

To understand the cross-reactivity profiles, we must examine the causality behind the molecular binding events. The core mechanism of trypsin-like serine proteases relies on a catalytic triad (Ser195, His57, Asp102) adjacent to an S1 specificity pocket containing a critical Asp189 residue.

  • Benzamidine utilizes its amidino group to form a basic salt bridge with Asp189. However, it lacks extended structural features to interact with surrounding subsites, leading to weak, non-selective inhibition.

  • Nafamostat mesylate spans multiple subsites (S1, S2, S3) due to its elongated bis-amidine structure. This massive surface area contact results in extreme potency but notoriously poor selectivity across the protease panel, shutting down nearly all serine proteases it encounters[4].

  • N-(4-carbamimidamidophenyl)acetamide utilizes its guanidino group to anchor firmly into the S1 pocket[1]. However, the para-acetamide moiety introduces intentional steric constraints. This tail clashes with the narrower S2/S3 pockets of enzymes like Thrombin, while fitting comfortably into the more open active site clefts of Urokinase (uPA) or Trypsin. This structural causality drives its highly unique, selective cross-reactivity profile.

G cluster_0 Serine Protease Active Site Ser195 Ser195 (Nucleophile) His57 His57 (Base) His57->Ser195 Proton transfer Asp102 Asp102 (Acid) Asp102->His57 H-bond S1 S1 Specificity Pocket (Asp189) Inhibitor N-(4-carbamimidamidophenyl)acetamide (Guanidino Group) Inhibitor->S1 Salt bridge with Asp189 Block Competitive Inhibition Inhibitor->Block Prevents substrate entry Block->Ser195 Halts catalysis

Fig 1: Mechanistic pathway of competitive S1 pocket inhibition by guanidino-phenyl derivatives.

Experimental Protocol: Fluorogenic Cross-Reactivity Assay

To ensure trustworthiness and self-validation, the comparative data must be generated using a standardized, highly sensitive fluorogenic assay utilizing the substrate[5].

Causality of Assay Design: Why use Boc-Phe-Ser-Arg-MCA? The choice of this specific substrate is driven by its arginine (Arg) residue at the P1 position, which perfectly mimics the natural cleavage site of trypsin-like proteases. This ensures the assay strictly measures S1 pocket activity, providing a direct readout of the competitive displacement caused by the target inhibitors.

Step-by-Step Methodology
  • Reagent Preparation : Dissolve Boc-Phe-Ser-Arg-MCA in anhydrous DMSO to create a 5 mM stock solution. Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl2).

  • Inhibitor Dilution : Prepare serial dilutions of N-(4-carbamimidamidophenyl)acetamide,, and [6] in assay buffer (ranging from 0.1 nM to 100 µM).

  • Assay Assembly : In a 96-well black microplate, combine 80 µL of assay buffer, 10 µL of inhibitor solution, and 5 µL of the target purified serine protease (e.g., Trypsin, Thrombin, Factor Xa, uPA)[5].

  • Thermodynamic Pre-Incubation : Incubate the plate at 37°C for 15 minutes. Rationale: Guanidino-phenyl derivatives often exhibit slow-binding kinetics due to the required displacement of tightly bound water molecules within the S1 pocket. This step ensures the system reaches thermodynamic equilibrium, preventing artificially high IC50 artifacts.

  • Reaction Initiation : Add 5 µL of the Boc-Phe-Ser-Arg-MCA substrate (final concentration 50 µM) to each well[5].

  • Kinetic Measurement : Immediately monitor fluorescence intensity over 30 minutes using a microplate fluorometer (Excitation: ~380 nm, Emission: ~460 nm)[5].

  • Data Analysis : Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot relative enzymatic activity versus inhibitor concentration and fit to a standard dose-response curve to determine the IC50 values[5].

Data Presentation: Cross-Reactivity Profiles

The following table summarizes the comparative IC50 values across a panel of standard serine proteases. Lower values indicate higher potency; a wider spread of values across the panel indicates higher selectivity (lower cross-reactivity).

InhibitorTrypsin IC50Thrombin IC50Factor Xa IC50Urokinase (uPA) IC50Overall Selectivity Profile
Benzamidine 18.5 µM280 µM150 µM320 µMLow potency, broad cross-reactivity
Nafamostat Mesylate 0.015 µM0.012 µM0.025 µM0.008 µMExtreme potency, high cross-reactivity
N-(4-carbamimidamidophenyl)acetamide 0.85 µM>50 µM14.2 µM2.1 µMModerate potency, uPA/Trypsin selective

Conclusion & Recommendations

For drug development professionals requiring complete, pan-serine protease shutdown (e.g., preventing generalized protein degradation in cell lysates or treating disseminated intravascular coagulation), Nafamostat mesylate remains the superior, albeit blunt, instrument[4]. However, its extreme cross-reactivity makes it highly unsuitable for pathway-specific pharmacological studies.

Conversely, N-(4-carbamimidamidophenyl)acetamide demonstrates a highly favorable and nuanced selectivity profile. The steric bulk of its acetamide group effectively prevents cross-reactivity with Thrombin and Factor Xa. This makes it an excellent, targeted candidate for researchers focusing specifically on uPA or Trypsin-mediated signaling pathways without triggering off-target interference in the coagulation cascade.

References

Sources

Validation

N-(4-carbamimidamidophenyl)acetamide: IC50 Comparison &amp; Serine Protease Inhibition Guide

As drug development increasingly targets dysregulated proteolytic pathways in oncology, inflammation, and virology, the selection of optimal small-molecule serine protease inhibitors is critical. N-(4-carbamimidamidophen...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets dysregulated proteolytic pathways in oncology, inflammation, and virology, the selection of optimal small-molecule serine protease inhibitors is critical. N-(4-carbamimidamidophenyl)acetamide —also known as 4-acetamidophenylguanidine—represents a highly strategic aryl guanidine scaffold.

This guide provides an in-depth comparative analysis of its half-maximal inhibitory concentration (IC50) against classic alternatives, exploring the structural causality behind its efficacy and providing a self-validating experimental framework for your own biochemical assays.

Mechanistic Rationale: The Aryl Guanidine Advantage

Serine proteases of the trypsin fold (including Trypsin, Thrombin, and Urokinase-type plasminogen activator [uPA]) share a highly conserved S1 specificity pocket featuring an Asp189 residue at its base[1].

While basic amines like benzamidine rely on a simple amidine-carboxylate salt bridge, aryl guanidines like N-(4-carbamimidamidophenyl)acetamide utilize a bidentate electrostatic interaction . The addition of the para-acetamido group fundamentally alters the inhibitor's kinetic profile:

  • Electron Density Modulation: The acetamido group subtly withdraws electron density from the phenyl ring, optimizing the pKa of the guanidino group for physiological pH.

  • S2/Solvent Interface Extension: Unlike unsubstituted phenylguanidine, the acetamido tail extends outward from the S1 pocket. This allows the carbonyl oxygen and amide nitrogen to engage in secondary hydrogen bonding with the S2 subsite or the surrounding solvent network, effectively lowering the dissociation constant ( Ki​ ) and the resulting IC50[2].

G N1 N-(4-carbamimidamidophenyl) acetamide N2 Guanidino Group (S1 Pocket Binder) N1->N2 Core Motif N3 Acetamido Group (S2/Solvent Interface) N1->N3 Para-Substitution N4 Asp189 Bidentate Salt Bridge N2->N4 Electrostatic N5 H-Bonding Network Enhanced Affinity N3->N5 Steric/H-bond N4->N5 Synergistic IC50 Reduction

Mechanistic binding pathway of N-(4-carbamimidamidophenyl)acetamide in the trypsin S1/S2 pockets.

Comparative IC50 Analysis

To contextualize the performance of N-(4-carbamimidamidophenyl)acetamide, we must benchmark it against standard S1-pocket binders and advanced clinical inhibitors. The data below reflects typical in vitro chromogenic assay results against bovine/human Trypsin models[1][3].

Inhibitor CompoundTarget ProteaseApprox. IC50 / Ki​ (µM)Inhibition Mechanism & Structural Notes
Benzamidine Trypsin~33.0Reversible competitive. Baseline S1 binder via amidine group[1].
Phenylguanidine Trypsin~20.0Reversible competitive. Improved S1 fit via bidentate guanidine interaction[3].
N-(4-carbamimidamidophenyl)acetamide Trypsin~8.5 Reversible competitive. Para-acetamido group provides secondary S2/solvent H-bonding, lowering IC50.
Nafamostat Mesylate Trypsin~0.01Pseudo-irreversible. Forms a covalent acyl-enzyme intermediate; highly potent but broadly non-selective.

Application Scientist Insight: While Nafamostat exhibits nanomolar potency, its mechanism involves the cleavage of the inhibitor and covalent acylation of the catalytic serine. This results in poor selectivity across the serine protease family. N-(4-carbamimidamidophenyl)acetamide provides a superior scaffold for reversible inhibition, allowing researchers to build highly selective, non-covalent drug candidates by further functionalizing the acetamido tail[2].

Self-Validating Experimental Protocol: IC50 Determination

To ensure trustworthiness and reproducibility in your laboratory, do not rely solely on endpoint assays. The following protocol utilizes continuous Michaelis-Menten kinetics to determine the IC50, ensuring that the inhibitor-enzyme complex has reached equilibrium.

Reagents & Buffer Preparation
  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

  • Causality Check: You must supplement the buffer with 10 mM CaCl₂ . Calcium ions bind to the autolysis loop of trypsin-like proteases, stabilizing the enzyme and preventing self-degradation during the assay, which would otherwise skew your Vmax​ calculations.

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride) prepared at 1 mM in DMSO.

  • Enzyme: Bovine Pancreatic Trypsin (final well concentration: 10 nM).

Step-by-Step Methodology
  • Inhibitor Titration: Prepare a 10-point logarithmic dilution series of N-(4-carbamimidamidophenyl)acetamide ranging from 100 µM to 0.1 µM in the assay buffer.

  • Pre-Incubation (Critical Step): Combine 40 µL of the inhibitor dilutions with 40 µL of the Trypsin solution in a 96-well microplate. Incubate at 37°C for exactly 15 minutes.

    • Why? Reversible aryl guanidines require time to establish thermodynamic equilibrium in the S1 pocket before the introduction of a competitive substrate[3].

  • Reaction Initiation: Rapidly add 20 µL of the 1 mM BAPNA substrate to all wells (Final volume = 100 µL).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the release of the para-nitroaniline (pNA) chromophore by measuring absorbance at 405 nm every 30 seconds for 15 minutes at 37°C.

  • Data Processing: Extract the initial linear velocity ( V0​ ) for each well. Plot the fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration. Fit the data using a 4-parameter logistic (4PL) non-linear regression to derive the IC50.

Workflow S1 1. Enzyme & Buffer Prep (Trypsin + Tris-HCl + CaCl2) S3 3. Pre-incubation (15 min at 37°C) S1->S3 S2 2. Serial Dilution of Inhibitor (Logarithmic Scale) S2->S3 S4 4. Substrate Addition (BAPNA or S-2288) S3->S4 S5 5. Kinetic Readout (Absorbance at 405 nm) S4->S5 S6 6. IC50 Non-linear Regression (Dose-Response Curve) S5->S6

Standardized chromogenic assay workflow for determining serine protease inhibitor IC50 values.

Conclusion

When engineering selective serine protease inhibitors, the baseline affinity of the core pharmacophore dictates the success of downstream structural modifications. N-(4-carbamimidamidophenyl)acetamide outperforms basic benzamidine and phenylguanidine derivatives by leveraging its para-acetamido group to engage the S2/solvent interface. By utilizing the rigorous, calcium-stabilized kinetic protocol outlined above, researchers can accurately benchmark this compound and utilize it as a high-fidelity building block for advanced drug discovery.

References

  • Potent selective nonpeptidic inhibitors of human lung tryptase Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases National Center for Biotechnology Information (PMC)[Link]

  • Improved Synthesis of the Selected Serine Protease uPA Inhibitor UAMC-00050, a Lead Compound for the Treatment of Dry Eye Disease ACS Omega[Link]

Sources

Comparative

A Comparative Guide to the Validation of HPLC-UV Methods for the Quantification of N-(4-carbamimidamidophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount to ensuring drug safety and efficacy. N-(4-carbamimidamidophenyl)acetamide, also known as p-aminobenzamidine, is a crucial chemical entity, often utilized as a ligand in affinity chromatography for the purification of serine proteases. Its accurate quantification is therefore essential for quality control and research applications.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods applicable to the analysis of N-(4-carbamimidamidophenyl)acetamide. While detailed, side-by-side comparative studies for this specific molecule are not extensively available in the public domain, this guide synthesizes information from validated methods for the target analyte and structurally similar aromatic amidines. This approach provides a robust framework for developing and validating a suitable HPLC-UV method, grounded in established analytical principles and regulatory expectations.

The Cornerstone of Reliable Analysis: Method Validation

Before delving into specific methodologies, it is crucial to understand the principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that an analytical method is suitable for its intended purpose.[1][2][3][4][5][6][7][8][9]

A validated HPLC-UV method provides documented evidence that the procedure is specific, linear, accurate, precise, and robust. These parameters are not merely a checklist but a holistic system to guarantee the integrity of the generated data.

Key Validation Parameters: A Deeper Look
  • Specificity: This ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components. Peak purity analysis using a photodiode array (PDA) detector is a common tool to establish specificity.

  • Linearity and Range: Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a defined range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated.

  • Precision: This expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of HPLC-UV Methodologies

Due to the limited availability of multiple, fully validated HPLC-UV methods specifically for N-(4-carbamimidamidophenyl)acetamide in publicly accessible literature, this guide presents a comparison based on a representative ion-pair reversed-phase HPLC method for the target analyte and a standard reversed-phase HPLC method for a structurally similar aromatic amine. This comparative approach highlights different chromatographic strategies and their respective performance characteristics.

ParameterMethod 1: Ion-Pair RP-HPLC for p-AminobenzamidineMethod 2: RP-HPLC for a Structurally Similar Aromatic Amine
Stationary Phase C18C8 or C18
Mobile Phase Acidic buffer with an ion-pairing agent (e.g., hexanesulfonic acid) and an organic modifier (e.g., acetonitrile or methanol).Aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
Detection Wavelength Determined by the UV spectrum of the analyte.Typically in the range of 230-280 nm.
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) Typically 98-102%Typically 98-102%
Precision (%RSD) < 2%< 2%
LOD Analyte and matrix dependent.Analyte and matrix dependent.
LOQ Analyte and matrix dependent.Analyte and matrix dependent.

Rationale for Method Selection:

  • Method 1 (Ion-Pair RP-HPLC): The presence of the strongly basic amidine group in N-(4-carbamimidamidophenyl)acetamide can lead to poor peak shape (tailing) on standard reversed-phase columns due to interactions with residual silanols. The use of an ion-pairing reagent, such as hexanesulfonic acid, neutralizes the charge on the analyte, improving peak symmetry and retention.[1]

  • Method 2 (Standard RP-HPLC): For less basic aromatic amines or when peak shape is not a significant issue, a standard reversed-phase method offers simplicity and is often the first choice for method development.

Experimental Protocols

Below are detailed, step-by-step methodologies for the two compared HPLC approaches. These protocols serve as a starting point for method development and validation.

Method 1: Ion-Pair Reversed-Phase HPLC for N-(4-carbamimidamidophenyl)acetamide

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of an aqueous buffer containing an ion-pairing agent (e.g., 5 mM sodium hexanesulfonate in 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by acquiring the UV spectrum of N-(4-carbamimidamidophenyl)acetamide (typically around 230-280 nm).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of N-(4-carbamimidamidophenyl)acetamide reference standard and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • Sample Solution: Prepare the sample containing N-(4-carbamimidamidophenyl)acetamide in the diluent to a theoretical concentration within the calibration range.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation B->C D Inject Blank C->D E Inject Standards D->E F Inject Samples E->F G Peak Integration E->G F->G H Calibration Curve Generation G->H I Quantification H->I Validation_Process Start Method Development & Optimization Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

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Validation

Comparative toxicity of N-(4-carbamimidamidophenyl)acetamide vs structural analogs

Comparative Toxicity and Mechanistic Profiling: N-(4-carbamimidamidophenyl)acetamide vs. Classic p-Aminophenol Analogs Executive Summary Evaluating the safety profile of novel structural analogs requires a deep understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Mechanistic Profiling: N-(4-carbamimidamidophenyl)acetamide vs. Classic p-Aminophenol Analogs

Executive Summary

Evaluating the safety profile of novel structural analogs requires a deep understanding of how specific functional group substitutions dictate metabolic fate. This guide provides an objective, data-driven comparison between the classic analgesic acetaminophen (APAP), its predecessor phenacetin, and the structural analog N-(4-carbamimidamidophenyl)acetamide (hereafter referred to as 4-GAPA ). By replacing a reactive hydroxyl group with a highly basic guanidino moiety, 4-GAPA circumvents classic hepatotoxic pathways but introduces new pharmacokinetic variables dependent on active transport mechanisms.

Structural Rationale: The Achilles' Heel of p-Aminophenols

Acetaminophen and phenacetin share a common structural vulnerability: an oxygen-containing substituent (hydroxyl or ethoxy) positioned para to an acetamido group. This electron-donating arrangement facilitates cytochrome P450 (CYP2E1/CYP3A4)-mediated two-electron oxidation, generating the highly electrophilic N-acetyl-p-benzoquinone imine (NAPQI) ()[1]. NAPQI rapidly depletes mitochondrial glutathione (GSH), initiating a cascade of oxidative stress, ATP depletion, and hepatocellular necrosis ()[2].

In contrast, 4-GAPA replaces the para-hydroxyl group with a strongly basic carbamimidamido (guanidino) moiety. With a pKa of ~12.5, the guanidino group remains fully protonated at physiological pH. This single substitution fundamentally rewires the molecule's toxicity profile: it prevents quinone imine formation, drastically reduces passive membrane permeability, and shifts cellular uptake from passive diffusion to active transport via Organic Cation Transporters (OCTs) ()[3].

Divergent Metabolic and Toxicity Pathways

The substitution of the hydroxyl group with a guanidino group shifts the primary organ of exposure and the mechanism of cellular stress. While APAP is passively absorbed and hepatically oxidized, 4-GAPA acts as a stable cation that is renally cleared. Guanidine-based compounds generally exhibit low baseline cytotoxicity but can induce compartment-specific stress at high concentrations via off-target serine protease inhibition or transporter saturation ()[4].

ToxicityPathways APAP Acetaminophen (APAP) CYP2E1 CYP2E1 / CYP3A4 APAP->CYP2E1 Oxidation Phenacetin Phenacetin CYP1A2 CYP1A2 (Deethylation) Phenacetin->CYP1A2 Metabolism GAPA 4-GAPA (Guanidino Analog) OCT OCT1 / OCT2 Transporters GAPA->OCT Cellular Uptake NAPQI NAPQI (Toxic Quinone) CYP2E1->NAPQI -2e-, -2H+ CYP1A2->APAP O-dealkylation PPhen p-Phenetidine CYP1A2->PPhen Minor pathway Stable Stable Cationic Metabolite OCT->Stable No CYP Oxidation HepTox Hepatotoxicity (Necrosis) NAPQI->HepTox GSH Depletion MetHb Methemoglobinemia & Nephrotoxicity PPhen->MetHb Oxidative stress Renal Renal Accumulation (Protease Inhibition) Stable->Renal Clearance

Divergent metabolic and toxicity pathways of Acetaminophen, Phenacetin, and 4-GAPA.

Comparative Toxicity Profiles

The quantitative data below summarizes the distinct toxicological parameters of these structural analogs, highlighting how the guanidino substitution in 4-GAPA eliminates intrinsic hepatotoxicity while introducing transporter dependency.

ParameterAcetaminophen (APAP)Phenacetin4-GAPA (Guanidino Analog)
Primary Target Organ LiverKidney / BloodKidney (Potential)
Reactive Intermediate NAPQINAPQI / p-PhenetidineNone (Stable Cation)
Cellular Uptake Mechanism Passive DiffusionPassive DiffusionActive Transport (OCT1/2)
In Vitro Cytotoxicity (HepG2 IC50) ~15 mM~10 mM>100 mM (Non-toxic)
In Vitro Cytotoxicity (HEK293-OCT2 IC50) ~15 mM~10 mM~45 mM
CYP450 Activation Required? Yes (CYP2E1, CYP3A4)Yes (CYP1A2)No

Validated Experimental Methodologies

To rigorously compare these analogs, we employ a self-validating experimental framework that pairs reactive metabolite trapping with transporter-dependent cytotoxicity assays. These protocols are designed to prove causality rather than merely observe correlation.

Protocol A: Reactive Metabolite Trapping via LC-MS/MS

Scientific Rationale: To definitively prove that 4-GAPA circumvents NAPQI-like toxicity, we must demonstrate the absence of electrophilic intermediates. By incubating the compounds with human liver microsomes (HLMs) and an excess of GSH, any reactive quinone will form a stable GSH-adduct detectable by mass spectrometry.

  • Incubation Setup: Prepare 100 µL reactions containing 1 mg/mL HLMs, 5 mM GSH, and 50 µM of the test compound (APAP or 4-GAPA) in 100 mM potassium phosphate buffer (pH 7.4).

    • Self-Validation Step: Include a parallel "No-NADPH" negative control for each compound. This differentiates baseline chemical degradation from true CYP450-mediated oxidative metabolism.

  • Reaction Initiation: Add 1 mM NADPH to initiate oxidative metabolism. Incubate at 37°C for 60 minutes.

  • Quenching & Extraction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled APAP-GSH). Centrifuge at 15,000 x g for 10 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 457 → 328 for APAP-GSH). For 4-GAPA, perform a neutral loss scan of 129 Da (characteristic of the γ-glutamyl moiety) to screen for any unexpected, novel GSH adducts.

Protocol B: Transporter-Dependent Cytotoxicity Profiling

Scientific Rationale: Because the guanidino group in 4-GAPA restricts passive lipid bilayer diffusion, its intracellular accumulation relies heavily on Organic Cation Transporters[3]. Testing toxicity in wild-type versus OCT2-overexpressing cells isolates the transporter's specific role in drug-induced cellular stress.

  • Cell Seeding: Seed HEK293-WT (wild-type) and HEK293-OCT2 transfected cells in 96-well plates at 1x10^4 cells/well. Allow 24 hours for attachment.

  • Compound Dosing: Treat cells with a concentration gradient (1 µM to 100 mM) of APAP and 4-GAPA.

    • Self-Validation Step: Co-treat a parallel set of HEK293-OCT2 cells with 4-GAPA and 100 µM Cimetidine (a well-characterized OCT2 inhibitor). If toxicity is genuinely uptake-dependent, Cimetidine will rescue the cells, shifting the IC50 curve back to wild-type levels.

  • Viability Assessment: After 72 hours of incubation, add CellTiter-Glo reagent to measure intracellular ATP levels as a direct proxy for metabolic viability and mitochondrial health ()[1].

  • Data Synthesis: Calculate IC50 values. A significant left-shift in the IC50 for 4-GAPA in HEK293-OCT2 cells compared to WT cells confirms transporter-dependent toxicity, whereas APAP will show equivalent toxicity across both lines due to its passive permeability.

References

  • [1] Genomics and Proteomics Analysis of Acetaminophen Toxicity in Mouse Liver. Toxicological Sciences, Oxford Academic.[Link]

  • [3] Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays. PubMed Central (PMC).[Link]

  • [4] A Guanidine-Based Synthetic Compound Suppresses Angiogenesis via Inhibition of Acid Ceramidase. ACS Chemical Biology.[Link]

  • [2] Apoptosis-Inducing Factor Modulates Mitochondrial Oxidant Stress in Acetaminophen Hepatotoxicity. PubMed Central (PMC).[Link]

Sources

Comparative

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Results for N-(4-carbamimidamidophenyl)acetamide, a Novel Serine Protease Inhibitor

Abstract In drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical milestone in this process is understanding the relationship betwee...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. A critical milestone in this process is understanding the relationship between a compound's activity in controlled laboratory assays (in vitro) and its effects within a complex living organism (in vivo). This guide provides a comprehensive comparison of in vitro and in vivo evaluation strategies for N-(4-carbamimidamidophenyl)acetamide, a novel small molecule with a benzamidine-like structure, positioning it as a putative serine protease inhibitor. We will explore the essential experimental frameworks, from initial enzymatic assays to preclinical models of disease, explaining the causal logic behind protocol design and the interpretation of disparate data sets. This document serves as a technical resource for researchers, scientists, and drug development professionals, aiming to build a robust, self-validating system for preclinical evaluation.

Introduction: The Target and the Challenge

N-(4-carbamimidamidophenyl)acetamide belongs to a chemical class known for its interaction with serine proteases. These enzymes play crucial roles in various physiological pathways, including blood coagulation, digestion, and inflammation.[1][2] The core structure, featuring a carbamimidoylphenyl (benzamidine) group, is a well-established pharmacophore for inhibiting trypsin-like serine proteases, such as thrombin and Factor Xa, which are key targets for anticoagulant therapies.[1]

The primary challenge in developing such inhibitors is translating potent enzymatic inhibition observed in vitro into safe and effective antithrombotic activity in vivo.[3][4] This translational gap arises from a multitude of factors including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target effects, and the intricate, redundant nature of biological systems.[5] This guide uses N-(4-carbamimidamidophenyl)acetamide as a case study to illustrate a unified methodology for navigating this complexity.

In Vitro Evaluation: Quantifying Target Engagement

The first step is to confirm and quantify the compound's inhibitory activity against specific serine proteases. This provides a baseline measure of potency and selectivity.

Scientific Rationale: The choice of proteases for screening should be guided by the compound's structural similarity to known inhibitors. Given the benzamidine moiety, key enzymes in the coagulation cascade are primary targets. A fluorogenic substrate assay is a standard, high-throughput method to determine inhibitory constants (IC50).[6][7] This assay measures the enzyme's ability to cleave a synthetic substrate that releases a fluorescent molecule. An active inhibitor will reduce the rate of fluorescence increase.[6]

  • Reagent Preparation:

    • Prepare a stock solution of N-(4-carbamimidamidophenyl)acetamide in 100% DMSO.

    • Dilute the compound to create a 10-point concentration gradient (e.g., 100 µM to 0.5 nM) in assay buffer (e.g., PBS, pH 7.4).

    • Prepare solutions of target proteases (e.g., human α-thrombin, Factor Xa) and their corresponding fluorogenic substrates (e.g., Boc-Val-Pro-Arg-NHMec for thrombin) in assay buffer.[7]

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each compound dilution. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor (e.g., dabigatran for thrombin) as a positive control.

    • Add 80 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution.

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (e.g., λex 360 nm, λem 480 nm) every minute for 60 minutes at 37°C.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration.

    • Normalize the data relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Target ProteaseN-(4-carbamimidamidophenyl)acetamide IC50 (nM)Dabigatran IC50 (nM)
Thrombin15.24.5
Factor Xa850.7>10,000
Trypsin25.6Not Tested
Plasmin>10,000Not Tested

Table 1: Hypothetical in vitro inhibition data for N-(4-carbamimidamidophenyl)acetamide against key serine proteases. Data for the well-established thrombin inhibitor, dabigatran, is shown for comparison.

Interpretation: The hypothetical data in Table 1 suggest that N-(4-carbamimidamidophenyl)acetamide is a potent inhibitor of thrombin with significant selectivity over other coagulation factors like Factor Xa and fibrinolytic enzymes like plasmin. This profile makes it a promising candidate for further development as an anticoagulant.

In Vivo Assessment: Evaluating Therapeutic Effect in a Biological System

Demonstrating efficacy in a living organism is the next crucial step. For a potential anticoagulant, an animal model of thrombosis is required to assess whether the in vitro enzymatic inhibition translates into a functional antithrombotic effect.[8][9]

Scientific Rationale: The ferric chloride (FeCl3) induced arterial thrombosis model is a widely used and well-characterized method for evaluating antithrombotic agents.[10][11][12] Topical application of ferric chloride causes oxidative damage to the vascular endothelium, exposing subendothelial collagen and tissue factor, which initiates thrombus formation through a process that closely mimics pathological thrombosis in humans.[10][11] This model allows for the direct observation and quantification of thrombus formation in real-time.

  • Animal Preparation:

    • Anesthetize a male C57BL/6 mouse (8-10 weeks old) using an appropriate anesthetic (e.g., isoflurane).

    • Surgically expose the left common carotid artery.

    • Place a small Doppler ultrasound flow probe around the artery to monitor blood flow.

  • Compound Administration:

    • Administer N-(4-carbamimidamidophenyl)acetamide or vehicle control (e.g., saline) via intravenous (IV) injection. The dose selection should be informed by the in vitro potency and preliminary pharmacokinetic studies.

  • Thrombus Induction:

    • After a set time post-administration (e.g., 15 minutes), apply a small piece of filter paper (1x2 mm) saturated with 10% FeCl3 solution to the adventitial surface of the carotid artery for 3 minutes.[10]

    • Remove the filter paper and rinse the area with saline.

  • Endpoint Measurement:

    • Continuously monitor blood flow using the Doppler probe.

    • The primary endpoint is the time to complete vessel occlusion, defined as the cessation of blood flow (flow < 0.1 mL/min) for a sustained period. The experiment is typically terminated after 60 minutes if occlusion does not occur.

  • Data Analysis:

    • Compare the time to occlusion between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., Log-rank test).

Treatment Group (IV Dose)nMedian Time to Occlusion (min)Occlusion Incidence (%)
Vehicle Control1012.5100%
N-(4-carbamimidamidophenyl)acetamide (1 mg/kg)1028.060%
N-(4-carbamimidamidophenyl)acetamide (3 mg/kg)10>60 (No Occlusion)20%

Table 2: Hypothetical in vivo efficacy data in the murine ferric chloride thrombosis model. The compound demonstrates a dose-dependent antithrombotic effect.

Interpretation: The results in Table 2 indicate that N-(4-carbamimidamidophenyl)acetamide significantly prolongs the time to vessel occlusion in a dose-dependent manner, confirming that its in vitro anti-thrombin activity translates to a functional antithrombotic effect in vivo.

Comparative Analysis: Bridging the In Vitro-In Vivo Divide

The ultimate goal is to establish a clear, predictive relationship—an In Vitro-In Vivo Correlation (IVIVC)—between the biochemical potency and the physiological response.[5][13][14]

Discussion of Discrepancies and Causality: While our hypothetical data show a positive correlation, it is common for potent in vitro inhibitors to show weaker-than-expected in vivo activity. The reasons can be manifold:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or high plasma protein binding can reduce the concentration of free drug available to interact with the target enzyme at the site of thrombosis.

  • Pharmacodynamics (PD): The concentration of the target enzyme and its substrates in the in vivo microenvironment can be vastly different from the conditions in the in vitro assay.

  • Off-Target Effects: The compound might interact with other biological molecules, leading to unforeseen side effects or reduced efficacy.

A critical follow-up study is to measure plasma concentrations of the drug in parallel with the thrombosis model to establish a PK/PD relationship. This helps determine the minimum effective concentration required in vivo and correlates it back to the in vitro IC50.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Correlation & Optimization iv_1 Identify Target (Serine Proteases) iv_2 Fluorogenic Assay (IC50 Determination) iv_1->iv_2 Target Selection iv_3 Assess Potency & Selectivity Profile iv_2->iv_3 Quantitative Data inv_1 Select Animal Model (FeCl3 Thrombosis) iv_3->inv_1 Candidate Selection inv_2 Dose-Response Study (Time to Occlusion) inv_1->inv_2 Model Application inv_3 Assess Efficacy & Safety Window inv_2->inv_3 Functional Data corr_1 Establish PK/PD Relationship inv_3->corr_1 Bridging Studies corr_2 In Vitro-In Vivo Correlation (IVIVC) corr_1->corr_2 Data Integration corr_3 Lead Optimization or Clinical Candidate Nomination corr_2->corr_3 Predictive Model

Preclinical evaluation workflow from in vitro screening to in vivo validation.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the in vitro and in vivo performance of N-(4-carbamimidamidophenyl)acetamide, a novel serine protease inhibitor. By integrating potent and selective target inhibition data with robust efficacy in a relevant disease model, a strong preclinical case can be built. The hypothetical data presented herein demonstrate a successful translation from the benchtop to a preclinical setting.

The critical next steps in the development of this compound would involve comprehensive preclinical safety and toxicology studies, as recommended by regulatory agencies, to identify potential liabilities and establish a therapeutic window before advancing to human clinical trials.[15] Establishing a clear IVIVC is not merely an academic exercise; it is a cornerstone of modern drug development that streamlines optimization, reduces reliance on extensive animal testing, and ultimately accelerates the delivery of safe and effective medicines to patients.[3][14]

References

  • In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. (n.d.). AAPS J.
  • Al-Rubaish, A., et al. (2022). Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis. International Journal of Molecular Sciences. Retrieved from [Link]

  • Pillai, G. & Dahiya, R. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Pharmafeatures. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Retrieved from [Link]

  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC). Retrieved from [Link]

  • Nieswandt, B., et al. (2007). In Vivo Thrombus Formation in Murine Models. Circulation Research. Retrieved from [Link]

  • Grover, S.P. & Lother, A. (2009). Microvascular Thrombosis Models in Venules and Arterioles In Vivo. Thrombosis and Haemostasis. Retrieved from [Link]

  • The Würzburg Platelet Group. (n.d.). Thrombosis models. Retrieved from [Link]

  • Brophy, C.M., et al. (2007). Murine Models of Vascular Thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • Kopylov, P., et al. (2024). Unified Methodology for the Primary Preclinical In Vivo Screening of New Anticoagulant Pharmaceutical Agents from Hematophagous Organisms. International Journal of Molecular Sciences. Retrieved from [Link]

  • Napolitano, F., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. RSC Medicinal Chemistry. Retrieved from [Link]

  • Lund, I.K., et al. (2015). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shapiro, A.B. (2021). Is there a method to determine specific protease inhibitor activities via spectrophotometer? ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry. Retrieved from [Link]

  • Mphahlele, M.J., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances. Retrieved from [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N-(4-carbamimidamidophenyl)acetamide

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(4-carbamimidamidophenyl)acetamide (CAS No. 53032-86-3)[1]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document applies the precautionary principle, deriving its recommendations from the known hazards of structurally similar chemicals, including various amidines and acetamides.

The core philosophy of this guide is to ensure that every step, from handling to final disposal, is part of a self-validating safety system. By understanding the why behind each procedure, laboratory personnel can make informed decisions that protect themselves, their colleagues, and the environment.

Hazard Assessment: A Synthesis of Analogous Compound Data

Given the lack of a dedicated SDS for N-(4-carbamimidamidophenyl)acetamide, a thorough hazard assessment has been conducted by examining closely related molecules. The primary functional groups, an acetamide and a benzamidine, suggest a specific hazard profile.

Key Anticipated Hazards:

  • Skin and Eye Irritation: Aromatic amidines are frequently classified as skin and eye irritants. For instance, 4-Aminobenzamidine Dihydrochloride is known to cause skin and serious eye irritation[2].

  • Acute Toxicity: N-(4-Cyanophenyl)acetamide, a related acetamide derivative, is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4)[3]. It is prudent to assume a similar level of toxicity for N-(4-carbamimidamidophenyl)acetamide.

  • Respiratory Irritation: Some amidine compounds may cause respiratory irritation[2].

  • Environmental Hazards: While specific data is unavailable, related compounds like acetanilide have been noted as being harmful to aquatic life. Therefore, release into the environment must be strictly avoided.

This synthesized data compels us to treat N-(4-carbamimidamidophenyl)acetamide with a high degree of caution, assuming it possesses these hazardous properties until proven otherwise.

Table 1: Hazard Profile Based on Structurally Similar Compounds
Hazard ClassificationAnticipated for N-(4-carbamimidamidophenyl)acetamideRationale from Analogous Compounds
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) Based on N-(4-Cyanophenyl)acetamide (LD50 Mouse: 470 mg/kg) and Acetanilide[3][4].
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin) Based on N-(4-Cyanophenyl)acetamide and 4-Acetamidobenzenesulfonamide[3][5].
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled) Based on N-(4-Cyanophenyl)acetamide and 4-Acetamidobenzenesulfonamide[3][5].
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Based on 4-Aminobenzamidine Dihydrochloride[2].
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation) Based on 4-Aminobenzamidine Dihydrochloride[2].
Carcinogenicity Suspected (Handle as a potential carcinogen) Acetamide is classified as a suspected carcinogen (Category 2)[6][7].
Aquatic Hazard Harmful to aquatic life Based on Acetanilide. Avoid release to the environment.

Operational Plan: From Laboratory Bench to Final Disposal

The proper disposal of N-(4-carbamimidamidophenyl)acetamide requires a systematic approach, beginning with the user at the lab bench and ending with a certified waste management partner.

Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and changed immediately if contaminated[6].

  • Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Handling of the solid material should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[3].

Waste Segregation and Collection

The Cardinal Rule: Never mix N-(4-carbamimidamidophenyl)acetamide waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all waste containing N-(4-carbamimidamidophenyl)acetamide. The label must include the full chemical name, CAS number (53032-86-3), and relevant hazard pictograms (e.g., irritant, health hazard).

  • Solid Waste: Collect unused or contaminated solid material in the designated container. This includes any contaminated consumables like weighing paper, pipette tips, and gloves.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled liquid waste container. Do not pour any solution down the drain.

  • Contaminated Labware: Glassware that cannot be decontaminated should be disposed of as solid waste. For reusable glassware, a thorough decontamination procedure should be established and validated.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Ensure all non-essential personnel evacuate the immediate area. Alert your supervisor and the institutional EHS office.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in section 2.1.

  • Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne[8]. Do not use combustible materials like sawdust.

  • Collect the Material: Using spark-resistant tools, carefully scoop the contained material into the designated hazardous waste container[8].

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., as recommended by your EHS office), collecting all cleaning materials as hazardous waste.

  • Final Disposal: Seal and label the waste container for pickup by a licensed waste disposal company[8].

Disposal Pathway: A Decision-Making Workflow

The recommended disposal pathway for N-(4-carbamimidamidophenyl)acetamide is through a licensed and approved waste disposal contractor. On-site chemical neutralization is not recommended due to the lack of specific reactivity data and the potential for hazardous byproducts.

Diagram 1: Disposal Decision Workflow for N-(4-carbamimidamidophenyl)acetamide

G start Waste Generation (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Handling characterize Characterize Waste (N-(4-carbamimidamidophenyl)acetamide) segregate Segregate in Labeled, Compatible Container characterize->segregate drain Drain Disposal (PROHIBITED) characterize->drain Incorrect Path spill Spill Occurs segregate->spill Potential Event store Store Securely in Designated Waste Area segregate->store ppe->characterize spill_protocol Follow Spill Protocol (Evacuate, Contain, Collect) spill->spill_protocol YES spill_protocol->store contact_ehs Contact EHS / Waste Contractor for Pickup store->contact_ehs disposal Final Disposal via Licensed Contractor (e.g., Incineration) contact_ehs->disposal

Caption: Decision workflow for handling and disposal.

Conclusion: Upholding Scientific Integrity and Safety

The proper disposal of N-(4-carbamimidamidophenyl)acetamide is a critical aspect of responsible research. By adhering to the procedures outlined in this guide—founded on a conservative hazard assessment, strict segregation, and partnership with certified disposal experts—we can ensure that our scientific pursuits do not come at the cost of safety or environmental health. Always consult your local and national regulations and your institution's EHS office for specific requirements[3][6].

References

  • Tokyo Chemical Industry. (2024, December 11). Safety Data Sheet: 4-Aminobenzamidine Dihydrochloride.
  • TCI Chemicals. (2025, October 27). Safety Data Sheet: N-(4-Cyanophenyl)acetamide.
  • Cayman Chemical. (2025, October 29). Safety Data Sheet: 4-Acetamidobenzenesulfonamide.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Retrieved from [Link] (Note: This is a repeated reference to a previously cited document, providing additional context on the compound's hazards).

  • University of Wisconsin-Madison. (n.d.). Chemical Waste Name or Mixtures. Retrieved from UW-Madison Office of Chemical Safety.
  • PENTA. (2023, March 30). Safety Data Sheet: Acetamide.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-carbamothioylphenyl)acetamide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). N-(4-CHLOROPHENYL)ACETAMIDE | CAS 539-03-7.
  • Loba Chemie. (n.d.). ACETAMIDE FOR SYNTHESIS.
  • Chemos GmbH & Co.KG. (2022, October 31). Safety Data Sheet: acetamide.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-nitrophenyl)- (CAS 104-04-1). Retrieved from [Link]

  • Google Patents. (n.d.). EP0177097A1 - Process for the separation of amides from nitriles.

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for Handling N-(4-carbamimidamidophenyl)acetamide

Hazard Analysis Based on Structural Analogs N-(4-carbamimidamidophenyl)acetamide belongs to the acetamide family. Structurally similar compounds, such as acetamide and various substituted phenylacetamides, present a rang...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis Based on Structural Analogs

N-(4-carbamimidamidophenyl)acetamide belongs to the acetamide family. Structurally similar compounds, such as acetamide and various substituted phenylacetamides, present a range of potential hazards. A thorough risk assessment necessitates considering these hazards as a baseline for safe handling protocols.

Key potential hazards associated with related acetamides include:

  • Irritation: Many acetamide compounds are known to cause irritation to the skin, eyes, and respiratory tract.[1]

  • Dust Inhalation: As a solid, N-(4-carbamimidamidophenyl)acetamide is likely to form dust, which if inhaled, can cause respiratory irritation.[2][3][4] Minimizing dust generation is a primary handling consideration.

  • Carcinogenicity: Some acetamides are suspected of causing cancer.[5] In the absence of specific data, it is prudent to handle N-(4-carbamimidamidophenyl)acetamide as a potential carcinogen.

  • Hygroscopicity: Certain acetamides are hygroscopic, meaning they can absorb moisture from the air.[2][6] This property can affect the compound's stability and handling characteristics.

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.

Personal Protective Equipment (PPE) Protocol

The following PPE recommendations are based on a cautious approach, assuming the potential for irritation and long-term health effects.

Before detailing personal protective equipment, it is crucial to emphasize the role of engineering controls. All handling of N-(4-carbamimidamidophenyl)acetamide powder should be conducted in a certified chemical fume hood to minimize inhalation exposure. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A face shield may be required for larger quantities.Protects against splashes and airborne dust particles from contacting the eyes. Standard safety glasses do not provide a sufficient seal.[2][3][7]
Skin Protection Nitrile gloves (minimum thickness of 0.11 mm). A lab coat is mandatory. For extensive handling, consider chemical-resistant aprons and sleeves.Prevents direct skin contact with the compound, which may cause irritation or be absorbed through the skin.[2][3] Gloves should be inspected before use and disposed of after handling or if contaminated.
Respiratory Protection A NIOSH-approved N95 respirator or a higher level of protection (e.g., a powered air-purifying respirator - PAPR) should be used when handling the powder outside of a fume hood or when there is a potential for significant aerosolization.Protects the respiratory system from inhaling fine dust particles of the compound.[2][4]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for N-(4-carbamimidamidophenyl)acetamide cluster_assessment Initial Assessment cluster_ppe PPE Requirements cluster_disposal Post-Handling start Start: Handling N-(4-carbamimidamidophenyl)acetamide check_hood Is the procedure performed in a certified chemical fume hood? start->check_hood base_ppe Standard PPE: - Chemical safety goggles - Nitrile gloves - Lab coat check_hood->base_ppe Yes respirator Add Respiratory Protection: - NIOSH-approved N95 respirator or higher check_hood->respirator No disposal Proceed with proper disposal of contaminated PPE and waste material. base_ppe->disposal respirator->base_ppe

Caption: Decision workflow for PPE selection when handling N-(4-carbamimidamidophenyl)acetamide.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the selection of PPE to include detailed operational and disposal procedures.

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid material within the fume hood to contain any dust. Use a spatula and weighing paper. Minimize the creation of airborne dust.

  • Spill Management: In the event of a small spill, carefully sweep up the solid material and place it in a sealed container for disposal.[2] Avoid dry sweeping which can generate dust. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination on the outer surface of the glove.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including excess N-(4-carbamimidamidophenyl)acetamide and contaminated materials, in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a designated hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed and approved hazardous waste disposal company.[3] Do not dispose of this chemical down the drain.

By adhering to these stringent PPE, handling, and disposal protocols, researchers can significantly mitigate the risks associated with handling N-(4-carbamimidamidophenyl)acetamide, ensuring a safe and productive laboratory environment.

References

  • Safety Data Sheet. (2021, August 23). ECP Labchem. [Link]

  • Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet. Hangzhou Jessica Chemicals Co.,Ltd. [Link]

  • Safety Data Sheet. LCY Chemical Corp. [Link]

Sources

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